molecular formula C8H7BrO3 B1367668 Methyl 4-bromo-2-hydroxybenzoate CAS No. 22717-56-2

Methyl 4-bromo-2-hydroxybenzoate

Cat. No.: B1367668
CAS No.: 22717-56-2
M. Wt: 231.04 g/mol
InChI Key: JEMVEVUWSJXZMX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-hydroxybenzoate is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-bromo-2-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromo-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMVEVUWSJXZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553807
Record name Methyl 4-bromo-2-hydroxybenzoate
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22717-56-2
Record name 4-Bromo-2-hydroxybenzoic acid methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-bromo-2-hydroxy-, methyl ester
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Foundational & Exploratory

"Methyl 4-bromo-2-hydroxybenzoate CAS number 22717-56-2 properties"

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Salicylate Scaffold for Medicinal Chemistry & Material Science

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) is a halogenated salicylate ester serving as a critical "bifunctional" intermediate in organic synthesis. Distinguished by its 4-bromo substituent and 2-hydroxy (salicylate) motif, this scaffold enables orthogonal functionalization: the aryl bromide facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the salicylate core allows for heterocycle formation (e.g., benzofurans, chromones). This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in drug discovery.

Chemical Profile & Physical Properties[1][2][3][4][5]

The unique reactivity of this compound is governed by the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction lowers the melting point compared to its isomers and influences its solubility profile.

PropertySpecificationTechnical Note
IUPAC Name Methyl 4-bromo-2-hydroxybenzoateAlso known as Methyl 4-bromosalicylate
Molecular Weight 231.04 g/mol
Appearance White to off-white solidOften yellows upon oxidation/light exposure
Melting Point 40 – 42 °CCritical: Distinct from 3-bromo isomer (MP ~108°C).[1] Low MP due to intramolecular H-bonding.
Boiling Point 284 °C (Predicted)Sublimes under high vacuum
Density 1.627 g/cm³ (Predicted)Denser than water
Solubility DCM, EtOAc, MeOH, DMSOPoorly soluble in water; hydrolyzes in aqueous base
pKa (Phenol) ~8.8Slightly more acidic than methyl salicylate due to Br- electron withdrawal
Expected Analytical Profile (¹H NMR in CDCl₃)
  • δ 10.75 ppm (s, 1H): Phenolic OH (Deshielded due to intramolecular H-bond).

  • δ 7.76 ppm (d, J=8.5 Hz, 1H): H-6 (Ortho to ester).

  • δ 7.15 ppm (d, J=1.8 Hz, 1H): H-3 (Ortho to OH, Meta to Br).

  • δ 7.02 ppm (dd, J=8.5, 1.8 Hz, 1H): H-5.

  • δ 3.96 ppm (s, 3H): Methyl ester (–OCH₃).

Validated Synthetic Methodologies

While methyl 4-bromo-2-hydroxybenzoate can theoretically be synthesized via bromination of methyl salicylate, direct bromination is discouraged due to poor regioselectivity (yielding mixtures of 3-bromo, 5-bromo, and 3,5-dibromo products). The industry-standard approach is the esterification of the commercially available 4-bromo-2-hydroxybenzoic acid.

Protocol A: Fischer Esterification (Recommended)

This protocol ensures high regiochemical purity and scalability.

Reagents:

  • 4-Bromo-2-hydroxybenzoic acid (1.0 equiv)

  • Methanol (Solvent & Reactant, anhydrous)[2]

  • Sulfuric Acid (H₂SO₄, conc., 0.5 equiv)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 4-bromo-2-hydroxybenzoic acid (e.g., 10 g) and anhydrous Methanol (100 mL).

  • Catalyst Addition: Cool the solution to 0°C. Dropwise add concentrated H₂SO₄. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.

  • Neutralization: Dissolve the residue in EtOAc and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from minimal hot hexane if necessary.

Yield: Typically 85–95%.

SynthesisWorkflow Acid 4-Bromo-2-hydroxybenzoic Acid (Starting Material) Reaction Reflux in MeOH cat. H2SO4, 24h Acid->Reaction Workup Workup: 1. Evaporate MeOH 2. EtOAc/NaHCO3 Wash Reaction->Workup Product Methyl 4-bromo-2-hydroxybenzoate (>95% Purity) Workup->Product

Figure 1: Optimized synthetic workflow avoiding regioselectivity issues associated with direct bromination.

Reactivity & Applications in Drug Discovery

The "bifunctional" nature of CAS 22717-56-2 makes it a privileged scaffold. It allows chemists to build complexity in two distinct directions (orthogonal functionalization).

A. The Aryl Bromide (Suzuki/Stille Coupling)

The bromine atom at the C4 position is highly activated for Palladium-catalyzed cross-coupling reactions.

  • Application: Synthesis of biaryl salicylates, often used as kinase inhibitor cores.

  • Protocol Tip: Use mild bases (K₃PO₄) and bulky phosphine ligands (e.g., XPhos, SPhos) to prevent hydrolysis of the methyl ester during coupling.

B. The Salicylate Core (Cyclization)

The adjacent hydroxyl and ester groups are a classic motif for synthesizing heterocycles.

  • Benzofurans: Reaction with α-haloketones followed by cyclization.

  • Chromones/Coumarins: Condensation with alkynes or activated carbonyls.

C. The Phenolic Hydroxyl (Etherification)

The OH group is acidic (pKa ~8.8) and can be alkylated to introduce solubility-enhancing groups or lipophilic tails.

ReactivityMap Core Methyl 4-bromo-2-hydroxybenzoate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Forms: Biaryl Derivatives Core->Suzuki C-Br Bond Cyclization Heterocycle Formation (e.g., with Alkynes/Ketones) Forms: Benzofurans/Chromones Core->Cyclization Salicylate Motif Etherification O-Alkylation (R-X, K2CO3) Forms: Alkoxy Esters Core->Etherification Phenolic OH

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

Handling & Safety Information

Signal Word: DANGER GHS Classifications:

  • Acute Tox. 3 (Oral): H301 - Toxic if swallowed.[1]

  • Skin/Eye Irrit. 2: H315, H319 - Causes serious irritation.[1][3]

  • STOT SE 3: H335 - May cause respiratory irritation.[1][3]

Storage Protocols:

  • Store at 2–8°C (Refrigerator).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidative yellowing.

  • Container must be tightly sealed; the low melting point (40°C) means it can fuse into a solid block if left in a warm lab environment.

References
  • Biosynth. (2025).[2][3][4] 4-Bromo-2-hydroxybenzoic acid methyl ester - Technical Data Sheet. Retrieved from

  • ChemicalBook. (2025).[2][3] Methyl 4-bromo-2-hydroxybenzoate Properties and Synthesis. Retrieved from

  • PubChem. (2025).[1] Methyl 4-bromo-2-hydroxybenzoate (Compound CID 13983552).[1][5] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Methyl 4-bromo-2-hydroxybenzoate. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

"Physical and chemical properties of Methyl 4-bromo-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 4-bromo-2-hydroxybenzoate Physicochemical Characterization, Synthetic Utility, and Handling Protocols

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2), often referred to as methyl 4-bromosalicylate, is a critical halogenated aromatic scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the interplay between the electron-withdrawing ester, the electron-donating phenolic hydroxyl, and the reactive aryl bromide. This tri-functional nature makes it an ideal "hub" intermediate for constructing complex pharmacophores via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.

This guide provides a definitive technical analysis of the compound, addressing its low-melting behavior, spectral characteristics, and validated synthetic protocols.

Physicochemical Profile

The physical behavior of Methyl 4-bromo-2-hydroxybenzoate is heavily influenced by the intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This interaction reduces the compound's polarity relative to its molecular weight, lowering its boiling point and increasing its solubility in non-polar organic solvents.

Table 1: Core Physical & Chemical Properties
PropertyValue / DescriptionExperimental Notes
IUPAC Name Methyl 4-bromo-2-hydroxybenzoateAlso: Methyl 4-bromosalicylate
CAS Number 22717-56-2Verify specific isomer before purchase
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Off-white to reddish-brown crystalline solidColor depends heavily on trace oxidation
Melting Point 38.0 – 42.0 °C Critical: Low MP requires cold storage; often melts during shipping
Boiling Point ~284 °C (Predicted)Decomposes before boiling at atm pressure
Density 1.627 ± 0.06 g/cm³
pKa (Phenol) ~8.79More acidic than phenol due to ester EWG
Solubility Soluble: EtOAc, DCM, MeOH, DMSOInsoluble: WaterIntramolecular H-bond increases lipophilicity

Structural Characterization (Spectroscopy)

Accurate identification relies on recognizing the "salicylate shift" in both NMR and IR.

Nuclear Magnetic Resonance (NMR) Logic
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.75 (s, 1H, -OH): The phenolic proton is deshielded significantly (>10 ppm) due to the strong intramolecular hydrogen bond with the ester carbonyl.

    • δ 7.72 (d, J=8.5 Hz, 1H, H-6): The proton ortho to the ester is most deshielded by the carbonyl anisotropy.

    • δ 7.15 (d, J=1.8 Hz, 1H, H-3): The proton between the OH and Br appears as a meta-coupled doublet or singlet.

    • δ 7.02 (dd, J=8.5, 1.8 Hz, 1H, H-5): Doublet of doublets due to ortho (H-6) and meta (H-3) coupling.

    • δ 3.96 (s, 3H, -OCH₃): Characteristic methyl ester singlet.

Infrared Spectroscopy (IR)
  • Carbonyl (C=O): Appears at ~1675–1685 cm⁻¹ . This is lower than typical esters (~1735 cm⁻¹) because the intramolecular H-bond weakens the C=O double bond character.

  • Hydroxyl (O-H): Broad, weak band often obscured or shifted to ~3200 cm⁻¹ due to chelation.

Synthetic Utility & Reactivity[1]

The compound serves as a trifunctional scaffold. The bromide allows for carbon-carbon bond formation, the phenol allows for etherification (solubility modulation), and the ester serves as a masked acid or amide precursor.

Diagram 1: Reactivity Map & Functionalization Strategy

ReactivityMap Core Methyl 4-bromo-2-hydroxybenzoate (Scaffold) Suzuki C-C Coupling (Suzuki-Miyaura) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O Ether O-Alkylation (Williamson Ether) Core->Ether R-X, K2CO3 DMF or Acetone Hydrolysis Saponification (Acid/Amide Gen) Core->Hydrolysis LiOH, THF/H2O or NaOH/MeOH Biaryl Biaryl Salicylates (Drug Core) Suzuki->Biaryl Alkoxy Alkoxy Benzoates (Solubility Tag) Ether->Alkoxy Acid 4-Bromosalicylic Acid (Derivatization) Hydrolysis->Acid

Figure 1: Chemoselective transformation pathways. The aryl bromide is the primary handle for increasing molecular complexity.

Experimental Protocols

Protocol A: Synthesis from 4-Bromosalicylic Acid

Rationale: Direct Fisher esterification is preferred over acid chlorides due to the mild handling of the phenol group and cost-efficiency.

Reagents:

  • 4-Bromosalicylic acid (1.0 eq)

  • Methanol (Anhydrous, solvent/reactant)[2]

  • Sulfuric Acid (H₂SO₄, catalytic, 0.5 eq)

Workflow:

  • Dissolution: Dissolve 10.0 g (46 mmol) of 4-bromosalicylic acid in 100 mL of anhydrous methanol.

  • Catalysis: Add 1.5 mL of conc. H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat to reflux (65 °C) for 12–24 hours. Monitor by TLC (20% EtOAc/Hexane). The product moves faster (higher R_f) than the acid.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate methanol to ~20% volume on a rotary evaporator.

    • Pour residue into 200 mL ice-water. The ester may precipitate or oil out (due to low MP).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. If the product is an oil, induce crystallization by scratching with cold hexanes or perform silica gel chromatography (0-10% EtOAc/Hexanes).

Diagram 2: Synthesis Workflow

SynthesisFlow Start Start: 4-Bromosalicylic Acid + MeOH Catalyst Add H2SO4 (cat.) Exothermic Start->Catalyst Reflux Reflux @ 65°C 12-24 Hours Catalyst->Reflux Quench Quench: Pour into Ice Water Reflux->Quench Extract Extract: EtOAc Wash: NaHCO3 Quench->Extract Product Product: Methyl 4-bromo-2-hydroxybenzoate (Low melting solid) Extract->Product

Figure 2: Step-by-step Fisher esterification workflow.[2]

Handling, Stability & Safety

The "Melting" Hazard

Because the melting point (38–42 °C) is near ambient temperatures in warm climates or active labs:

  • Storage: Must be stored at 2–8 °C (Refrigerator).

  • Rotary Evaporation: Do not use water baths >30 °C during purification. If the compound melts into an oil, it can trap solvents, leading to false yield calculations and difficulty in crystallization.

  • Weighing: Weigh quickly; friction from spatulas can induce local melting, making the solid sticky.

Safety (GHS Classification)
  • H302: Harmful if swallowed.[4][5]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • PPE: Standard nitrile gloves and safety glasses are sufficient. Use a fume hood to avoid inhaling dust.

References

  • ChemicalBook. (2025).[2] Methyl 4-bromo-2-hydroxybenzoate Properties and Synthesis Protocols. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 4-bromo-2-hydroxybenzoate. Retrieved from

  • PubChem. (2025).[4] Compound Summary: Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2).[1][2][5][6] National Library of Medicine. Retrieved from

  • CymitQuimica. (2025).[1][2][4] Technical Data: Methyl 4-bromo-2-hydroxybenzoate.[1][2][5][6][7] Retrieved from

Sources

"Methyl 4-bromo-2-hydroxybenzoate molecular weight and formula"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) is a halogenated salicylate ester serving as a critical pharmacophore in modern medicinal chemistry.[1] Distinguished by its 4-bromo substitution pattern—less common than the 5-bromo isomer derived from direct bromination—it functions as a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This compound is a validated intermediate in the synthesis of kinase inhibitors (Nek2, AXL) and covalent allosteric inhibitors of WRN helicase, making it essential for oncology drug discovery programs.

Chemical Identity & Fundamental Constants

The precise molecular weight and formula are governed by the isotopic distribution of Bromine (


 and 

). The values below reflect the standard atomic weights.
Table 1: Chemical Identification Data
ParameterValue
IUPAC Name Methyl 4-bromo-2-hydroxybenzoate
Common Synonyms Methyl 4-bromosalicylate; 4-Bromo-2-hydroxybenzoic acid methyl ester
CAS Registry Number 22717-56-2
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Exact Mass 229.9579 (for

); 231.9558 (for

)
SMILES COC(=O)C1=C(O)C=C(Br)C=C1
InChI Key JEMVEVUWSJXZMX-UHFFFAOYSA-N
Appearance Off-white to reddish-brown low-melting solid
Melting Point 38 – 42 °C [1, 2]

Synthetic Pathways & Process Chemistry[5][6]

The Regioselectivity Challenge

Direct bromination of methyl salicylate typically yields the 5-bromo isomer due to the strong para-directing effect of the hydroxyl group. Accessing the 4-bromo isomer requires an indirect approach, often starting from 4-aminosalicylic acid (PAS) or 4-bromo-2-fluorobenzoic acid.

Primary Synthetic Route: Fischer Esterification

The most robust industrial method involves the acid-catalyzed esterification of 4-bromo-2-hydroxybenzoic acid. The precursor acid is typically generated via a Sandmeyer reaction from 4-aminosalicylic acid.

Protocol:

  • Precursor Synthesis (Sandmeyer): 4-Aminosalicylic acid is diazotized with

    
     and treated with 
    
    
    
    to install the bromine at position 4.
  • Esterification: The resulting 4-bromo-2-hydroxybenzoic acid is refluxed in anhydrous methanol with catalytic concentrated sulfuric acid (

    
    ).
    
  • Workup: The reaction mixture is quenched in ice water. The ester precipitates or is extracted with Dichloromethane (DCM).[2]

  • Purification: Recrystallization from methanol/water or silica gel chromatography (Hexane/EtOAc).

Reaction Workflow Diagram

The following diagram illustrates the critical pathway from the amino-precursor to the final methyl ester, highlighting the divergence from standard bromination.

SynthesisWorkflow cluster_direct Direct Bromination (Avoid) PAS 4-Aminosalicylic Acid (Starting Material) Diazo Diazonium Salt Intermediate PAS->Diazo NaNO2, H2SO4 0°C Acid 4-Bromo-2-hydroxybenzoic Acid Diazo->Acid CuBr2, HBr Sandmeyer Product Methyl 4-bromo-2- hydroxybenzoate Acid->Product MeOH, H2SO4 Reflux 24h MS Methyl Salicylate Wrong Methyl 5-bromosalicylate (Major Product) MS->Wrong Br2/AcOH

Figure 1: Synthetic workflow contrasting the required Sandmeyer route against the regiochemically unfavorable direct bromination.

Analytical Characterization

Validating the identity of Methyl 4-bromo-2-hydroxybenzoate requires distinguishing it from its 5-bromo isomer.


 NMR spectroscopy is the definitive tool for this purpose, specifically through the analysis of aromatic coupling constants.
NMR Spectroscopy (500 MHz, )

The 4-bromo substitution pattern creates a specific splitting pattern for the aromatic protons (H3, H5, H6).

Shift (

ppm)
MultiplicityCoupling (

Hz)
AssignmentStructural Context
10.82 Singlet (s)--OH Phenolic proton (Intramolecular H-bond to ester)
7.70 Doublet (d)8.5H-6 Ortho to ester; deshielded by carbonyl
7.20 Doublet (d)1.9H-3 Meta to Br; Ortho to OH; shielded
7.04 Doublet of Doublets (dd)8.5, 1.9H-5 Ortho to H-6; Meta to H-3
3.97 Singlet (s)--OCH₃ Methyl ester singlet

Interpretation Logic:

  • H-6 (7.70 ppm): The doublet with a large coupling (

    
    ) indicates an ortho neighbor (H-5).
    
  • H-3 (7.20 ppm): The small coupling (

    
    ) indicates a meta relationship (to H-5). The absence of a large coupling confirms position 4 is substituted (blocking ortho coupling).
    
  • H-5 (7.04 ppm): Shows both couplings (

    
    ), confirming it sits between H-6 and the substituted C-4.
    
Mass Spectrometry (GC-MS / LC-MS)
  • Ionization: ESI+ or EI.

  • Pattern: Characteristic 1:1 doublet at m/z 229 and 231 (

    
    ), confirming the presence of a single Bromine atom.
    
  • Fragmentation: Loss of methoxy group (

    
    ) typically observed.
    

Applications in Drug Discovery[7][8]

Methyl 4-bromo-2-hydroxybenzoate is a "privileged scaffold" because the bromine atom at position 4 is electronically activated for cross-coupling, while the salicylate motif allows for subsequent cyclization to form heterocycles.

Case Study: Nek2 Kinase Inhibitors

Researchers utilize this compound to synthesize benzamide-based inhibitors of Nek2 , a mitotic kinase overexpressed in various cancers. The ester is converted to an amide, and the bromine undergoes Suzuki coupling to attach heteroaryl groups [3].

Case Study: WRN Helicase Inhibitors (VVD-214)

In the development of VVD-214 , a covalent allosteric inhibitor for MSI-high cancers, this scaffold serves as the core aromatic ring. The hydroxyl group is often alkylated to attach linker chains, while the bromine is used to couple the core to the helicase-binding warhead [4].

Applications Core Methyl 4-bromo-2- hydroxybenzoate Suzuki Pd-Catalyzed Suzuki Coupling Core->Suzuki C-4 Functionalization Alkylation O-Alkylation (Williamson Ether) Core->Alkylation OH Functionalization Nek2 Nek2 Inhibitors (Mitotic Kinase) Suzuki->Nek2 WRN WRN Helicase Inhibitors (VVD-214 Analogs) Alkylation->WRN AXL AXL Kinase Inhibitors (Benzoxazepines) Alkylation->AXL

Figure 2: Divergent synthesis pathways utilizing the 4-bromo and 2-hydroxy handles for drug development.

Safety & Handling Protocol

Signal Word: WARNING

Hazard CodeDescriptionPrecautionary Measure
H302 Harmful if swallowed.[3]Do not eat/drink in lab. Wash hands post-handling.
H315 Causes skin irritation.Wear nitrile gloves and lab coat.
H319 Causes serious eye irritation.Wear safety goggles (ANSI Z87.1).
H335 May cause respiratory irritation.Handle in a fume hood.

Storage: Store in a cool, dry place (Room Temp or 2-8°C). Keep container tightly closed to prevent hydrolysis of the ester.

References

  • National Institutes of Health (NIH). (2009). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase. Journal of Medicinal Chemistry. Retrieved from [Link][4]

Sources

"Spectroscopic data for Methyl 4-bromo-2-hydroxybenzoate (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2), a critical intermediate in the synthesis of antitussives, anti-inflammatory agents, and specific kinase inhibitors (e.g., c-Abl).

The following data is synthesized from high-field NMR studies (500 MHz) and standard pharmaceutical intermediate characterization protocols.

Structural Overview & Theoretical Expectations

Before analyzing spectra, the structural logic must be defined. This compound is a methyl salicylate derivative . The intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the ester carbonyl (C=O) significantly influences the spectroscopic signature, particularly in IR and NMR.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 230.04 (for

    
    ), 232.04 (for 
    
    
    
    )
  • Key Features:

    • Isotopic Pattern: Bromine introduces a distinct 1:1 doublet in Mass Spec (

      
       and 
      
      
      
      ).[3]
    • H-Bonding: The phenolic proton will be highly deshielded (

      
       ppm).
      
    • Symmetry: The 1,2,4-substitution pattern on the benzene ring creates a specific splitting pattern (ABX or AMX system).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Sample Preparation)
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to clearly resolve the acidic phenolic proton, which often broadens or exchanges in chloroform.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).[4]


H NMR Data (500 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.64 Singlet (s)1H-OH (C2)Deshielded by aromatic ring and strong intramolecular H-bond to C=O.
7.68 Doublet (d)1HH-6 Ortho to ester group; most deshielded aromatic proton due to electron-withdrawing carbonyl.

Hz (Ortho coupling to H-5).
7.23 Singlet (s)1HH-3 Ortho to -OH, Meta to -Br. Note: Theoretically a doublet (

Hz) due to meta-coupling with H-5, but often appears as a singlet or broad singlet.
7.13 Doublet (d)1HH-5 Ortho to H-6, Meta to H-3. Note: Often appears as dd (

Hz) in high-resolution scans.
3.87 Singlet (s)3H-OCH

Methyl ester protons. Characteristic sharp singlet.

C NMR Data (Predicted/Consensus)
  • Carbonyl (C=O): 169.5 – 170.5 ppm (Ester).

  • Phenolic Carbon (C-OH): 160.0 – 162.0 ppm (Deshielded by Oxygen).

  • Aromatic Region:

    • C-1 (Ipso to Ester): ~113 ppm

    • C-3 (Ortho to OH): ~120 ppm

    • C-4 (C-Br): ~128 ppm (Distinctive shift for aryl bromide)

    • C-5: ~123 ppm

    • C-6: ~132 ppm

  • Methoxy Carbon: 52.0 – 53.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the "Salicylate Motif" (Intramolecular H-bonding).

Wavenumber (

)
Vibration ModeDiagnostic Note
3200 – 3400 O-H StretchBroad. Lower frequency than free phenols (typically 3600) due to strong H-bonding with the ester carbonyl.
1675 – 1685 C=O StretchEster. Shifted to lower frequency (red-shifted) from typical 1735

due to conjugation with the ring and H-bonding.
1580 – 1600 C=C StretchAromatic ring breathing modes.
1200 – 1300 C-O StretchStrong bands corresponding to the ester C-O and phenolic C-O stretches.
600 – 700 C-Br StretchCharacteristic fingerprint band for aryl bromides.
Mass Spectrometry (MS)
Ionization & Isotope Pattern

The presence of Bromine (


 and 

) in a ~1:1 natural abundance ratio creates a signature "twin peak" molecular ion.[3]
  • Method: EI (Electron Impact) or ESI+ (Electrospray Ionization).

  • Molecular Ion (

    
    ):  m/z 230 and 232 (Intensity ratio 1:1).
    
Fragmentation Pathway (EI)

The fragmentation follows a standard salicylate ester pathway, modified by the stability of the bromine substituent.

  • Loss of Methoxy (

    
    ):  Cleavage of the ester bond yields the acylium ion (
    
    
    
    ).
    • Peaks: m/z 199 / 201.

  • Loss of Methanol (

    
    ):  Proximity of the phenolic H and methoxy group allows elimination of neutral methanol, forming a ketene-like or lactone species (
    
    
    
    ).
    • Peaks: m/z 198 / 200.

  • Loss of Carbon Monoxide (

    
    ):  Common in phenols and esters.
    

MassSpecFragmentation M Molecular Ion (M+) m/z 230 / 232 (1:1 Ratio) Acylium Acylium Ion [M - OMe]+ m/z 199 / 201 M->Acylium - OCH3 (31) Ketene Methanol Loss [M - MeOH]+ m/z 198 / 200 M->Ketene - CH3OH (32) (Ortho Effect) Aryl Aryl Cation [M - COOMe]+ m/z 171 / 173 Acylium->Aryl - CO (28)

Figure 1: Proposed fragmentation pathway for Methyl 4-bromo-2-hydroxybenzoate under Electron Impact (EI) ionization.

Synthesis & Characterization Workflow

For researchers synthesizing this intermediate, the following workflow ensures high purity before downstream coupling (e.g., Suzuki-Miyaura).

SynthesisWorkflow Start Start: 4-Bromo-2-hydroxybenzoic acid Reaction Reflux in MeOH + H2SO4 (cat) 4-6 Hours Start->Reaction Workup Workup: Neutralize (NaHCO3) Extract (EtOAc) Reaction->Workup QC_TLC QC Check: TLC (10% EtOAc/Hexane) Rf ~ 0.85 Workup->QC_TLC QC_NMR Validation: 1H NMR Check for Methyl Singlet (3.87 ppm) QC_TLC->QC_NMR If Single Spot Final Product: Methyl 4-bromo-2-hydroxybenzoate (Solid, mp ~41-42°C) QC_NMR->Final Pass

Figure 2: Synthesis and Quality Control workflow. The appearance of the methyl singlet at 3.87 ppm is the primary confirmation of esterification.

References
  • Synthesis and Characterization: Der Pharma Chemica, 2011, 3(4): 205-212. (Source for experimental 1H NMR shifts).

  • General Salicylate Spectroscopy:Spectrometric Identification of Organic Compounds, Silverstein et al.
  • Chemical Properties: PubChem Compound Summary for Methyl 4-bromo-2-hydroxybenzoate (CID 12352200).

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of Methyl 4-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) is a halogenated salicylate derivative frequently utilized as a pharmacophore in medicinal chemistry.[1][2][3][4] Its structural integrity relies on the specific substitution pattern of the benzene ring, particularly the ortho-relationship between the hydroxyl and ester groups.[2][4]

This guide provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple alkyl benzoates, this molecule exhibits a characteristic intramolecular hydrogen bond that dictates its spectral behavior.[2][4] The following analysis synthesizes theoretical chemical shift principles with empirical data to provide a self-validating analytical framework.

Part 1: Structural Context & Theoretical Basis[2][4]

The Intramolecular Hydrogen Bond (IMHB)

The defining feature of 2-hydroxybenzoates (salicylates) is the formation of a robust six-membered pseudo-ring via an intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the ester.[2][4]

  • NMR Consequence: This "locked" conformation strongly deshields the hydroxyl proton, shifting it downfield (typically >10.5 ppm) and rendering it as a sharp singlet, unlike the broad singlets often seen with free phenols undergoing exchange.[2][4]

  • Solvent Selection Criticality: To observe this diagnostic feature, Chloroform-d (

    
    )  is the required solvent.[2][4] Polar aprotic solvents like DMSO-
    
    
    
    can disrupt the IMHB or accelerate proton exchange, broadening the peak and shifting it upfield, thereby masking this critical structural confirmation.[2][4]
Substituent Effects (The "Br" Impact)

The bromine atom at position 4 exerts specific electronic effects:

  • Inductive Effect (-I): Withdraws electron density, generally deshielding adjacent protons.[2][4]

  • Resonance Effect (+R): Donates electron density into the ring, shielding ortho and para positions.[2][4]

However, in the NMR context, the bromine's heavy atom effect and electronegativity dominate the local environment, creating distinct splitting patterns (coupling constants) that confirm the 1,2,4-substitution pattern.[2]

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution spectra with minimal line broadening:

  • Mass: Weigh 10–15 mg of Methyl 4-bromo-2-hydroxybenzoate (Solid).

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., residual drying agents from synthesis).[2][4]

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz Instrument)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle 30°30°Maximizes signal-to-noise ratio per scan.[2][4]
Relaxation Delay (D1) 1.0 sec2.0 secAllows full relaxation of protons, crucial for integration accuracy.[2]
Scans (NS) 161024+13C sensitivity is low; requires high scan count.[2]
Spectral Width -2 to 14 ppm-10 to 220 ppmCaptures the downfield OH (1H) and Carbonyl (13C).[2]
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.[2][4]

Part 3: 1H NMR Analysis

Expected Spectral Data

Reference: TMS = 0.00 ppm

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
2-OH 10.60 – 10.80 Singlet (s)1H-Diagnostic: Sharp peak confirms IMHB intact.
H-6 7.70 – 7.80 Doublet (d)1H

Deshielded by adjacent Ester C=O.
H-3 7.10 – 7.20 Doublet (d)1H

Meta-coupling to H-5.[2][4] Isolated by Br.
H-5 6.95 – 7.05 Doublet of Doublets (dd)1H

,

Coupled ortho to H-6 and meta to H-3.[2][4]
-OCH3 3.90 – 3.95 Singlet (s)3H-Characteristic methyl ester.[2][4]
Coupling Logic Visualization

The most complex signal is H-5 .[2][4] It resides meta to the Bromine but is coupled to both H-6 (ortho) and H-3 (meta).[2][4] The following diagram illustrates the splitting tree that generates the "doublet of doublets" (dd) pattern.

CouplingTree H5_Uncoupled H-5 Signal (Uncoupled) H5_Ortho Split by H-6 (Ortho) J ≈ 8.5 Hz H5_Uncoupled->H5_Ortho Large Coupling H5_Meta_1 Split by H-3 (Meta) J ≈ 2.0 Hz H5_Ortho->H5_Meta_1 H5_Meta_2 Split by H-3 (Meta) J ≈ 2.0 Hz H5_Ortho->H5_Meta_2 Peak_A Peak A Peak_B Peak B Line1 H5_Meta_1->Line1 Line2 H5_Meta_1->Line2 Line3 H5_Meta_2->Line3 Line4 H5_Meta_2->Line4

Figure 1: Splitting tree for Proton H-5 demonstrating the origin of the doublet of doublets (dd) pattern.

Part 4: 13C NMR Analysis[2][4][5]

Expected Spectral Data

Reference:


 triplet = 77.16 ppm[2]
AssignmentShift (

, ppm)
TypeMechanistic Explanation
C=O (Ester) ~170.0 QuaternaryHighly deshielded carbonyl carbon.[2][4]
C-2 (Ar-OH) ~161.5 QuaternaryDeshielded by direct attachment to Oxygen (Phenolic).[2][4]
C-1 (Ar-CO) ~112.0 QuaternaryShielded relative to benzene due to ortho OH donation.[2][4]
C-6 (Ar-H) ~131.0 Methine (CH)Ortho to EWG (Ester).[2][4]
C-4 (Ar-Br) ~128.5 QuaternaryCounter-intuitive: Heavy atom effect of Br shields the attached carbon relative to H-substitution.
C-5 (Ar-H) ~123.0 Methine (CH)Ortho to Br.
C-3 (Ar-H) ~120.0 Methine (CH)Ortho to OH (Shielding effect dominates).[2][4]
-OCH3 ~52.5 Methyl (

)
Typical methoxy carbon shift.[2][4]

Part 5: Quality Control & Impurity Profiling[2][4]

When analyzing synthesized or purchased batches, specific impurities are common.[2][4] The following workflow outlines the logic for impurity identification.

ImpurityLogic Sample NMR Spectrum Acquired Check_OH Check OH Region (10-12 ppm) Sample->Check_OH Check_OMe Check OMe Region (3.5-4.0 ppm) Check_OH->Check_OMe Sharp Singlet Present Impurity_SM Impurity: Methyl 4-bromobenzoate Check_OH->Impurity_SM OH Missing or Shifted Impurity_Acid Impurity: 4-bromo-2-hydroxybenzoic acid Check_OMe->Impurity_Acid OMe Missing (Hydrolysis) Pure Pass: High Purity Check_OMe->Pure Single OMe Peak

Figure 2: Logical decision tree for identifying common impurities based on 1H NMR spectral features.

Common Impurity Signatures
  • 4-bromo-2-hydroxybenzoic acid (Hydrolysis Product):

    • 1H NMR: Disappearance of the methyl ester singlet at 3.9 ppm.[2] Appearance of a very broad carboxylic acid proton >12 ppm.[2]

    • Cause: Moisture exposure or incomplete esterification.[2][4]

  • Methyl 4-bromobenzoate (Starting Material/Side Product):

    • 1H NMR: Absence of the downfield OH singlet at 10.7 ppm.[2][4] Aromatic pattern changes to a symmetric

      
       system (two doublets) rather than the asymmetric 1,2,4-pattern.[2][4]
      

References

  • ChemicalBook. (2025).[1][2][3][4] Methyl 4-bromobenzoate 1H NMR Spectrum.[2][4][5][6] Retrieved from [2][4][6]

  • National Center for Biotechnology Information. (2025).[2][4] PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Isomer Reference).[2][4] Retrieved from [2][4]

  • Royal Society of Chemistry. (2025).[2][4] ChemSpider: Salicylate Derivatives Spectral Data.[2][4] Retrieved from [2][4]

  • AIST. (2025).[2][4] Spectral Database for Organic Compounds (SDBS).[2][4] (General reference for salicylate shifts). Retrieved from [2][4]

Sources

Mass Spectrometry Fragmentation Pattern of Methyl 4-bromo-2-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its structural integrity is defined by three functional moieties: a methyl ester, a phenolic hydroxyl group in the ortho position, and a bromine atom at the para position relative to the hydroxyl.

This guide provides a definitive analysis of its Electron Ionization (EI) mass spectral behavior. Unlike simple benzoates, this molecule exhibits a competitive fragmentation landscape driven by the "Ortho Effect" (elimination of methanol) versus standard Alpha Cleavage (elimination of methoxy radicals). Furthermore, the presence of bromine provides a distinct isotopic "doublet" signature that acts as a persistent mass tag throughout the fragmentation cascade.

Physicochemical Context & Isotopic Signature[1][2]

Before analyzing the fragmentation, the operator must verify the molecular ion identity through its isotopic abundance. Bromine possesses two stable isotopes with near-equal natural abundance, creating a diagnostic 1:1 ratio.

Molecular Ion ( ) Characteristics[3]
  • Formula:

    
    
    
  • Nominal Mass: 230 Da (

    
    ) and 232 Da (
    
    
    
    )
  • Isotopic Pattern: The molecular ion appears as a doublet of equal intensity separated by 2 mass units (

    
     230 and 232).
    

Critical Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this 1:1 doublet pattern. If a fragment appears as a singlet, the bromine atom has been eliminated.

IsotopeExact Mass (Da)AbundanceContribution to M+

78.918350.69%

230

80.916349.31%

232

Experimental Methodology (Standard Protocol)

To reproduce the fragmentation patterns described below, the following GC-MS parameters are recommended. This protocol ensures sufficient internal energy for the diagnostic "Ortho Effect" rearrangement.

Gas Chromatography - Mass Spectrometry (GC-MS) Parameters
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard 70 eV energy facilitates reproducible fragmentation libraries.
Source Temp 230°CPrevents condensation of less volatile brominated intermediates.
Transfer Line 280°CEnsures rapid transport of the ester without thermal degradation prior to ionization.
Column 5% Phenyl-methylpolysiloxaneNon-polar stationary phase (e.g., HP-5ms, DB-5) provides ideal retention for halogenated aromatics.
Scan Range

40 – 350
Captures the molecular ion doublet and low-mass aromatic fragments.

Mechanistic Fragmentation Analysis

The fragmentation of Methyl 4-bromo-2-hydroxybenzoate is governed by two primary pathways. The Ortho Effect is the most diagnostic pathway for salicylates (2-hydroxybenzoates), distinguishing them from meta- or para- isomers.

Pathway A: The Ortho Effect (Dominant)

Mechanism: 1,5-Hydrogen Shift & Methanol Elimination The proximity of the phenolic hydroxyl group (C2) to the ester carbonyl oxygen (C1) facilitates a specific rearrangement.

  • H-Transfer: A hydrogen atom transfers from the hydroxyl group to the methoxy oxygen of the ester via a 6-membered transition state.

  • Elimination: A neutral methanol molecule (

    
    , 32 Da) is expelled.
    
  • Product: This yields a stable radical cation (

    
     198/200), often described as a distonic ion or a ketene-type structure (4-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methanone.
    


Pathway B: Alpha Cleavage (Standard Ester)

Mechanism: Homolytic Cleavage Typical of all methyl esters, the bond between the carbonyl carbon and the methoxy oxygen breaks.

  • Elimination: Loss of a methoxy radical (

    
    , 31 Da).
    
  • Product: Formation of the acylium ion (

    
     199/201).
    
  • Secondary Step: The acylium ion rapidly loses Carbon Monoxide (CO, 28 Da) to form the bromophenol cation (

    
     171/173).
    


Pathway C: Halogen Loss

Direct loss of the bromine radical (


) from the molecular ion is possible but usually less abundant than the oxygen-driven pathways.
  • Transition:

    
     230/232 
    
    
    
    
    
    151 (Singlet).
  • Note: The resulting ion at

    
     151 corresponds to the methyl salicylate cation, which will subsequently fragment via the ortho effect (
    
    
    
    ).

Diagnostic Ions & Interpretation Table

Use this table to validate spectral data. The "Doublet?" column indicates if the peak should appear as a pair (1:1 ratio).

m/z ValueIon IdentityMechanismDoublet?
230 / 232 Molecular Ion (

)
Parent IonYes
199 / 201 Acylium IonLoss of

(Alpha Cleavage)
Yes
198 / 200 Distonic Ketene IonLoss of

(Ortho Effect )
Yes
171 / 173 Bromophenol CationLoss of

from Acylium ion
Yes
170 / 172 BromoketocarbeneLoss of

from Ortho product
Yes
151 Methyl Salicylate CationLoss of

from

No
63 / 65 Bromine CationIonized Br atomYes

Visualization of Fragmentation Pathways[1][2][3][5][6][7][8]

The following diagram maps the competitive pathways. Note the high-contrast distinction between the Ortho Effect (Blue path) and Alpha Cleavage (Red path).

MassSpecFragmentation Fragmentation Map: Methyl 4-bromo-2-hydroxybenzoate M Molecular Ion (M+) m/z 230 / 232 (Doublet) Ortho_Ion [M - MeOH]+ m/z 198 / 200 (Ketene-type) M->Ortho_Ion - CH3OH (32 Da) (Ortho Effect) Acylium Acylium Ion m/z 199 / 201 M->Acylium - OCH3 (31 Da) (Alpha Cleavage) DeBromo [M - Br]+ m/z 151 (Singlet) M->DeBromo - Br (79/81 Da) Ortho_Sub [M - MeOH - CO]+ m/z 170 / 172 Ortho_Ion->Ortho_Sub - CO (28 Da) PhenolCat Bromophenol Cation m/z 171 / 173 Acylium->PhenolCat - CO (28 Da)

Figure 1: Mechanistic flowchart illustrating the competition between methanol elimination (Ortho Effect) and methoxy radical loss (Alpha Cleavage).

References

  • NIST Mass Spectrometry Data Center. Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho Effect mechanisms).
  • PubChem. Methyl 4-bromo-2-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Todua, N. G., et al. (2016). "Ortho Effects" in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids.[2][3] ResearchGate.[3] Retrieved from [Link]

Sources

Solubility of Methyl 4-bromo-2-hydroxybenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of WRN helicase inhibitors (e.g., VVD-214) and Nek2 kinase inhibitors. Its structural integrity—a brominated salicylate ester—dictates a specific solubility profile characterized by high lipophilicity and poor aqueous solubility.

This guide provides a comprehensive technical framework for understanding the solubility behavior of this compound. While specific mole-fraction datasets are often proprietary, this document synthesizes available experimental data with thermodynamic principles to establish a self-validating solubility protocol . It details the transition from qualitative solubility (synthesis solvents) to quantitative thermodynamic modeling (Apelblat/van’t Hoff), enabling researchers to optimize recrystallization and reaction media.

Physicochemical Profile & Solvent Compatibility[1][2]

Understanding the molecular architecture of Methyl 4-bromo-2-hydroxybenzoate is prerequisite to predicting its interaction with solvent systems.

Structural Determinants of Solubility
  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locks" the polarity, reducing the molecule's ability to hydrogen bond with external solvents (like water), thereby significantly lowering aqueous solubility compared to its para or meta isomers.

  • Lipophilicity: The bromine atom at the C4 position and the methyl ester moiety increase the partition coefficient (LogP ~3.5–4.0), driving high affinity for non-polar and moderately polar organic solvents.

Solubility Classification (Experimental Anchors)

Based on synthesis and purification literature, the compound exhibits the following solubility hierarchy:

Solvent ClassRepresentative SolventsSolubility StatusApplication Relevance
High Solubility Ethyl Acetate (EtOAc), Dichloromethane (DCM), DMF, DMSOFreely Soluble Reaction media; Extraction solvents.
Temp. Dependent Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Soluble (Hot) / Sparingly Soluble (Cold) Ideal for Recrystallization. Synthesis is performed in refluxing MeOH.
Anti-Solvents Water, Heptane, Hexane, CyclohexaneInsoluble / Very Slightly Soluble Precipitation; Column chromatography eluents (e.g., Heptane/EtOAc 90:10).

Experimental Methodology: Determination Protocols

To generate precise solubility curves (


 vs. 

) required for process scale-up, two complementary protocols are recommended. These methods ensure data integrity and reproducibility.
Protocol A: Laser Monitoring Observation Technique (Dynamic)

This method is preferred for generating continuous polythermal solubility curves efficiently.

  • Preparation: Weigh a precise mass of Methyl 4-bromo-2-hydroxybenzoate (

    
    ) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Stir at a constant speed (e.g., 400 rpm).

  • Heating Ramp: Heat the mixture slowly (< 2 K/min) until the laser transmittance reaches maximum (clear solution). Record Temperature (

    
    ).
    
  • Cooling Ramp: Cool slowly to detect the metastable zone width (MSZW) if nucleation studies are required.

  • Iteration: Add more solute to the same vessel and repeat to obtain the next data point.

Protocol B: Isothermal Shake-Flask Method (Static)

Use this method to validate the dynamic data at critical process temperatures (e.g., 25°C, 40°C).

  • Saturation: Add excess solute to the solvent in a sealed vial.

  • Agitation: Shake at constant temperature for 24–48 hours to ensure equilibrium.

  • Phase Separation: Settle (or centrifuge) and filter the supernatant using a syringe filter (0.45 µm, PTFE compatible).

  • Quantification: Analyze the filtrate via HPLC (UV detection at ~254 nm) or GC-FID.

  • Calculation: Determine mole fraction solubility (

    
    ) using the measured concentration.
    

Thermodynamic Modeling Framework

Once experimental data is collected, it must be fitted to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy/entropy.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility data of solids in liquids. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
  • Interpretation:

    • If

      
      , the equation reduces to the van't Hoff relation.
      
    • Positive deviations indicate temperature-dependent enthalpy of solution.

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is governed by the Gibbs free energy change (


):


  • Enthalpy (

    
    ):  Typically positive (endothermic) for this class of esters. Higher temperature increases solubility.
    
  • Entropy (

    
    ):  Typically positive, reflecting the increased disorder as the crystal lattice breaks down.
    

Process Application: Recrystallization Strategy

The solubility differential between alcohols and hydrocarbons is the key lever for purification.

Recommended Purification Workflow

Objective: Remove unreacted 4-bromo-2-hydroxybenzoic acid and sulfuric acid catalyst residues.

  • Dissolution: Dissolve crude solid in Methanol or Ethyl Acetate at reflux (

    
    ).
    
  • Filtration: Hot filtration to remove inorganic salts (if any).

  • Crystallization:

    • Method A (Cooling): Slow cooling to 0–5°C.

    • Method B (Anti-solvent): Slowly add Heptane or Water to the hot solution until turbidity persists, then cool.

  • Isolation: Filter the resulting colorless needles and wash with cold Heptane/MeOH (9:1) mixture.

Visualization of Workflows

The following diagrams illustrate the logical flow for solubility determination and solvent selection.

Solubility_Workflow Start Start: Define Solute (Methyl 4-bromo-2-hydroxybenzoate) Solvent_Select Select Solvent Set (Polar, Non-Polar, Protic) Start->Solvent_Select Method_Choice Choose Method Solvent_Select->Method_Choice Laser Dynamic Laser Method (Polythermal) Method_Choice->Laser Speed/Curve Shake Static Shake-Flask (Isothermal) Method_Choice->Shake Accuracy/Equilibrium Data_Acq Acquire T vs. x1 Data Laser->Data_Acq Shake->Data_Acq Model Fit Apelblat Model (ln x = A + B/T + C ln T) Data_Acq->Model Params Calc Thermodynamic Params (ΔH, ΔS, ΔG) Model->Params

Figure 1: Workflow for the systematic determination and modeling of solubility data.

Recrystallization_Logic Crude Crude Methyl 4-bromo-2-hydroxybenzoate Solvent_Check Check Solubility in MeOH/EtOAc Crude->Solvent_Check High_Sol High Solubility (Hot) Low Solubility (Cold)? Solvent_Check->High_Sol Yes Anti_Sol Requires Anti-Solvent? High_Sol->Anti_Sol Cooling Cooling Crystallization (MeOH Reflux -> 0°C) Anti_Sol->Cooling No (Steep Curve) Drowning Anti-Solvent Crystallization (Add Heptane/Water) Anti_Sol->Drowning Yes (Flat Curve) Pure Pure Crystals (Colorless Needles) Cooling->Pure Drowning->Pure

Figure 2: Decision logic for selecting the optimal purification strategy based on solubility differentials.

References

  • Intermediate Application (VVD-214): Journal of Medicinal Chemistry. Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase. Available at: [Link]

  • Thermodynamic Modeling Standard: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • General Solubility Data: PubChem. Methyl 2-bromo-4-hydroxybenzoate Compound Summary. Available at: [Link]

Sources

Theoretical Characterization and In Silico Bioactivity Profiling of Methyl 4-bromo-2-hydroxybenzoate

[1]

Document Type: Technical Whitepaper Subject: Computational Chemistry & Molecular Modeling Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Teams[1]

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) represents a critical scaffold in medicinal chemistry, functioning simultaneously as a halogenated building block for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a pharmacophore bearing the classic salicylate "pseudo-ring" motif.[1]

This guide provides a comprehensive computational analysis of this molecule. By synthesizing Density Functional Theory (DFT) calculations with molecular docking simulations, we elucidate its electronic stability, reactivity descriptors, and potential binding affinity against cyclooxygenase-2 (COX-2), a primary target for salicylate-based anti-inflammatories.[1]

Part 1: Molecular Architecture & Conformational Landscape[1]

The structural integrity of Methyl 4-bromo-2-hydroxybenzoate is governed by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the carbonyl oxygen of the ester. This interaction locks the molecule into a planar conformation, significantly influencing its solubility, membrane permeability, and receptor binding.[1]

Computational Workflow

The following diagram outlines the logical flow of the theoretical characterization, moving from geometric optimization to reactivity analysis and finally biological simulation.

ComputationalWorkflowcluster_DFTQuantum Mechanics (DFT)cluster_DockingIn Silico BioactivityStartInput Structure(Methyl 4-bromo-2-hydroxybenzoate)OptGeometry OptimizationB3LYP/6-311++G(d,p)Start->OptFreqFrequency Analysis(IR/Raman + ZPE)Opt->Freq Minimized CoordsPrepLigand Preparation(Gasteiger Charges)Opt->Prep PDBQT Conv.NBONBO Analysis(Hyperconjugation)Freq->NBO WavefunctionDockMolecular Docking(AutoDock Vina -> COX-2)Prep->Dock

Figure 1: Integrated computational workflow for structural and functional characterization.

Geometric Parameters & The "Salicylate Lock"

Using the B3LYP functional with the 6-311++G(d,p) basis set is the standard for halogenated organic molecules.[1] The diffuse functions (++) are critical for accurately modeling the electron-rich bromine and oxygen atoms.

Key Structural Predictions:

  • Intramolecular H-Bond (O-H...O=C): The distance is predicted to be approximately 1.75 Å. This short distance indicates a strong "resonance-assisted hydrogen bond" (RAHB), which delocalizes electron density across the phenyl ring and the ester group.[1]

  • Planarity: The dihedral angle

    
    (C-C-C=O) approaches 0°, ensuring conjugation between the aromatic ring and the ester.[1]
    
ParameterBond/AnglePredicted Value (DFT)Chemical Significance
Bond Length C=O[1] (Ester)1.23 ÅSlightly elongated due to H-bonding (acting as H-bond acceptor).[1]
Bond Length O-H (Phenol)0.98 ÅPolarized, making the proton acidic (pKa ~8-9).[1]
Bond Length C-Br1.90 ÅStandard aromatic C-Br, accessible for oxidative addition.[1]
Bond Angle O-H...O~145-150°Deviates from linearity due to ring constraints.[1]

Part 2: Electronic Properties & Reactivity Descriptors[1]

Understanding the electron distribution is vital for predicting how this molecule behaves in synthetic reactions (e.g., nucleophilic attack) or biological environments.[1]

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (


  • HOMO: Localized primarily on the phenolic ring and the lone pairs of the oxygen atoms. It represents the electron-donating capacity.

  • LUMO: Delocalized over the aromatic ring and the carbonyl group, specifically the

    
     orbital.[1] This is the site of nucleophilic attack.[1]
    
  • Band Gap (

    
    ):  A lower band gap suggests high chemical reactivity and polarizability, typical for bioactive salicylates.[1]
    
Natural Bond Orbital (NBO) Analysis

The stability of the cis-enol form is energetically favored by hyperconjugative interactions. The most significant interaction is the donation of electron density from the oxygen lone pair (


NBO_InteractionLP_ODonor: LP(2) Oxygen(Phenolic OH)Anti_COAcceptor: BD*(2) C=O(Carbonyl)LP_O->Anti_CO HyperconjugationStabStabilization EnergyE(2) > 20 kcal/molAnti_CO->Stab

Figure 2: Primary hyperconjugative interaction stabilizing the salicylate core.[1]

Part 3: In Silico Bioactivity (Molecular Docking)[1]

Given its structural homology to salicylic acid, Methyl 4-bromo-2-hydroxybenzoate is a candidate for inhibiting Cyclooxygenase (COX) enzymes.[1] However, the 4-bromo substitution adds lipophilicity, potentially altering the binding pocket fit compared to aspirin.[1]

Target Selection: COX-2[1]
  • Target: Prostaglandin G/H synthase 2 (COX-2).[1]

  • PDB ID: 5KIR (Crystal structure of COX-2 with selective inhibitors).[1]

  • Rationale: The 4-bromo group may occupy the hydrophobic channel of the COX-2 active site, potentially increasing potency over unsubstituted salicylates.[1]

Binding Mechanism

Docking simulations (AutoDock Vina) typically reveal an affinity energy (

-6.5 to -7.5 kcal/mol
  • Primary Interaction: The phenolic -OH and ester C=O form a hydrogen bond network with Arg120 and Tyr355 at the constriction site of the COX channel.

  • Hydrophobic Interaction: The phenyl ring engages in

    
    -stacking interactions, while the 4-Br atom projects into a hydrophobic pocket lined by Val349  and Leu531 , stabilizing the complex via van der Waals forces.[1]
    

Part 4: Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols define the exact parameters for generating the data described above.

Protocol: DFT Calculation (Gaussian 16/09)

This protocol validates the geometry and vibrational frequencies.

  • Input Preparation: Construct the 2D structure and pre-optimize using MM2 force field to prevent steric clashes.

  • Route Section Setup:

    • Explanation:Opt performs geometry optimization.[1] Freq calculates vibrational modes (ensuring no imaginary frequencies, which would indicate a transition state rather than a minimum).[1] SCF=Tight ensures high convergence criteria.

  • Solvent Model (Optional): To mimic physiological conditions, add SCRF=(PCM,Solvent=Water).[1]

  • Scaling: Multiply raw frequency values by a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)) to correct for anharmonicity when comparing to experimental IR data.

Protocol: Molecular Docking (AutoDock Vina)

This protocol assesses biological affinity.[1]

  • Receptor Preparation:

    • Download PDB 5KIR.[1]

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).[1]

    • Save as protein.pdbqt.[1]

  • Ligand Preparation:

    • Take the DFT-optimized structure of Methyl 4-bromo-2-hydroxybenzoate.

    • Set the rotatable bonds (the methyl ester bond is rotatable; the ring is rigid).

    • Assign Gasteiger charges.[1][2]

    • Save as ligand.pdbqt.[1]

  • Grid Box Generation:

    • Center the grid on the active site (Arg120 region).

    • Dimensions:

      
       Å (sufficient to cover the hydrophobic channel).[1]
      
  • Execution:

    • Note: High exhaustiveness (32) is recommended for halogenated ligands to ensure the bromine atom finds the optimal hydrophobic pocket.

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] [1]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link

  • Kurumbail, R. G., et al. (1996).[1] Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1] Nature, 384, 644-648.[1] Link[1]

  • Merrick, J. P., Moran, D., & Radom, L. (2007).[1] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] Link[1]

Technical Whitepaper: Strategic Synthesis and Access to Methyl 4-bromo-2-hydroxybenzoate

[1]

CAS: 22717-56-2 | Formula: C₈H₇BrO₃ | MW: 231.04 g/mol [1][2]

Executive Summary & Structural Significance

Methyl 4-bromo-2-hydroxybenzoate (Methyl 4-bromosalicylate) is a high-value pharmacophore and intermediate in medicinal chemistry.[1] Unlike its isomer, methyl 5-bromosalicylate, the 4-bromo variant offers a unique substitution pattern that allows for the extension of the carbon skeleton at the meta position relative to the phenolic hydroxyl group.

Its primary utility lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck).[1] The presence of the ortho-hydroxyl group adjacent to the ester moiety facilitates intramolecular hydrogen bonding, creating a pseudo-six-membered ring that influences both the physical properties (solubility, pKa) and the reactivity of the ester carbonyl.

Key Applications:

  • Suzuki Coupling Scaffold: Synthesis of biaryl salicylates for anti-inflammatory research.[1]

  • Agrochemical Precursor: Development of selective herbicides requiring the 4-substituted salicylate core.[1]

  • TB Therapeutics: Derivatization of the 4-position for analogs of para-aminosalicylic acid (PAS).[1]

The Regioselectivity Paradox

A common pitfall for researchers is attempting to synthesize this compound via the direct bromination of methyl salicylate. This approach fails due to the immutable laws of electrophilic aromatic substitution (EAS).[1]

Mechanistic Causality

The hydroxyl group (-OH) is a strong activating group and an ortho/para director.[1] The ester group (-COOMe) is a deactivating meta director.[1] In methyl salicylate:

  • The 5-position is para to the -OH and meta to the ester (Cooperative directing effects).[1]

  • The 3-position is ortho to the -OH and ortho to the ester (Sterically hindered).[1]

  • The 4-position is meta to the strongly directing -OH group.[1]

Consequently, direct bromination with Br₂ or NBS yields Methyl 5-bromo-2-hydroxybenzoate almost exclusively.[1] Accessing the 4-bromo isomer requires a "trick" of synthesis: starting with the nitrogen functionality already in place at the 4-position and converting it via a Sandmeyer reaction.

Regioselectivitycluster_legendElectronic VectorsStartMethyl SalicylateDirectDirect Bromination(Br2 / AcOH)Start->DirectMajorMethyl 5-bromo-2-hydroxybenzoate(Major Product)Direct->MajorElectronicPreferenceTargetMethyl 4-bromo-2-hydroxybenzoate(Target - NOT FORMED)Direct->TargetDisfavoredNoteOH directs ortho/paraCOOMe directs metaOverlap at C5

Figure 1: The regiochemical conflict in direct bromination. The 5-position is electronically favored, necessitating an alternative route for the 4-bromo isomer.[1]

The Validated Synthetic Pathway

To guarantee the position of the bromine atom, the synthesis must proceed via the Sandmeyer Reaction starting from 4-aminosalicylic acid (PAS), followed by Fisher Esterification .

Reaction Workflow
  • Precursor: 4-Aminosalicylic acid (commercially available antibiotic).[1]

  • Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (NaNO₂) and HBr/HCl.[1]

  • Substitution (Sandmeyer): Displacement of N₂ with Bromine using Copper(I) Bromide (CuBr).[1]

  • Esterification: Acid-catalyzed methylation of the carboxylic acid.[1]

SynthesisPathPAS4-Aminosalicylic Acid(Starting Material)DiazoniumDiazonium Intermediate[Ar-N2]+PAS->DiazoniumNaNO2, HBr0-5°CAcid4-Bromosalicylic Acid(Intermediate)Diazonium->AcidCuBr, HBrSandmeyerProductMethyl 4-bromo-2-hydroxybenzoate(Final Product)Acid->ProductMeOH, H2SO4Reflux 24h

Figure 2: The stepwise conversion of the amino group to bromine, followed by esterification.[1]

Detailed Experimental Protocol

This protocol synthesizes the methyl ester from the intermediate acid. It assumes the acquisition or prior preparation of 4-bromosalicylic acid.[1]

Phase 1: Fisher Esterification

Objective: Convert 4-bromosalicylic acid to its methyl ester.[1] Scale: 20 mmol basis.

ReagentMW ( g/mol )Equiv.[1][3][4]Amount
4-Bromo-2-hydroxybenzoic acid 217.021.04.34 g
Methanol (Anhydrous) 32.04Solvent40 mL
Sulfuric Acid (conc.[1] H₂SO₄) 98.08Cat.[1]1.5 mL
Sodium Bicarbonate (sat.[1] aq) 84.01Wash~50 mL

Step-by-Step Methodology:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flame-dry the glassware if strictly anhydrous conditions are desired, though standard dry glassware suffices for this robust reaction.[1]

  • Dissolution: Charge the RBF with 4.34 g of 4-bromo-2-hydroxybenzoic acid and 40 mL of anhydrous methanol. Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition: Caution: Exothermic. Slowly add 1.5 mL of concentrated sulfuric acid dropwise via a glass pipette. The solution may warm slightly.[1][5]

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C oil bath temperature) with vigorous stirring. Maintain reflux for 24 hours .

    • Checkpoint: Monitor via TLC (20% EtOAc in Hexanes).[1] The starting acid (polar, stays at baseline) should disappear, replaced by a less polar spot (Rf ~0.6-0.7).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotovap) to remove the bulk of the methanol (approx. 80% volume reduction).[1]

    • Pour the residue into 50 mL of ice-water . The ester may precipitate as a solid or oil.[1]

    • Extract with Ethyl Acetate (3 x 30 mL) .[1]

  • Purification:

    • Combine organic layers.[1]

    • Wash carefully with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and sulfuric acid traces.[1] Note: CO₂ evolution will occur; vent frequently.[1]

    • Wash with Brine (1 x 30 mL).[1]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Isolation: The resulting residue is typically a reddish-brown or off-white solid.[1] Recrystallization from Methanol/Water or Hexanes can yield high-purity crystals.[1]

Analytical Characterization & QC

To validate the identity of the product, compare analytical data against the following standards.

Physical Properties[1][3][5][7][8]
  • Appearance: Off-white to reddish-brown crystalline solid.[1]

  • Melting Point: 38 – 42 °C (Distinct from the acid, which melts >210°C).[1]

  • Solubility: Soluble in EtOAc, DCM, MeOH; insoluble in water.[1]

NMR Spectroscopy (Diagnostic Signals)[1]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.8 ppm (s, 1H): Phenolic -OH.[1] This signal is sharp and downfield due to strong intramolecular hydrogen bonding with the carbonyl oxygen.

    • δ 7.75 ppm (d, J=8.5 Hz, 1H): H-6 proton (Ortho to ester).[1] Deshielded by the carbonyl.[1]

    • δ 7.15 ppm (d, J=2.0 Hz, 1H): H-3 proton (Ortho to OH, Meta to ester).[1]

    • δ 7.05 ppm (dd, J=8.5, 2.0 Hz, 1H): H-5 proton.[1]

    • δ 3.95 ppm (s, 3H): Methyl ester (-OCH₃).[1]

Quality Control Check
  • Regioisomer Check: Ensure no 5-bromo isomer is present.[1] The coupling constant of the proton ortho to the ester is key. In the 4-bromo isomer, H-6 is a doublet (ortho coupling ~8.5Hz).[1] In the 5-bromo isomer, H-6 is a doublet (meta coupling ~2Hz).[1]

Safety & Handling

  • Diazonium Salts (If performing Step 1): If synthesizing the acid precursor, ensure temperature is kept <5°C during diazotization. Dry diazonium salts are explosive; keep them in solution.[1]

  • Methyl 4-bromo-2-hydroxybenzoate:

    • GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

    • Handling: Use gloves and fume hood.[1] Avoid dust inhalation.[1]

    • Storage: Store in a cool, dry place. Light sensitive (may darken over time).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Isomer Comparison). Retrieved from [Link][1]

  • Tee, O. S., & Iyengar, N. R. (1985).[1][6][7] The Bromination of Salicylate Anions.[1][7] Evidence for the Participation of the Ortho Carboxylate Group. Journal of the American Chemical Society.[1] (Validation of regioselectivity issues). Retrieved from [Link][1]

Methodological & Application

"Synthesis of Methyl 4-bromo-2-hydroxybenzoate from 4-bromo-2-hydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (Methyl 4-bromosalicylate) is a critical pharmacophore and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and complex aryl ethers. This application note details a robust, scalable protocol for its synthesis via Fischer esterification. Unlike generic procedures, this guide addresses specific challenges associated with salicylic acid derivatives—namely, the steric and electronic influence of the ortho-hydroxy group and the need for rigorous water removal to drive equilibrium.

Key Performance Indicators (KPIs):

  • Target Yield: >90% (Isolated)

  • Purity: >98% (HPLC/NMR)

  • Scale: Gram to Multigram (Scalable)

Strategic Analysis & Reaction Design

The Chemical Pathway

The synthesis utilizes a classic Fischer Esterification driven by sulfuric acid catalysis in anhydrous methanol. While alternative methods exist (e.g., reaction with thionyl chloride to form the acid chloride, or alkylation with methyl iodide), the acid-catalyzed route is preferred for its high atom economy, low cost, and avoidance of highly toxic alkylating agents.

Reaction Scheme:



Mechanistic Insight

The reaction proceeds via the protonation of the carboxylic carbonyl oxygen, making the carbonyl carbon highly electrophilic.[1] Methanol attacks this carbon, forming a tetrahedral intermediate. Crucially, the ortho-phenolic hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the starting material, potentially reducing reactivity compared to non-substituted benzoic acids. Therefore, extended reflux times and high catalyst loading (or water removal) are necessary to shift the equilibrium.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points and safety barriers.

SynthesisWorkflow Start Start: Raw Material Check (4-Bromo-2-hydroxybenzoic acid) Dissolution Dissolution (Anhydrous MeOH) Start->Dissolution Catalysis Catalyst Addition (Conc. H2SO4, 0°C) Dissolution->Catalysis Exothermic Control Reflux Reflux (65°C, 18-24h) Equilibrium Drive Catalysis->Reflux Monitoring IPC: TLC/HPLC (Conversion Check) Reflux->Monitoring Monitoring->Reflux Incomplete (<95%) Quench Quench (Ice Water/NaHCO3) Monitoring->Quench Complete (>95%) Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Recrystallization/Column) Extraction->Purification Final Final Product (Methyl 4-bromo-2-hydroxybenzoate) Purification->Final

Figure 1: Step-by-step process flow for the synthesis of Methyl 4-bromo-2-hydroxybenzoate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Amount (Example)Role
4-Bromo-2-hydroxybenzoic acid 217.021.05.00 g (23.0 mmol)Limiting Reagent
Methanol (Anhydrous) 32.04Excess20 - 30 mLSolvent/Reagent
Sulfuric Acid (Conc. 98%) 98.08~1.51.7 mLCatalyst/Dehydrant
Ethyl Acetate 88.11N/A~100 mLExtraction Solvent
Sodium Bicarbonate (Sat. Aq.) 84.01N/A~50 mLNeutralization
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a drying tube (CaCl2) or nitrogen inlet to exclude atmospheric moisture.

  • Dissolution: Add 5.00 g of 4-bromo-2-hydroxybenzoic acid to the flask. Add 20 mL of anhydrous methanol. Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition (Critical): Cool the flask in an ice bath (0°C). Slowly add 1.7 mL of concentrated sulfuric acid dropwise over 5–10 minutes.

    • Why? The dissolution of H2SO4 in methanol is highly exothermic. Controlling the temperature prevents splashing and minimizes side reactions.

Phase 2: Reaction & Monitoring
  • Reflux: Remove the ice bath and heat the mixture to a gentle reflux (~65°C oil bath temperature).

  • Duration: Maintain reflux for 18–24 hours.

    • Note: The intramolecular H-bond in salicylic derivatives slows the attack on the carbonyl. Do not shorten this time unless confirmed by TLC.

  • In-Process Control (IPC): Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Visualization: UV light (254 nm). The product (ester) will have a higher Rf value than the starting acid. The starting acid may streak; the ester will be a distinct spot.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ~100 mL of crushed ice/water. Stir vigorously for 10 minutes. The ester may precipitate as a solid or oil.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers. Wash sequentially with:

    • 50 mL Water (removes bulk MeOH/Acid).

    • 50 mL Saturated NaHCO3 (removes unreacted acid—Caution: CO2 evolution).

    • 50 mL Brine (saturated NaCl).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes. Filter off the solid.[5]

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C.

Phase 4: Purification
  • Crude Appearance: Often a reddish-brown or off-white solid.

  • Method: Recrystallization is preferred over column chromatography for scalability.

    • Solvent System: Dissolve crude in minimum hot Methanol (~5-10 mL). Add water dropwise until slight turbidity persists. Cool to room temperature, then 4°C.

    • Alternative: Recrystallize from Hexanes/Ethyl Acetate.[2]

  • Final Product: Filter the crystals, wash with cold hexanes, and dry under vacuum.

Characterization & Quality Control

Physical Properties
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 41–42°C [1].

  • Solubility: Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in water.

NMR Spectroscopy (Predicted)

The ortho-hydroxy and para-bromo substitution pattern creates a distinct splitting pattern in the aromatic region.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 10.75Singlet (s)1HPhenolic OH (Intramolecular H-bond)
1H 7.78Doublet (d, J=8.5 Hz)1HH-6 (Ortho to Ester)
1H 7.15Doublet (d, J=2.0 Hz)1HH-3 (Ortho to OH, Meta to Br)
1H 7.02dd (J=8.5, 2.0 Hz)1HH-5 (Ortho to Br, Meta to Ester)
1H 3.95Singlet (s)3HMethyl Ester (OCH3 )

Interpretation: The H-6 proton is most deshielded due to the anisotropic effect of the carbonyl group. The OH proton appears very downfield due to hydrogen bonding.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction (Equilibrium limited).1. Increase reflux time. 2. Add molecular sieves (3Å) to the reaction to trap water. 3. Use a Dean-Stark trap (if using benzene/toluene as co-solvent, though MeOH usually boils too low for this).
Dark Product Oxidation of phenol.Perform reaction under Nitrogen atmosphere. Use activated charcoal during recrystallization.
Emulsion during Workup Density similarity/Surfactant effect.Add more Brine. Filter the biphasic mixture through Celite if solids are present.
Starting Material Remains Water in Methanol.Ensure Methanol is "Anhydrous" grade.[4] Dry glassware thoroughly.

Safety & Compliance (HSE)

  • Sulfuric Acid: Highly corrosive and dehydrating. Causes severe burns. Reacts violently with water. Wear acid-resistant gloves and face shield.

  • Methanol: Flammable and toxic. Causes optic nerve damage if ingested. Use in a fume hood.

  • 4-Bromo-2-hydroxybenzoic acid: Irritant to eyes and skin.

  • Waste Disposal: Neutralize aqueous acid waste with bicarbonate before disposal. Organic solvents must be disposed of in halogenated (if DCM used) or non-halogenated waste streams.

References

  • Royal Society of Chemistry. (2024). General Procedures for Esterification of Benzoic Acid Derivatives. ChemSpider/RSC Journals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 4-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • Westfield State University. (2023). Esterification of Salicylic Acid: Protocol and Mechanism. Retrieved from [Link]

Sources

Application Note: Fischer Esterification of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Fischer esterification of 4-bromo-2-hydroxybenzoic acid (4-bromosalicylic acid) to its methyl ester, methyl 4-bromo-2-hydroxybenzoate. This compound is a critical building block in the synthesis of pharmaceutical intermediates, particularly for coupling reactions (e.g., Suzuki-Miyaura) where the bromine handle is preserved while the carboxylic acid is protected as an ester.

The protocol focuses on overcoming the equilibrium limitations of Fischer esterification through optimized solvent stoichiometry and rigorous water management. We provide a scalable, self-validating workflow suitable for research and early-stage process development.

Mechanistic Insight & Reaction Design

The Ortho-Effect Nuance

Unlike standard benzoic acid esterifications, 4-bromo-2-hydroxybenzoic acid possesses a phenolic hydroxyl group ortho to the carboxylic acid.

  • Intramolecular Hydrogen Bonding: The phenolic proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the ground state, it can also assist in the polarization of the carbonyl, making it susceptible to nucleophilic attack once protonated.

  • Selectivity: Under acidic Fischer conditions (MeOH/H₂SO₄), the phenolic hydroxyl group remains unreacted. Phenolic esterification requires more aggressive acylating agents (anhydrides/acid chlorides), ensuring high chemoselectivity for the carboxylate ester.

Reaction Scheme

The reaction is an equilibrium process driven to completion by using methanol as both reagent and solvent (Le Chatelier's principle).

ReactionScheme Substrate 4-Bromo-2-hydroxybenzoic acid (Solid, MW: 217.02) Product Methyl 4-bromo-2-hydroxybenzoate (Solid, MW: 231.04) Substrate->Product Byproduct H2O Reagents MeOH (Excess) H2SO4 (Cat.) Reflux

Figure 1: General reaction scheme. The equilibrium is shifted right by excess methanol.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry Methanol:Substrate > 20:1 (molar)High dilution drives the equilibrium forward and solvates the starting material.
Catalyst Loading

: 0.5 - 1.0 equiv
Higher loading than typical (0.1 equiv) is often used to accelerate kinetics due to the deactivated nature of the benzoic acid ring.
Temperature 65°C (Reflux)Essential to overcome the activation energy; methanol reflux is mild but sufficient.
Reaction Time 18 – 24 HoursFischer esterification is kinetically slow; monitoring by TLC/HPLC is mandatory before workup.
Water Content Anhydrous reagentsWater is a byproduct; initial water presence will severely limit conversion.

Experimental Protocol

Method A: Standard Sulfuric Acid Catalysis (Primary Protocol)

Recommended for general laboratory synthesis.

Materials
  • Substrate: 4-Bromo-2-hydroxybenzoic acid (5.0 g, 23.0 mmol)

  • Solvent: Anhydrous Methanol (50 mL)

  • Catalyst: Conc. Sulfuric Acid (

    
    , 98%) (1.5 mL, ~27 mmol)
    
  • Quench: Ice water, Saturated

    
     solution.
    
Step-by-Step Procedure
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended to keep anhydrous).

  • Dissolution: Add 4-bromo-2-hydroxybenzoic acid (5.0 g) to Anhydrous Methanol (50 mL). Stir at room temperature until a suspension or partial solution is achieved.

  • Catalyst Addition: Caution: Exothermic. Add conc.

    
     (1.5 mL) dropwise via syringe or addition funnel. The solution may warm slightly and clarify.
    
  • Reaction: Heat the mixture to reflux (oil bath set to 70-75°C). Maintain reflux for 18–24 hours.[1]

    • IPC (In-Process Control): Check TLC (20% EtOAc in Hexanes). Starting material (

      
      , streaks) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ~80% of the methanol. Do not distill to dryness to avoid polymerization or degradation.

    • Pour the residue slowly into crushed ice/water (100 mL) with vigorous stirring. The ester often precipitates as a solid.

  • Extraction & Purification:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

    • Critical Step (Acid Removal): Wash the combined organic layers with Saturated

      
       (2 x 30 mL). Note: This removes unreacted starting acid. The phenolic ester is not acidic enough to be deprotonated significantly by bicarbonate.
      
    • Wash with Brine (30 mL).

    • Dry over Anhydrous

      
      , filter, and concentrate in vacuo.[2]
      
  • Isolation: The resulting solid (often off-white to reddish-brown) is usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or Methanol/Water.

Method B: Thionyl Chloride Modification (Process Optimization)

Recommended for scale-up or if Method A yields are <70%. Instead of


, add Thionyl Chloride (

, 1.5 equiv)
dropwise to methanol at 0°C, then add the substrate and reflux.
  • Mechanism:[3][4][5][6]

    
     (anhydrous).
    
  • Benefit:

    
     acts as a water scavenger, chemically removing the water byproduct and driving the equilibrium further than 
    
    
    
    .

Process Control & Logic Flow

The following diagram illustrates the decision-making logic during the workup to ensure high purity.

WorkupLogic Start Crude Reaction Mixture (MeOH, Product, Unreacted Acid, H2SO4) Concentrate Concentrate (Remove MeOH) Start->Concentrate Quench Quench in Ice Water Extract with EtOAc Concentrate->Quench Wash1 Wash 1: Sat. NaHCO3 Quench->Wash1 PhaseSep Phase Separation Wash1->PhaseSep AqLayer Aqueous Layer (Contains Sodium Salt of Unreacted Acid + H2SO4) PhaseSep->AqLayer Aqueous (Discard) OrgLayer Organic Layer (Contains Product + Phenolic impurities) PhaseSep->OrgLayer Organic (Keep) Wash2 Wash 2: Brine Dry (Na2SO4) OrgLayer->Wash2 Final Final Product Methyl 4-bromo-2-hydroxybenzoate Wash2->Final

Figure 2: Workup and purification logic flow. The Bicarbonate wash is the critical purification step.

Analytical Characterization

To validate the synthesis, compare the isolated product against these standard parameters.

PropertyExpected ValueNotes
Appearance White to off-white solidCrude may be reddish-brown; recrystallization improves color.
Melting Point 38°C – 42°CLow melting solid; may exist as an oil if slightly impure or warm.
1H NMR (

)

3.94 (s, 3H,

)
Diagnostic singlet.
1H NMR (

)

10.7 (s, 1H,

)
Phenolic proton (downfield due to H-bonding).
1H NMR (

)

7.0 - 7.8 (m, 3H, Ar-H)
Aromatic pattern changes slightly from acid to ester.
Solubility Soluble in EtOAc, DCM, MeOHInsoluble in water.

NMR Interpretation: The disappearance of the broad carboxylic acid proton (


 ppm) and the appearance of the sharp methyl ester singlet at 

ppm confirms the transformation. The phenolic proton remains visible, confirming the esterification occurred selectively at the carboxyl group.

Troubleshooting & Safety

Troubleshooting Guide
  • Low Yield:

    • Cause: Equilibrium limitation (water presence).

    • Solution: Use fresh anhydrous methanol. Increase catalyst loading. Switch to Method B (

      
      ).
      
  • Product is an Oil (Not Solidifying):

    • Cause: Residual solvent or impurities lowering MP.

    • Solution: High vacuum drying for >4 hours. Seed with a crystal if available. Recrystallize from minimal cold methanol.

  • Starting Material Persists:

    • Cause: Reaction time too short or temperature too low.

    • Solution: Ensure vigorous reflux. Extend time to 36 hours.

Safety (GHS)
  • 4-Bromo-2-hydroxybenzoic acid: Irritant.[7]

  • Methanol: Flammable, Toxic (Blindness/Death if ingested). Use in fume hood.

  • Sulfuric Acid: Corrosive. Causes severe burns.

  • Methyl 4-bromo-2-hydroxybenzoate: Acute Tox. 3 (Oral). Handle with gloves and avoid dust inhalation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 268737, 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Mechanism of the Fischer Esterification. Retrieved from [Link]

Sources

Application Note: Acid-Catalyzed Synthesis of Methyl 4-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a scalable, acid-catalyzed protocol for the synthesis of Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) via Fischer esterification. The target molecule is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and salicylate-based pharmacophores. This protocol utilizes sulfuric acid as a catalyst in anhydrous methanol to drive the equilibrium toward the ester product. We provide detailed mechanistic insights, critical process parameters (CPPs), and a self-validating workup strategy to ensure high purity (>98%) and yield.

Introduction & Mechanistic Rationale

Chemical Context

Methyl 4-bromo-2-hydroxybenzoate (also known as Methyl 4-bromosalicylate) is an aromatic ester featuring a phenolic hydroxyl group ortho to the ester functionality. This structural motif allows for intramolecular hydrogen bonding, which stabilizes the molecule but can also reduce the nucleophilicity of the phenol, influencing subsequent derivatization steps.

Reaction Mechanism: Fischer Esterification

The transformation follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).

  • Activation: The carbonyl oxygen of 4-bromo-2-hydroxybenzoic acid is protonated by the acid catalyst (

    
    ), increasing the electrophilicity of the carbonyl carbon.
    
  • Nucleophilic Attack: Methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred to the hydroxyl group, converting it into a good leaving group (

    
    ).
    
  • Elimination: Water is eliminated, reforming the carbonyl double bond.

  • Deprotonation: Loss of the final proton yields the ester.

Critical Insight: The reaction is an equilibrium process (


). To drive the reaction to completion (Le Chatelier's principle), we employ a large excess of methanol (serving as both reactant and solvent) and continuous heat (reflux).

FischerMechanism Start 4-Bromo-2-hydroxybenzoic Acid Protonation Protonation of C=O (Cat. H2SO4) Start->Protonation Attack Nucleophilic Attack (MeOH) Protonation->Attack Transfer Proton Transfer (-H+, +H+) Attack->Transfer Elimination Elimination of H2O Transfer->Elimination Product Methyl 4-bromo-2-hydroxybenzoate Elimination->Product

Figure 1: Sequential mechanistic pathway of the acid-catalyzed Fischer esterification.

Materials & Equipment

Reagents
ReagentCASPurityRole
4-Bromo-2-hydroxybenzoic acid 1666-28-0>97%Limiting Reagent
Methanol (Anhydrous) 67-56-1>99.8%Solvent / Reactant
Sulfuric Acid (Conc.) 7664-93-995-98%Catalyst
Ethyl Acetate 141-78-6ACS GradeExtraction Solvent
Sodium Bicarbonate (Sat.) 144-55-8Aq. Soln.Acid Quench
Sodium Sulfate (Anhydrous) 7757-82-6GranularDrying Agent
Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 2-neck geometry.

  • Temperature Control: Oil bath with magnetic stirrer hotplate (Target: 70°C).

  • Condenser: Reflux condenser (Liebig or Dimroth) with chilled water circulation.

  • Workup: 250 mL Separatory funnel, Rotary Evaporator.

Experimental Protocol

Preparation
  • Setup: Oven-dry the 100 mL RBF and magnetic stir bar to remove trace moisture. Assemble the reflux condenser under a nitrogen atmosphere (optional but recommended to maintain anhydrous conditions).

  • Charging: Add 5.0 g (23.1 mmol) of 4-bromo-2-hydroxybenzoic acid to the flask.

  • Solvation: Add 20 mL of anhydrous methanol. Stir until a suspension or partial solution is formed.

Catalysis & Reaction
  • Acid Addition: Caution: Exothermic. Slowly add 1.7 mL of concentrated sulfuric acid dropwise while stirring.

    • Note: The solution may warm up slightly. Ensure the stir bar is rotating vigorously to prevent local overheating.

  • Reflux: Heat the mixture to reflux (Bath temp: ~70-75°C). The internal temperature should be maintained at the boiling point of methanol (~65°C).

  • Duration: Maintain reflux for 24 hours .

    • Process Control: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (acid) will be more polar (lower

      
      ) than the product ester (higher 
      
      
      
      ).
Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into 50 mL of ice-cold water . This precipitates the crude ester and dilutes the acid catalyst.

  • Concentration: Remove the excess methanol using a rotary evaporator (Bath: 40°C, Vacuum: ~100 mbar). This leaves an aqueous suspension.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract with 3 x 30 mL Ethyl Acetate (EtOAc) .

  • Wash: Combine the organic layers. Wash sequentially with:

    • 2 x 30 mL Saturated NaHCO3 (Caution: Gas evolution

      
      . Vent frequently). This removes unreacted starting acid.
      
    • 1 x 30 mL Brine (Saturated NaCl) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes.

  • Filtration & Evaporation: Filter off the solid drying agent. Concentrate the filtrate under reduced pressure to yield the crude product.

Purification (Optional)

The crude product is typically obtained as a reddish-brown solid with sufficient purity (>95%) for downstream applications. If higher purity is required:

  • Recrystallization: Dissolve in minimum hot methanol and add cold water until turbid. Cool to 4°C.[1]

  • Column Chromatography: Silica gel (Eluent: Hexane/EtOAc 9:1).

Workflow Step1 Dissolve 5.0g Substrate in 20mL MeOH Step2 Add 1.7mL H2SO4 (Dropwise) Step1->Step2 Step3 Reflux 24 Hours (TLC Monitor) Step2->Step3 Step4 Quench in Ice Water & Evaporate MeOH Step3->Step4 Step5 Extract with EtOAc (3x 30mL) Step4->Step5 Step6 Wash with NaHCO3 (Remove Unreacted Acid) Step5->Step6 Step7 Dry (Na2SO4) & Concentrate Step6->Step7 Final Methyl 4-bromo-2-hydroxybenzoate (Yield: ~5.3g) Step7->Final

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Characterization & Specifications

Physical Properties
PropertySpecificationNotes
Appearance White to reddish-brown solidColor depends on trace oxidation products.
Melting Point 41 - 42°CSharp melting range indicates high purity [1].
Yield 85 - 92%Typical mass recovery: 5.0 - 5.4 g.
Spectroscopic Data (Predicted/Typical)
  • 1H NMR (400 MHz, CDCl3):

    • 
       10.75 (s, 1H, -OH): Downfield shift due to intramolecular H-bond.
      
    • 
       7.78 (d, J=8.5 Hz, 1H, H-6): Ortho to ester, deshielded.
      
    • 
       7.15 (d, J=2.0 Hz, 1H, H-3): Meta to ester, ortho to OH.
      
    • 
       7.02 (dd, J=8.5, 2.0 Hz, 1H, H-5).
      
    • 
       3.95 (s, 3H, -OCH3): Characteristic methyl ester singlet.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium).Increase reaction time or add molecular sieves (3Å) to trap water.
Impurity: Starting Acid Inefficient NaHCO3 wash.Ensure the aqueous wash is basic (pH > 8). Repeat wash if necessary.
Impurity: Methyl Ether Reaction temperature too high.Strictly control oil bath temperature (do not exceed 75°C).
Wet Product Incomplete drying.Use fresh Na2SO4 and dry under high vacuum (<10 mbar) for 2 hours.

Safety & Handling (HSE)

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3]

    • H302: Harmful if swallowed.[3]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat are mandatory. Perform all acid additions in a fume hood.

  • Disposal: Neutralize aqueous acidic waste with sodium bicarbonate before disposal. Organic solvents must be disposed of in halogenated waste containers.

References

  • National Center for Biotechnology Information. (2025).[3][4][5][6][7][8] PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Isomer Reference). Retrieved from [Link]

  • Master Organic Chemistry. (2022).[3][4][7] Fischer Esterification: Mechanism and Protocol. Retrieved from [Link]

Sources

Application Note: Purification of Methyl 4-bromo-2-hydroxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the purification of Methyl 4-bromo-2-hydroxybenzoate (Methyl 4-bromosalicylate) following acid-catalyzed esterification. While often assumed to be a routine separation, the purification of salicylate esters presents unique physicochemical behaviors due to intramolecular hydrogen bonding . This protocol addresses the specific challenge of separating the target ester from unreacted 4-bromo-2-hydroxybenzoic acid and potential dibrominated by-products.

Target Audience: Medicinal chemists, process development scientists, and purification engineers.

Physicochemical Profile & Separation Logic

Understanding the molecular behavior of the analyte is the foundation of a robust purification strategy.

PropertyDataImplications for Purification
Structure Phenol ester with ortho-substitutionForms strong intramolecular H-bonds (between OH and C=O).
Molecular Weight 231.04 g/mol Small molecule; diffuses rapidly in silica pores.
Melting Point 41–42 °CCritical: Low melting point. Avoid high-temperature rotavap baths; risk of oiling out on the column if solvent evaporates.
Polarity Low (Pseudo-nonpolar)The intramolecular H-bond "masks" the polar phenol group, causing it to elute much faster (higher

) than para-isomers.
Solubility Soluble in DCM, EtOAc, Et₂OCompatible with liquid loading, though dry loading is recommended for resolution.
The "Ortho Effect" in Chromatography

Unlike its isomer Methyl 4-hydroxybenzoate (Methyl Paraben), where the hydroxyl group is free to interact with the silica stationary phase, Methyl 4-bromo-2-hydroxybenzoate effectively hides its polarity.

  • Result: The target compound behaves like a non-polar hydrocarbon, eluting near the solvent front in standard polar mixtures.

  • Strategy: Use a highly non-polar mobile phase (Heptane or Hexane rich) to retain the compound long enough for separation.

Pre-Purification Workup (Critical Step)

Causality: Direct injection of the crude reaction mixture onto the column is inefficient. The unreacted carboxylic acid starting material binds irreversibly to silica, degrading column life and causing band tailing.

Protocol:

  • Quench: Pour the reaction mixture (typically Methanol/H₂SO₄) into ice water.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Acid Removal (Chemical Purification): Wash the combined organic layer with Saturated Aqueous NaHCO₃ .

    • Mechanism:[1][2][3][4] This converts unreacted 4-bromo-2-hydroxybenzoic acid into its water-soluble sodium salt. The target ester remains in the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo at <35°C (watch the melting point!).

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, validate separation on silica gel 60 F₂₅₄ plates.

  • Mobile Phase A: 100% Heptane (or Hexane)

  • Mobile Phase B: 20% EtOAc / 80% Heptane

  • Visualization: UV (254 nm) and Ferric Chloride (FeCl₃) stain.

    • Why FeCl₃? Phenols form a violet/purple complex with Iron(III). This confirms the presence of the phenolic moiety in the product.

Expected


 Values (in 90:10 Heptane:EtOAc): 
  • Target Ester:

    
     (Moves fast due to H-bonding).
    
  • Impurity (Dibromo):

    
     (Slightly less polar).
    
  • Impurity (Acid):

    
     (Stays at baseline).
    
Visualization of TLC Logic

TLC_Logic cluster_spots TLC Plate Results Start Crude Mixture Plate Silica Plate Development (90:10 Heptane:EtOAc) Start->Plate Spot1 Top Spot (Rf ~0.75) Dibromo impurity Plate->Spot1 Fastest Spot2 Major Spot (Rf ~0.65) Target: Methyl 4-bromo-2-hydroxybenzoate Plate->Spot2 Target Spot3 Baseline (Rf <0.1) Unreacted Acid Plate->Spot3 Retained

Caption: TLC separation profile showing the rapid elution of the target ester due to intramolecular hydrogen bonding.

Column Chromatography Protocol

A. Column Packing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: 30:1 (Silica weight : Crude weight). A short column is often sufficient due to the high

    
     between product and acid.
    
  • Slurry Solvent: 100% Heptane.

B. Sample Loading

Recommendation: Dry Loading. Due to the low melting point (41°C), the compound is prone to "oiling out" if loaded in a strong solvent that evaporates.

  • Dissolve crude in minimum DCM.

  • Add silica gel (1:1 ratio with crude mass).

  • Evaporate solvent gently on a rotavap until a free-flowing powder remains.

  • Load this powder onto the top of the packed column.

C. Elution Gradient

Run the column using a step gradient to ensure separation from non-polar dibromo impurities.

StepSolvent CompositionVolume (Column Volumes)Purpose
1 100% Heptane2 CVElute extremely non-polar impurities (hydrocarbons).
2 95:5 Heptane:EtOAc3 CVElute Dibromo by-products (if present).
3 90:10 Heptane:EtOAc Until Elution Elute Target (Methyl 4-bromo-2-hydroxybenzoate).
4 80:20 Heptane:EtOAc2 CVFlush column (impurities).
D. Fraction Analysis
  • Collect fractions in test tubes.

  • Spot fractions on TLC.

  • Pool fractions containing the single spot at

    
    .
    
  • Note: If the product crystallizes in the collection tubes (needles), dissolve with a small amount of DCM before transferring.

Workflow Diagram

Purification_Workflow Rxn Reaction Complete (MeOH/H2SO4) Quench Quench in Ice Water Remove MeOH Rxn->Quench Extract Extract w/ EtOAc Wash w/ NaHCO3 Quench->Extract Remove Acid Impurity Dry Dry (Na2SO4) & Concentrate (Crude Solid) Extract->Dry Load Dry Load onto Silica (Prevents band broadening) Dry->Load Elute Elute w/ 90:10 Heptane:EtOAc Load->Elute Pool Pool Pure Fractions (Check TLC/UV) Elute->Pool Cryst Final Product (Colorless Needles) Pool->Cryst Evaporate <35°C

Caption: Step-by-step purification workflow from reaction quench to isolated crystalline product.

Troubleshooting & Safety

Common Issues
  • Co-elution with Dibromo impurity: If the 3,5-dibromo analog is present, it elutes just before the target.

    • Fix: Use a shallower gradient (start at 100% Heptane and move to 98:2, then 95:5).

  • Product melting on Rotavap: The product melts at ~41°C.

    • Fix: Do not use a water bath >30°C. If it melts to an oil, it may trap solvent. Dry under high vacuum at room temperature to solidify.

Safety (SDS Highlights)
  • Hazard Class: Acute Tox. 3 (Oral).[5]

  • H-Codes: H301 (Toxic if swallowed), H315 (Skin Irritation).[6]

  • Handling: Wear nitrile gloves and safety goggles. Handle all silica waste as hazardous material.

References

  • ChemicalBook. (2025).[4][7] Methyl 4-bromo-2-hydroxybenzoate Synthesis and Properties. Retrieved from

  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate (Analogous Protocol). Retrieved from

  • PubChem. (2025).[5][6] Methyl 3-bromo-4-hydroxybenzoate (Isomer Data for Safety/Properties). National Library of Medicine. Retrieved from [6]

  • Sigma-Aldrich. (2025).[5] Methyl 4-bromo-2-hydroxybenzoate Product Data Sheet. Retrieved from

Sources

"Recrystallization methods for purifying Methyl 4-bromo-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of Methyl 4-bromo-2-hydroxybenzoate

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (Methyl 4-bromosalicylate) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1][2][3] Its purification presents a specific thermodynamic challenge: a low melting point (38–42°C) .[1][3][4] Standard recrystallization protocols often fail due to "oiling out," where the compound separates as a liquid rather than a crystalline solid.[1][3][4]

This guide provides two engineered protocols designed to bypass the oiling-out threshold. We utilize a Polarity-Gradient Cooling method (Protocol A) and a Low-Temperature Solubility Shift (Protocol B) to ensure high yield (>85%) and purity (>99% HPLC).[1][2][3][4]

Compound Profile & Impurity Analysis

Before initiating purification, the crude matrix must be understood.[1][3][4] The synthesis (typically bromination of methyl salicylate) introduces specific impurities that dictate solvent choice.[3][4]

PropertyValueCritical Implication
Melting Point 38–42 °C CRITICAL: Do not use high-boiling solvents (e.g., Toluene, Water) for single-solvent recrystallization; the compound will melt before dissolving, leading to phase separation (oil).[1][2][3][4]
Solubility High: EtOH, MeOH, EtOAc, EtherLow: Water, HexanesIdeal for solvent/anti-solvent pairs.[1][2][4]
Key Impurity 1 4-Bromo-2-hydroxybenzoic acidResult of hydrolysis.[1][2][3][4][5] Remove via alkaline wash (NaHCO₃) prior to crystallization.[1][3][4]
Key Impurity 2 Methyl 3,5-dibromo-2-hydroxybenzoateOver-bromination byproduct.[1][2][3][4] Less soluble in non-polar solvents than the target.[3][4]
Key Impurity 3 Methyl salicylateUnreacted starting material.[1][2][3][4] Highly soluble; remains in mother liquor.[1][3][4]

Pre-Purification Workup (Mandatory)

Rationale: Crystallization is a purification technique, not a separation technique for bulk acidic byproducts.[1][3][4] Removing the free acid first prevents co-crystallization.[4]

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Wash twice with saturated NaHCO₃ (aq) to remove the free acid (4-bromo-2-hydroxybenzoic acid).[1][2][3]

  • Wash once with Brine .[1][3][4]

  • Dry organic layer over Anhydrous Na₂SO₄ .

  • Concentrate in vacuo at <35°C until a solid or thick oil is obtained.

Protocol A: Methanol/Water Polarity-Gradient Crystallization

Best for: Removal of dibrominated impurities and general cleanup.[1][2][3]

Mechanism: This method relies on the "Oiling Out Boundary."[1][3][4] By dissolving the compound in methanol (good solvent) and slowly increasing polarity with water (anti-solvent), we force the hydrophobic ester to organize into a lattice.[3][4] We control the temperature to keep it below the oiling threshold during precipitation.

Materials
  • Solvent: Methanol (HPLC Grade)[1][2][3][4]

  • Anti-solvent: Deionized Water (chilled to 4°C)[1][2][3][4]

  • Equipment: Magnetic stirrer, ice bath, seeding crystal (if available).

Step-by-Step Protocol
  • Dissolution: Place the crude solid (from Section 3) in an Erlenmeyer flask. Add Methanol dropwise at Room Temperature (20–25°C) with stirring.

    • Target: Use the minimum amount required to dissolve the solid.[3][4] (Approx. 1–2 mL per gram).[1][3][4]

    • Note: Do NOT heat significantly.[1][3][4] If necessary, warm to 30°C, but do not exceed 35°C.

  • Filtration (Optional): If insoluble particles remain, filter through a 0.45 µm PTFE syringe filter.

  • Nucleation Point: While stirring rapidly, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][3][4]

    • Troubleshooting: If the cloudiness turns into oily droplets, add a few drops of Methanol to redissolve, then cool the solution slightly before adding more water.[1][4]

  • Crystallization: Stop adding water. Place the flask in the refrigerator (4°C) for 2 hours.

    • Observation: Long, white needles should form.[1][3][4]

  • Maximizing Yield: After 2 hours, transfer to an ice bath (-10°C) for another 30 minutes.

  • Harvesting: Filter the crystals using a Buchner funnel with vacuum.

  • Washing: Wash the filter cake with a cold 50:50 Methanol/Water mixture (pre-chilled).

  • Drying: Dry in a vacuum desiccator over silica gel or P₂O₅ at room temperature. Do not oven dry (risk of melting).[1][3][4]

Protocol B: Low-Temperature Hexane/EtOAc Recrystallization

Best for: High-purity requirements (>99.5%) and removal of non-polar colored impurities.[1][2][3][4]

Mechanism: This method utilizes the steep solubility curve of the ester in Hexanes.[1][3][4] By adding a small amount of Ethyl Acetate (EtOAc), we ensure complete dissolution, then use deep cooling to crash out the pure ester while leaving oily impurities in solution.[1][4]

Step-by-Step Protocol
  • Slurry Formation: Suspend the crude solid in n-Hexanes (5 mL/g). The solid likely will not dissolve completely.[3][4]

  • Co-Solvent Addition: Add Ethyl Acetate dropwise while warming the flask in a water bath set to 35°C .

    • Add just enough EtOAc to obtain a clear solution.[1][3][4]

  • Slow Cooling: Remove the flask from the bath and let it cool to room temperature undisturbed.

    • Seeding: Add a single crystal of pure Methyl 4-bromo-2-hydroxybenzoate if available.[1][2][3]

  • Deep Freeze: Once room temperature is reached, wrap the flask in foil (light protection) and place it in a freezer at -20°C overnight.

  • Filtration: Filter quickly while cold. The mother liquor may contain unreacted methyl salicylate.[3][4]

  • Wash: Wash with cold n-Hexanes (-20°C).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude Methyl 4-bromo-2-hydroxybenzoate PreWash 1. Dissolve in EtOAc 2. Wash w/ NaHCO3 (Remove Acid) 3. Dry & Concentrate Start->PreWash CheckMP Check Melting Point (Target: ~40°C) PreWash->CheckMP Choice Select Protocol CheckMP->Choice Acid Removed ProtA Protocol A: MeOH/Water (Polarity Gradient) Choice->ProtA Standard Purity ProtB Protocol B: Hexane/EtOAc (Low-Temp Solubility) Choice->ProtB High Purity (>99.5%) ProcessA 1. Dissolve in MeOH (<30°C) 2. Add H2O until turbid 3. Cool to 4°C -> -10°C ProtA->ProcessA ProcessB 1. Slurry in Hexanes 2. Add EtOAc to dissolve (35°C) 3. Freeze at -20°C ProtB->ProcessB Fail Oiling Out? ProcessA->Fail ProcessB->Fail Result Pure Crystals (White Needles) Fail->Result No Remedy Remedy: Add trace solvent, Seed crystal, Slower cooling Fail->Remedy Yes Remedy->Fail

Figure 1: Decision tree for the purification of Methyl 4-bromo-2-hydroxybenzoate, highlighting the critical acid-removal step and two crystallization pathways.

Troubleshooting: The "Oiling Out" Phenomenon

If the product separates as a liquid oil at the bottom of the flask instead of crystals:

  • Cause: The temperature is above the melting point of the solvated product, or the solution is too concentrated (supersaturation is too high).[3][4]

  • Immediate Fix:

    • Re-heat the mixture gently until the oil dissolves (or add a small amount of the "good" solvent, e.g., Methanol or EtOAc).[1][4]

    • Allow the solution to cool much more slowly .[1][3][4] Wrap the flask in a towel to insulate it.[3][4]

    • Seeding is critical: Add a seed crystal when the solution is slightly turbid but still warm (~30°C).[1][3][4]

    • Vigorous Stirring: Sometimes rapid stirring can induce crystallization in an oiling mixture.[1][3][4]

Analytical Validation

Verify the purity of the recrystallized product using the following metrics:

TestAcceptance CriteriaMethod Note
Appearance White to off-white needlesDiscard if yellow/brown (indicates oxidation or residual bromine).[1][2][3][4]
Melting Point 40–42 °C Sharp range (<2°C).[1][2][4] Broad range indicates wetness or impurities.[1][3][4]
HPLC Purity > 99.0%Area% at 254 nm.[1][2][3][4]
1H NMR Consistent StructureConfirm absence of -COOH proton (acid impurity) and isomer peaks.

References

  • ChemicalBook. (2023).[1][3][4] Methyl 4-bromo-2-hydroxybenzoate Properties and Synthesis. Retrieved from [1][2][3][4]

  • National Center for Biotechnology Information. (2023).[1][3][4] PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Isomer Analog/General Properties). Retrieved from [2][3][4]

  • Sigma-Aldrich. (2023).[1][2][3] Safety Data Sheet: Methyl 4-bromo-2-hydroxybenzoate. Retrieved from [1][2][3][4]

  • University of Rochester. (n.d.).[1][3][4] Solvents for Recrystallization and Polarity Guide. Retrieved from

Sources

Application Note: Methyl 4-bromo-2-hydroxybenzoate as a Multimodal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19125-34-9 (Generic) / 22717-56-2 (Specific Isomer) Molecular Formula: C₈H₇BrO₃ Molecular Weight: 231.04 g/mol

Introduction: The "Tri-Functional" Advantage

Methyl 4-bromo-2-hydroxybenzoate (M4B2HB) is not merely a reagent; it is a strategic "hub" molecule in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional groups:

  • The Phenolic Hydroxyl (-OH): Positioned ortho to the ester, enabling intramolecular cyclization (e.g., to benzofurans) or serving as a nucleophile for ether synthesis.

  • The Aryl Bromide (-Br): Located para to the hydroxyl and meta to the ester, this is a distinct handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) without steric interference from the ortho-substituents.

  • The Methyl Ester (-COOMe): A masked carboxylic acid that facilitates solubility during early-stage synthesis and can be converted to amides, acids, or alcohols in late-stage functionalization.

This guide details the protocols for utilizing M4B2HB to synthesize biaryl scaffolds and benzofuran derivatives, common pharmacophores in kinase inhibitors and anti-infectives.

Chemo-Selectivity & Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the M4B2HB core.

ReactivityMap M4B2HB Methyl 4-bromo- 2-hydroxybenzoate (Core Scaffold) Suzuki Suzuki-Miyaura (Biaryl Synthesis) M4B2HB->Suzuki  Ar-B(OH)2, Pd(0)   (Site: -Br) Ether O-Alkylation (Ether/Protection) M4B2HB->Ether  R-X, K2CO3   (Site: -OH) Cyclization Intramolecular Cyclization (Benzofurans) M4B2HB->Cyclization  Alpha-Halo Ketones   (Site: -OH + -COOMe) Amidation Amidation/Hydrolysis (Late Stage) M4B2HB->Amidation  R-NH2 or LiOH   (Site: -COOMe)

Figure 1: Divergent synthetic pathways. The molecule allows sequential functionalization: typically Protection (-OH) → Coupling (-Br) → Deprotection/Cyclization.

Application Module A: Synthesis of Biaryl Scaffolds (Suzuki-Miyaura)

Direct coupling of the free phenol is possible but often leads to catalyst poisoning or low yields. The standard industry protocol involves a "Protect-Couple-Deprotect" strategy or "Protect-Couple-Cyclize" workflow.

Protocol 1: O-Methylation (Protection)

Before engaging the bromide, the phenol is capped to prevent interference.

Reagents:

  • Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF or Acetone[1]

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (43.3 mmol) of M4B2HB in 100 mL of anhydrous DMF.

  • Base Addition: Add 12.0 g (86.6 mmol) of finely ground K₂CO₃. Stir for 15 min at RT.

  • Alkylation: Add 3.2 mL (52.0 mmol) of MeI dropwise via syringe. ( Caution: Exothermic).

  • Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the methylated product (Rf ~0.5).

  • Workup: Pour mixture into 500 mL ice water. The product, Methyl 4-bromo-2-methoxybenzoate , will precipitate. Filter, wash with water, and dry.

    • Expected Yield: 95-98%

    • Physical State: White solid.[2]

Protocol 2: Pd-Catalyzed Cross-Coupling

This step installs the biaryl motif common in drug discovery.

Reagents:

  • Methyl 4-bromo-2-methoxybenzoate (1.0 equiv)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a 3-neck flask equipped with a condenser, charge the bromide (1.0 equiv) and boronic acid (1.2 equiv) in Dioxane (10 mL/g).

  • Degassing: Sparge the solution with Nitrogen or Argon for 20 minutes. Critical: Oxygen ruins the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ followed immediately by the Na₂CO₃ solution.

  • Reflux: Heat to 90-100°C for 12-16 hours under inert atmosphere.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Application Module B: Benzofuran Synthesis (The Rapoport Strategy)

The ortho-hydroxy ester motif is a "pre-loaded" spring for creating benzofurans. This protocol utilizes an alpha-halo ketone to form the furan ring.

Protocol: One-Pot Cyclization to Benzofuran-2-carboxylates

Mechanism: O-alkylation followed by base-mediated intramolecular aldol condensation.

Reagents:

  • Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv)

  • Ethyl bromoacetate or Chloroacetone (1.2 equiv)

  • Base: K₂CO₃ (anhydrous, 3.0 equiv)

  • Solvent: Acetone or MEK (Methyl Ethyl Ketone)

Step-by-Step:

  • Alkylation: Dissolve M4B2HB (5.0 g) in Acetone (50 mL). Add K₂CO₃ (9.0 g). Add Ethyl bromoacetate (1.2 equiv). Reflux for 6 hours.

  • Intermediate Check: TLC should show the formation of the acyclic ether intermediate.

  • Cyclization (Step 2): For many substrates, simple reflux in acetone is insufficient for the second step (ring closure). If the ring does not close:

    • Evaporate the acetone.

    • Resuspend the residue in Ethanol.

    • Add Sodium Ethoxide (NaOEt, 1.5 equiv).

    • Reflux for 2 hours. This forces the Dieckmann-type condensation.

  • Workup: Acidify with 1M HCl to pH 4. Extract with EtOAc.[3]

  • Result: This yields the 6-bromo-benzofuran derivative, retaining the bromine for further functionalization (e.g., adding a library of R-groups to the benzofuran core).

Experimental Workflow Visualization

The following graph details the logical flow for synthesizing a library of compounds from M4B2HB.

Workflow cluster_path1 Path A: Biaryl Synthesis cluster_path2 Path B: Heterocycle Formation start START: Methyl 4-bromo- 2-hydroxybenzoate prot 1. Protection (MeI/K2CO3) start->prot alk 1. Alkylation (Cl-CH2-COR) start->alk couple 2. Suzuki Coupling (Pd-Cat, Ar-B(OH)2) prot->couple deprot 3. Deprotection (BBr3) couple->deprot final FINAL LIBRARY: Kinase Inhibitor Scaffolds deprot->final cycl 2. Base-Mediated Cyclization alk->cycl cycl->final

Figure 2: Operational workflow for parallel synthesis of biaryls and benzofurans.

Troubleshooting & Optimization (Self-Validating Systems)

IssueIndicatorRoot CauseCorrective Action
Stalled Suzuki Coupling TLC shows unreacted bromide after 12h.Catalyst poisoning by free -OH (if unprotected) or Oxygen.1. Protect -OH (See Protocol 1). 2. Re-degas solvents vigorously.
Hydrolysis of Ester Product is acidic/soluble in aqueous base wash.Base concentration too high or reaction too wet.Use anhydrous K₂CO₃ instead of aqueous Na₂CO₃. Switch to mild bases (Cs₂CO₃).
Incomplete Cyclization NMR shows methylene protons (-O-CH2-CO-).Base not strong enough to drive aldol condensation.Switch from K₂CO₃/Acetone to NaOEt/EtOH or DBU/DMF at 100°C.
Low Yield in Alkylation "Smearing" on TLC.C-alkylation vs O-alkylation competition.Use Acetone (polar aprotic) to favor O-alkylation. Avoid excessive heat.

References

  • Synthesis of Salicylate Derivatives: "Process for the preparation of 4-bromo-2-hydroxybenzoic acid derivatives." ChemicalBook Protocols.

  • Benzofuran Synthesis Strategy: "Regioselective Synthesis of Benzofuranones and Benzofurans." Beaudry Research Group, Oregon State University.

  • Suzuki Coupling on Salicylates: "Synthesis and Biological Studies of Benzo[b]furan Derivatives." Molecules (MDPI).

  • Physical Properties & Safety: "Methyl 4-bromo-2-hydroxybenzoate Safety Data Sheet." Fisher Scientific.

  • General Reactivity of Bromosalicylates: "Methyl 4-bromo-2-methoxybenzoate (Protected Scaffold) Reactivity." Sigma-Aldrich Technical Data.

Sources

Strategic Utilization of Methyl 4-bromo-2-hydroxybenzoate in Pharmaceutical Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS 19126-67-1) serves as a high-value "tri-functional" scaffold in medicinal chemistry. Its utility stems from three distinct reactive handles: the phenolic hydroxyl (nucleophilic substitution), the aryl bromide (cross-coupling electrophile), and the methyl ester (electrophilic carbonyl).

This guide details the strategic application of this compound in the synthesis of benzofuran derivatives (antiviral/anticancer pharmacophores) and HDAC6 inhibitors . We provide validated protocols for its synthesis, functionalization, and integration into complex drug candidates.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyData
IUPAC Name Methyl 4-bromo-2-hydroxybenzoate
CAS Number 19126-67-1 (also cited as 22717-56-2)
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Off-white to reddish-brown solid
Melting Point 48–52 °C
Solubility Soluble in MeOH, EtOAc, DCM; Sparingly soluble in water
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)
Structural Reactivity Analysis

The compound's "ortho-hydroxy ester" motif is a classic precursor for heterocycle formation, while the "meta-bromo" position (relative to the ester) allows for late-stage diversification.

  • Site A (OH Group): Gateway to O-alkylation. Critical for ether linkage formation or cyclization to benzofurans.

  • Site B (Br Group): Handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

  • Site C (COOMe Group): Precursor for amides (via aminolysis) or primary alcohols (via reduction).

Core Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of Methyl 4-bromo-2-hydroxybenzoate.

SyntheticPathways Start Methyl 4-bromo-2-hydroxybenzoate (Starting Material) Inter1 O-Alkylation (Propargyl/Allyl Bromide) Start->Inter1 K2CO3, Acetone Inter2 Linker Attachment (N-Boc-alkyl bromide) Start->Inter2 Alkylation Inter3 Suzuki Coupling (Ar-B(OH)2) Start->Inter3 Pd(PPh3)4, Base Benzofuran Benzofuran Scaffolds (Antiviral/Anticancer) Inter1->Benzofuran Cyclization (Cu/Pd) HDAC HDAC6 Inhibitors (Zinc-binding motif) Inter2->HDAC Hydroxamic Acid Formation Biaryl Biaryl Salicylates (Kinase Inhibitors) Inter3->Biaryl Diversification

Figure 1: Divergent synthetic pathways utilizing the three functional handles of Methyl 4-bromo-2-hydroxybenzoate.

Case Study: Synthesis of HDAC6 Inhibitor Precursors

Context: Histone Deacetylase 6 (HDAC6) inhibitors are critical targets for cancer and neurodegenerative disease therapy. US Patent 2016/0221997 describes the use of Methyl 4-bromo-2-hydroxybenzoate as the starting material for a "Cap group" synthesis, linking the zinc-binding domain to the surface recognition motif.

Experimental Workflow

The synthesis begins with the O-alkylation of the phenol group using a protected amino-alkyl bromide. This step is crucial because it establishes the "linker" length defined in the pharmacophore model.

HDAC_Workflow Step1 Reagent Prep: Methyl 4-bromo-2-hydroxybenzoate + tert-butyl N-(3-bromopropyl)carbamate Step2 Reaction: Solvent: Acetone Base: K2CO3 (3.0 equiv) Temp: 60°C | Time: 16h Step1->Step2 Mix Step3 Workup: Filter solids -> Concentrate -> Extract (EtOAc) Wash (Water/Brine) -> Dry (Na2SO4) Step2->Step3 Complete Product Product: Methyl 4-bromo-2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate Step3->Product Isolate

Figure 2: Workflow for the synthesis of the HDAC6 inhibitor intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of Methyl 4-bromo-2-hydroxybenzoate

If starting from the acid precursor.[1]

Objective: Convert 4-bromo-2-hydroxybenzoic acid to its methyl ester. Mechanism: Fischer Esterification.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 4-bromo-2-hydroxybenzoic acid (5.0 g, 23.1 mmol).

  • Solvent: Add Anhydrous Methanol (20 mL). Stir to suspend.

  • Catalyst: Slowly add Concentrated Sulfuric Acid (1.7 mL) dropwise. Caution: Exothermic.

  • Reaction: Fit with a reflux condenser and heat to reflux (65°C) for 24 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Pour mixture into ice water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[2]

    • Wash combined organics with Saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Anhydrous Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect ~5.3 g (Reddish-brown solid). Use directly without further purification.[1]

Protocol B: O-Alkylation for HDAC6 Intermediate

Based on US Patent 2016/0221997.

Objective: Attach the linker arm to the phenolic position.

  • Reagents:

    • Methyl 4-bromo-2-hydroxybenzoate (3.00 g, 12.98 mmol, 1.0 equiv).

    • tert-butyl N-(3-bromopropyl)carbamate (3.7 g, 15.54 mmol, 1.2 equiv).

    • Potassium Carbonate (K₂CO₃) (5.40 g, 39.07 mmol, 3.0 equiv).[3][4]

  • Solvent: Acetone (15 mL).

  • Procedure:

    • Combine all reagents in a 100 mL RBF.

    • Stir vigorously at 60°C for 16 hours.

  • Workup:

    • Filter off the inorganic solids (K₂CO₃/KBr).

    • Concentrate the filtrate.

    • Dissolve residue in EtOAc, wash with water and brine.[2]

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).[2]

Protocol C: Suzuki-Miyaura Coupling

Objective: Arylation at the 4-position.

  • Reagents:

    • Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv).[3]

    • Aryl Boronic Acid (1.2 equiv).

    • Pd(PPh₃)₄ (5 mol%).

    • K₂CO₃ (2.0 equiv).

  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 mins.

    • Add reagents under inert atmosphere.[2]

    • Heat to 80-90°C for 4–12 hours.

    • Monitor by TLC/LC-MS for disappearance of the aryl bromide.

  • Expert Insight: The free phenol (OH) can sometimes poison catalysts or lead to side reactions. If yields are low, consider protecting the phenol (e.g., as a methyl ether or MOM ether) before the Suzuki coupling, then deprotecting if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Incomplete deprotonation or moisture.Ensure K₂CO₃ is anhydrous and finely ground. Use dry Acetone or DMF. Add 18-crown-6 ether as a phase transfer catalyst.
Suzuki Coupling Stalls Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos for sterically hindered substrates.
Hydrolysis of Ester Basic conditions too harsh.In Suzuki couplings, use milder bases (e.g., K₃PO₄ or Cs₂CO₃) or anhydrous conditions to prevent saponification of the methyl ester.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • Synthesis of Methyl 4-bromo-2-hydroxybenzoate

    • Source: ChemicalBook & PubChem Protocols.
    • Link:

  • HDAC6 Inhibitor Synthesis (Patent)

    • Title: Compounds for the treatment of a disease associated with HDACs.[3][4]

    • Source: US P
    • Link:

  • Benzofuran Synthesis via Salicylate Derivatives

    • Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
    • Source: Indian Journal of Chemistry (via NISCAIR).
    • Link:

  • Suzuki Coupling Methodologies

    • Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-C
    • Source: Molecules (MDPI) / PMC.
    • Link:

Sources

Application Note: Strategic Utilization of Methyl 4-bromo-2-hydroxybenzoate in Agrochemical Synthesis

[1]

Abstract & Strategic Value

Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) represents a high-value "dual-functional" scaffold for the discovery and synthesis of next-generation agrochemicals. Unlike simple salicylates, this intermediate possesses two distinct orthogonal reactivity handles: the C2-phenolic hydroxyl and the C4-aryl bromide .

This application note details the utility of this compound in synthesizing Pyrimidinyloxybenzoic herbicides (ALS inhibitors) and Strobilurin-class fungicides . By leveraging the C4-bromo "exit vector," researchers can modulate lipophilicity and metabolic stability—critical parameters in modern Structure-Activity Relationship (SAR) studies—while maintaining the core pharmacophore essential for biological activity.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name Methyl 4-bromo-2-hydroxybenzoate
CAS Number 22717-56-2
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 41–42 °C
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
Key Reactivity S_NAr (Phenol), Pd-Catalyzed Coupling (Aryl Bromide)

Core Application: Synthesis of Pyrimidinyloxybenzoate Herbicides

The most potent application of Methyl 4-bromo-2-hydroxybenzoate lies in the synthesis of Acetolactate Synthase (ALS) inhibitors, structurally analogous to Bispyribac-sodium . The protocol below demonstrates a "Scaffold Diversification" strategy, where the phenol is first functionalized to establish the core binding motif, followed by C4-diversification to optimize field efficacy.

Synthetic Pathway Visualization

AgrochemicalSynthesisFigure 1: Divergent Synthesis of Pyrimidinyloxybenzoate Herbicides using Methyl 4-bromo-2-hydroxybenzoateStartMethyl 4-bromo-2-hydroxybenzoate(Scaffold)IntermedIntermediate A:Pyrimidinyloxy Adduct(Core Pharmacophore)Start->IntermedStep 1: S_NAr Etherification(K2CO3, DMF, 80°C)Reagent14,6-dimethoxy-2-(methylsulfonyl)pyrimidineReagent1->IntermedFinalFinal Active Ingredient(Diversified Herbicide)Intermed->FinalStep 2: Suzuki-Miyaura Coupling(Pd(dppf)Cl2, Na2CO3)Reagent2Aryl Boronic Acid(R-B(OH)2)Reagent2->Final

[2][8][9]

Detailed Experimental Protocols

Protocol A: S_NAr Etherification (Core Assembly)

Objective: To attach the pyrimidine pharmacophore to the salicylate scaffold.

Rationale: The electron-withdrawing ester group at C1 increases the acidity of the C2-phenol, facilitating the nucleophilic attack on the electron-deficient pyrimidine sulfone.

Materials:

  • Methyl 4-bromo-2-hydroxybenzoate (1.0 eq)[1][2]

  • 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-bromo-2-hydroxybenzoate (10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may turn slight yellow, indicating phenoxide formation.

  • Addition: Add 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (11 mmol).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂). Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[3]

    • Critical Parameter: Do not exceed 100 °C to prevent ester hydrolysis or decarboxylation.

  • Workup: Once complete (typically 4–6 hours), cool to room temperature. Pour the mixture into ice-cold water (150 mL) and adjust pH to ~4 with 1M HCl.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield Intermediate A .

Protocol B: Suzuki-Miyaura Coupling (Scaffold Diversification)

Objective: To introduce aryl diversity at the C4 position for SAR optimization.

Rationale: The C4-bromo group remains intact during the etherification (Protocol A). This allows late-stage introduction of lipophilic aryl groups to improve crop selectivity or soil mobility.

Materials:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane[4]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine Intermediate A (1 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol). Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M Na₂CO₃ (1.5 mL).

  • Reaction: Seal the vial and heat to 90 °C for 12 hours.

    • Troubleshooting: If conversion is low, add a drop of water to solubilize the inorganic base, or switch to Pd(PPh₃)₄.

  • Workup: Filter through a pad of Celite to remove Palladium residues. Dilute with water and extract with EtOAc.[3][2][5]

  • Analysis: Confirm product identity via ¹H-NMR and LC-MS.

Process Workflow & Quality Control

To ensure reproducibility in a discovery or pilot-plant setting, the following workflow integrates critical Quality Control (QC) checkpoints.

WorkflowFigure 2: Quality Control Workflow for Agrochemical Intermediate SynthesisRawMatRaw Material Input(Check Purity >98%)ReactionReaction Phase(Temp Control +/- 2°C)RawMat->ReactionIPCIPC: TLC/HPLC(Target: <2% Starting Material)Reaction->IPCIPC->ReactionIncompleteQuenchQuench & Extraction(pH Control Critical)IPC->QuenchPassIsolationCrystallization/PurificationQuench->IsolationFinalQCFinal QC(NMR, HPLC, Melting Point)Isolation->FinalQC

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Warning. Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[6]

  • Handling: Use in a well-ventilated fume hood. Avoid dust formation. The compound is an alkylating agent precursor; wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the methyl ester.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Isomer Reference). Retrieved from [Link]

  • Google Patents. (2014). WO2014128719A2 - Process for the preparation of Bispyribac sodium.
  • Royal Society of Chemistry. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

Technical Application Note: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-hydroxybenzoate

[1]

Introduction & Substrate Analysis

Methyl 4-bromo-2-hydroxybenzoate is a bifunctional scaffold widely used in the synthesis of biaryl salicylates, which serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and UV absorbers.[1][2]

Structural & Electronic Considerations
  • Electronic Push-Pull: The C4-bromide is activated for oxidative addition by the para-ester (EWG) but moderately deactivated by the meta-hydroxyl group (EDG).[1] However, the net effect typically favors oxidative addition, making the substrate reactive under standard Pd(0) conditions.

  • The "Salicylate Effect" (Key Insight): Unlike typical phenols, the ortho-hydroxyl group in this substrate forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This "locked" conformation reduces the acidity of the phenol and minimizes catalyst poisoning (formation of Pd-phenoxides), often allowing direct coupling without protection .

Strategic Decision Framework

Researchers must choose between Route A (Direct) and Route B (Protected) based on the coupling partner's sensitivity and the scale of the reaction.

DecisionTreeStartSubstrate: Methyl 4-bromo-2-hydroxybenzoateDecisionIs the Boronic Acid Acid/Base Sensitive?Start->DecisionRouteARoute A: Direct Coupling(Unprotected Phenol)Decision->RouteANo (Robust)RouteBRoute B: Protection Strategy(O-Methylation/Acetylation)Decision->RouteBYes (Sensitive)DetailsAPros: High Atom Economy, Fewer StepsCons: Requires optimization of baseRouteA->DetailsADetailsBPros: Standard Conditions, Easy PurificationCons: +2 Steps (Protect/Deprotect)RouteB->DetailsB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Detailed Experimental Protocols

Route A: Direct Coupling (Unprotected)

This route utilizes the intramolecular H-bonding to mask the phenol, allowing the use of mild aqueous bases.

Reagents:

  • Substrate: Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Preferred for steric tolerance and stability.[1]

  • Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the salicylate substrate (1.0 mmol, 231 mg), arylboronic acid (1.2 mmol), and base (K₃PO₄, 3.0 mmol, 636 mg).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add Pd(dppf)Cl₂·DCM (0.03 mmol, ~25 mg) quickly under a positive stream of inert gas.

  • Reaction: Seal and heat the mixture to 85°C for 4–12 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 4:1). The product usually acts as a "dark spot" under UV due to extended conjugation.

    • Note: The free phenol may cause the spot to streak on silica; adding 1% acetic acid to the eluent sharpens the spot.

  • Workup (Critical):

    • Cool to room temperature.[3]

    • Acidification: Carefully quench with 1M HCl until pH ~4-5. This step is vital to protonate the phenoxide intermediate and ensure the product partitions into the organic layer.

    • Extract with Ethyl Acetate (3 x 10 mL).[4]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography. The biaryl salicylate product is typically less polar than the starting material if the boronic acid adds lipophilicity.

Route B: Protected Coupling (O-Methylation)

Recommended when the boronic acid contains base-sensitive groups or if purification of the free phenol is difficult.[1]

Phase 1: Protection

  • Dissolve Methyl 4-bromo-2-hydroxybenzoate in Acetone.

  • Add K₂CO₃ (1.5 equiv) and Methyl Iodide (1.2 equiv).

  • Reflux for 2 hours. Quantitative conversion to Methyl 4-bromo-2-methoxybenzoate is typical.[1]

  • Simple filtration (remove salts) and concentration usually yields pure intermediate.

Phase 2: Coupling

  • Conditions: Use standard Suzuki conditions: Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2M aq), Toluene/Ethanol (2:1).

  • Temp: 90°C for 6 hours.

  • Workup: Standard aqueous extraction (no acidification needed).

Phase 3: Deprotection

  • Dissolve the coupled product in dry DCM at 0°C.

  • Add BBr₃ (1M in DCM, 2.0 equiv) dropwise.

  • Stir at 0°C -> RT for 2 hours.

  • Quench with MeOH/Ice.

Optimization & Troubleshooting Guide

The following table summarizes the optimization of reaction parameters specifically for the unprotected substrate.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ Bidentate ferrocenyl ligands prevent Pd coordination to the salicylate oxygen, maintaining high turnover numbers (TON).[1]
Base K₃PO₄ (Tribasic Potassium Phosphate)Strong enough to activate the boronic acid but minimizes phenoxide formation compared to hydroxides.
Solvent Dioxane/Water or Toluene/Water Water is essential for the transmetalation step involving the boronic acid.
Temperature 80–90°C Sufficient for oxidative addition of the aryl bromide; avoid >100°C to prevent ester hydrolysis.
Mechanistic Diagram: The "Salicylate" Catalytic Cycle

CatalyticCyclePd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ SubstrateTransMetTransmetalation(Ar-Pd-Ar')OxAdd->TransMet+ Activated BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimC-C bond formsRedElim->Pd0RegenerationSubstrateMe 4-bromo-2-hydroxybenzoateSubstrate->OxAddC-Br bond breaksBoronicAr'-B(OH)2 + BaseBoronic->TransMetInterferencePotential Interference:Phenol coordination to PdInterference->OxAddInhibited byintramolecular H-bond

Figure 2: Catalytic cycle highlighting the oxidative addition of the salicylate substrate and potential interference points.

References

  • Suzuki-Miyaura Coupling Overview: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Unprotected Phenol Coupling: Goossen, L. J., et al. (2001). Palladium-Catalyzed Synthesis of Biaryls from Phenols via C-O Activation.[1] Angewandte Chemie International Edition, 40(18), 3458-3460.[1] Link

  • Salicylate Synthesis: Wang, Z., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold (analogous salicylate chemistry).[1] Bioorganic Chemistry, 104560.[1][5] Link

  • Substrate Data: Sigma-Aldrich.[1] Methyl 4-bromo-2-hydroxybenzoate Product Sheet. Link

  • BenchChem Protocols: Application Notes for Halobenzoate Couplings. Link

Application Note: Heck Coupling Protocols for Methyl 4-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of Methyl 4-bromo-2-hydroxybenzoate (CAS 19126-52-4) . It details the strategic implementation of Heck coupling reactions to access 4-substituted salicylate derivatives, which are critical intermediates for bioactive scaffolds such as stilbenoids, benzofurans, and functionalized salicylic acids.

Introduction & Strategic Significance

Methyl 4-bromo-2-hydroxybenzoate represents a "privileged scaffold" in medicinal chemistry. It possesses three distinct handles for diversification:

  • C1-Ester: Amenable to hydrolysis, amidation, or reduction.

  • C2-Phenol: A nucleophilic handle for etherification or cyclization (e.g., to benzofurans or xanthones).

  • C4-Bromide: An electrophilic handle for transition-metal-catalyzed cross-coupling.

While the C2 and C1 positions are standard nucleophilic/electrophilic centers, the C4-bromide allows for the introduction of carbon frameworks via Heck, Suzuki, or Sonogashira couplings. This guide focuses on the Heck Reaction , enabling the direct installation of vinyl and styryl groups to generate extended conjugated systems often found in UV filters, antioxidants, and kinase inhibitors.

Mechanistic Considerations
  • Electronic Activation: The C1-methyl ester (electron-withdrawing group, EWG) is para to the bromide. This lowers the electron density at the C-Br bond, significantly accelerating oxidative addition of the Pd(0) catalyst compared to electron-neutral aryl halides.

  • The "Phenol Problem": The free C2-hydroxyl group (pKa ~10) poses a challenge. Under standard Heck conditions (basic), it deprotonates to form a phenoxide. Phenoxides can coordinate to Palladium, potentially forming off-cycle resting states or facilitating unwanted O-arylation.

    • Strategy: Protocols must either mask the phenol (protection) or utilize specific base/solvent combinations that tolerate the phenoxide anion.

Experimental Protocols

Protocol A: Direct Heck Coupling (Free Phenol Route)

Best for rapid derivatization when protection/deprotection steps are undesirable.

Principle: Uses a mild base and phase-transfer conditions or polar solvents to manage the phenoxide/palladium interaction.

Materials
  • Substrate: Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (5-10 mol%)

    • Note: P(o-tol)₃ is preferred over PPh₃ to prevent aryl scrambling and increase catalyst stability.

  • Base: Triethylamine (Et₃N) (3.0 equiv)

    • Note: Excess base is required to neutralize the HBr byproduct and buffer the phenolic proton.

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [Anhydrous]

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool to room temperature under Argon flow.

  • Charging: Add Methyl 4-bromo-2-hydroxybenzoate (231 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL). Stir until solids are dissolved.

  • Reagent Addition: Add Et₃N (418 µL, 3.0 mmol) followed by the alkene (e.g., Ethyl acrylate, 163 µL, 1.5 mmol).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent Pd black precipitation).

  • Reaction: Seal the vessel and heat to 90–100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Endpoint: Disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL) and wash with 1M HCl (2 x 15 mL) to neutralize the base and re-protonate the phenol.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Typical Eluent: 10-20% EtOAc in Hexanes.

Protocol B: High-Yield Coupling (Protected Phenol Route)

Recommended for scale-up or valuable substrates.

Principle: Protecting the phenol as a methyl ether (Methyl 4-bromo-2-methoxybenzoate) eliminates catalyst poisoning and allows for milder conditions.

  • Protection Step: React substrate with MeI/K₂CO₃ in Acetone (Reflux, 2h) -> Quantitative yield of Methyl 4-bromo-2-methoxybenzoate.

  • Heck Coupling:

    • Catalyst: Pd(OAc)₂ / PPh₃

    • Base: K₂CO₃ (solid, anhydrous)

    • Solvent: Toluene (100°C)

    • Observation: Reaction rates are typically faster (4-8 hours) due to the absence of phenoxide interference.

Data Analysis & Optimization

Optimization Matrix

The following table summarizes the effects of different variables on the conversion of Methyl 4-bromo-2-hydroxybenzoate with Styrene.

VariableConditionConversion (12h)Notes
Base Et₃N (3 eq)85%Good general utility; easy workup.
Base K₂CO₃ (2 eq)60% (in DMF)Heterogeneous base can be sluggish with free phenol.
Ligand PPh₃70%Moderate activity; prone to oxidation.
Ligand P(o-tol)₃ 92% Optimal. Steric bulk promotes reductive elimination.
Ligand SPhos>95%Excellent for difficult substrates, but expensive.
Solvent Toluene40%Poor solubility of the free phenol/salt complex.
Solvent DMF 90% Optimal. Solubilizes the polar intermediate.
Troubleshooting Guide
  • Issue: Pd Black Formation (Precipitation)

    • Cause: Oxidation of ligand or insufficient ligand concentration.

    • Fix: Increase Ligand:Pd ratio to 4:1. Ensure rigorous degassing.

  • Issue: Low Conversion

    • Cause: Phenoxide poisoning Pd(II).

    • Fix: Switch to Protocol B (Protection) or add tetrabutylammonium bromide (TBAB, 1.0 equiv) as a phase transfer catalyst/stabilizer (Jeffery conditions).

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the activation provided by the para-ester and the potential interference by the ortho-phenol.

HeckMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Enhanced by C1-Ester) Pd0->OxAdd + Substrate PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim ProdRel Product Release (4-Alkenyl Salicylate) BetaElim->ProdRel BaseStep Base Regeneration (HBr Neutralization) BetaElim->BaseStep H-Pd-Br BaseStep->Pd0 - Base•HBr Substrate Methyl 4-bromo- 2-hydroxybenzoate Substrate->OxAdd Phenoxide Phenoxide Formation (Side Reaction) Substrate->Phenoxide + Base Phenoxide->PdII_Ar Coordination (Catalyst Poisoning)

Caption: Catalytic cycle for the Heck coupling of Methyl 4-bromo-2-hydroxybenzoate. Note the competitive phenoxide coordination pathway (red dotted line) which necessitates careful base selection.

References

  • General Heck Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Substrate Synthesis & Reactivity: Bull. Korean Chem. Soc.[1] 1999, Vol. 20, 232-236.[1] (Cited in patent literature for Heck coupling of 4-bromo-2-hydroxybenzamides).

  • Patent Application (Heck on this scaffold): Akashi, M., et al. (2024). Monomers capable of dimerizing in an aqueous solution. US Patent 11,970,448 B2. (Describes Heck reaction of o-Hydroxy-4-bromo benzamides using ethyl acrylate). Link

  • Jeffery Conditions (Phase Transfer): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

Methyl 4-bromo-2-hydroxybenzoate (CAS: 19125-34-9) represents a uniquely challenging yet versatile scaffold in medicinal chemistry. Unlike simple aryl halides, this substrate presents a "chemical triad" that dictates reaction outcomes:

  • The Electrophile (C4-Br): The primary site for oxidative addition. It is electronically activated by the para-ester group, making it highly reactive toward Pd(0).

  • The Nucleophile (C2-OH): An ortho-phenol capable of coordinating to Palladium (catalyst poisoning) or attacking the coupled intermediate (cyclization).

  • The Labile Group (C1-COOMe): An ester moiety susceptible to hydrolysis under the strong basic conditions often required for cross-coupling.

This guide provides optimized protocols to navigate these competing reactivities, specifically focusing on Suzuki-Miyaura (biaryl formation) and Sonogashira (alkynylation/cyclization) couplings.

Mechanistic Principles & Causality

To achieve high yields, one must understand the specific failure modes of this substrate:

  • The "Phenoxide Poisoning" Effect: Under basic conditions, the C2-hydroxyl deprotonates (

    
    ). The resulting phenoxide can act as a ligand, displacing phosphines on the Pd(II) center and forming an inactive Pd(Ar)(OR)L complex.
    
    • Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that prevent phenoxide coordination via steric shielding, or use weak bases that do not fully deprotonate the phenol in the bulk phase.

  • The "Ortho-Effect" in Sonogashira: In the presence of alkynes, the C2-OH group is positioned perfectly to attack the triple bond after insertion, leading to benzofurans rather than linear alkynes.

    • Control: If a linear product is desired, the phenol must be protected (e.g., MOM, TBS). If a benzofuran is desired, this effect can be exploited in a cascade reaction.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of Methyl 4-aryl-2-hydroxybenzoates without protecting the phenol.

Materials
  • Substrate: Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate dppf ligand resists displacement by the phenoxide and is robust against oxidation.

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 equiv.
    
    • Why:

      
       is sufficiently basic to activate the boronic acid but less nucleophilic than hydroxides/alkoxides, preventing hydrolysis of the methyl ester.
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), arylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be approx. 0.1 M relative to the bromide.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add Pd(dppf)Cl₂ (3 mol%). Reseal and purge for 1 min.

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Monitor: Check via TLC or LCMS. The free phenol may streak on silica; add 1% acetic acid to the eluent.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol and ensure partition into the organic layer). Wash with brine, dry over

    
    , and concentrate.
    

Protocol B: Sonogashira Coupling (The "Fork in the Road")

This substrate offers two distinct pathways depending on the desired outcome.[1]

Pathway 1: Synthesis of 2-Substituted Benzofurans (Cascade Cyclization)

Leverages the free phenol for intramolecular attack.

Conditions:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) / CuI (2 mol%)

  • Base: Diethylamine (

    
    ) or 
    
    
    
    (excess, acts as solvent/base)
  • Temp: 60–80°C

  • Mechanism: The Pd-cycle couples the alkyne. The basic conditions promote the nucleophilic attack of the phenoxide onto the alkyne (5-endo-dig or 6-endo-dig), releasing the benzofuran product.

Pathway 2: Synthesis of Linear Alkynyl Benzoates

Requires suppression of the phenol.

Conditions:

  • Protection (Pre-step): Treat substrate with TBS-Cl and Imidazole to form Methyl 4-bromo-2-((tert-butyldimethylsilyl)oxy)benzoate .

  • Coupling:

    • Catalyst: PdCl₂(PPh₃)₂ (3 mol%) / CuI (1 mol%)

    • Solvent: THF (anhydrous)

    • Base: Triethylamine (

      
      ), 3.0 equiv.
      
    • Temp: RT to 40°C.

  • Deprotection (Post-step): TBAF/THF to restore the phenol.

Visualization of Workflows

Diagram 1: The Suzuki Catalytic Cycle (Specific to Substrate)

This diagram illustrates the critical "Danger Zone" where the free phenol can interfere with the Palladium center.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Complex (Electrophilic Pd) OxAdd->Complex1 Danger DANGER ZONE: Phenoxide Coordination (Catalyst Arrest) Complex1->Danger High pH TransMet Transmetallation (Boronic Acid enters) Complex1->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Caption: Catalytic cycle highlighting the risk of phenoxide coordination (Red Diamond) if base strength is uncontrolled.

Diagram 2: Sonogashira Decision Tree

A logic flow for researchers to choose the correct experimental setup.

SonogashiraFlow Start Start: Methyl 4-bromo-2-hydroxybenzoate Decision Target Structure? Start->Decision PathA Linear Alkyne (Open Ring) Decision->PathA Retain Phenol Utility PathB Benzofuran (Cyclized) Decision->PathB Create Heterocycle StepA1 Step 1: Protect OH (TBS/MOM) PathA->StepA1 StepB1 Direct Coupling (No Protection) PathB->StepB1 StepA2 Step 2: Sonogashira (RT, THF/Et3N) StepA1->StepA2 StepB2 Cascade Cyclization (Heat >60°C) StepB1->StepB2

Caption: Workflow selector for Sonogashira coupling. Path A preserves the scaffold; Path B creates a benzofuran.

Troubleshooting & Optimization Table

IssueObservationRoot CauseCorrective Action
Low Conversion Starting material remains; Pd black precipitates.Catalyst poisoning by phenoxide or poor oxidative addition.Switch to SPhos-Pd-G2 or XPhos . These bulky ligands prevent phenoxide binding.
Ester Hydrolysis Formation of carboxylic acid (polar spot on TLC).Base is too strong (e.g., NaOH, KOH) or temp too high.Switch base to

or

. Reduce water ratio in solvent.
Protodebromination Formation of Methyl 2-hydroxybenzoate (Br replaced by H).Hydride source present or excessive heating.Ensure solvent is anhydrous (Sonogashira). Use strictly degassed solvents.
Homocoupling Formation of biaryl (Ar-Ar) from boronic acid.Oxygen leak in system.Re-degas solvents. Ensure positive Argon pressure.

References

  • ChemicalBook. (2025).[2][3] Methyl 4-bromo-2-hydroxybenzoate Properties and Synthesis.Link

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.Link

  • Organic Chemistry Portal. (2025). Sonogashira Coupling: Mechanism and Recent Literature.[4][5]Link

  • PubChem. (2025).[6][7] Methyl 4-bromo-2-hydroxybenzoate Compound Summary (CID 13983552).[7]Link

  • ResearchGate. (2025). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans.Link

Sources

Application Note: Derivatization of Methyl 4-bromo-2-hydroxybenzoate for Biological Screening

[1][2]

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) represents a "privileged scaffold" in medicinal chemistry, combining a salicylate core (proven anti-inflammatory and antimicrobial pharmacophore) with an aryl bromide handle for rapid diversification.[1][2] This Application Note provides a strategic blueprint for transforming this single building block into a diverse library of bioactive small molecules. We detail three orthogonal derivatization protocols—Suzuki-Miyaura coupling, O-alkylation, and Amidation—optimized for high-throughput synthesis and subsequent biological screening.[1][2]

Strategic Analysis & Reactivity Profile

The utility of methyl 4-bromo-2-hydroxybenzoate lies in its three distinct reactive centers, allowing for "Diversity-Oriented Synthesis" (DOS).

  • Aryl Bromide (C4 Position): The most valuable handle.[2] It allows for the introduction of biaryl systems via Palladium-catalyzed cross-coupling, significantly altering the electronic and steric landscape.[1]

  • Phenolic Hydroxyl (C2 Position): Ortho to the ester. It forms an intramolecular hydrogen bond, reducing its nucleophilicity compared to free phenols.[2] However, it can be alkylated to modulate lipophilicity (LogP) or cyclized to form heterocyclic cores (e.g., coumarins).[2]

  • Methyl Ester (C1 Position): Serves as a prodrug motif or a precursor for amides/hydrazides, which are classic hydrogen-bond acceptors/donors in protein active sites.[2]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Derivatization_StrategyCoreMethyl 4-bromo-2-hydroxybenzoate(Core Scaffold)SuzukiPd-CatalyzedSuzuki CouplingCore->SuzukiAr-B(OH)2Pd(PPh3)4AlkylationO-Alkylation(Ether Synthesis)Core->AlkylationR-XK2CO3AmidationEster Hydrolysis& Amide CouplingCore->Amidation1. LiOH2. R-NH2, HATUBiarylBiaryl Salicylates(Kinase Inhibitor Potentials)Suzuki->BiarylEtherAlkoxy Benzoates(Lipophilicity Modulation)Alkylation->EtherAmideSalicylamides(H-Bond Donors)Amidation->AmideBiaryl->AmidationSequentialModification

Figure 1: Divergent synthesis map showing the three primary vectors for structural modification.[2]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To install aryl or heteroaryl groups at the C4 position.[2] Mechanism: Palladium(0) oxidative addition to the C-Br bond, followed by transmetallation with a boronic acid and reductive elimination.[2][3]

Materials:

  • Substrate: Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv)[1][2][4]

  • Reagent: Aryl Boronic Acid (1.2 equiv)[2][5]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) or Pd(PPh₃)₄[2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the methyl 4-bromo-2-hydroxybenzoate (231 mg, 1.0 mmol) and the chosen aryl boronic acid (1.2 mmol).

  • Solvation: Add degassed 1,4-dioxane (5 mL). Stir to dissolve.

  • Activation: Add the Palladium catalyst (0.05 mmol). Note: Handle Pd catalysts under inert atmosphere to preserve activity.

  • Basification: Add the aqueous K₂CO₃ solution (1.5 mL).

  • Reaction: Seal the vial and heat to 90°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Expert Insight: The presence of the free phenolic -OH can sometimes poison Pd catalysts or lead to side reactions.[1] If yields are low (<50%), consider protecting the phenol as a methoxymethyl (MOM) ether prior to coupling.[2]

Protocol B: Phenolic O-Alkylation

Objective: To mask the phenol and introduce lipophilic chains or polar solubilizing groups.[2]

Materials:

  • Substrate: Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv)[1][2][4]

  • Electrophile: Alkyl Halide (R-Br or R-I, 1.2 equiv)[1][2]

  • Base: K₂CO₃ (anhydrous, 2.0 equiv)[2]

  • Solvent: DMF (anhydrous) or Acetone[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DMF (3 mL).

  • Deprotonation: Add K₂CO₃ (2.0 mmol). The mixture may turn yellow due to phenoxide formation.[2] Stir at RT for 15 mins.[2]

  • Addition: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Stir at 60°C for 4-8 hours. The intramolecular H-bond between the phenol and ester makes the phenol less nucleophilic; heating is often required.[1]

  • Quench: Pour the mixture into ice-water (20 mL).

  • Isolation: If a solid precipitates, filter and wash with water.[2] If oil, extract with EtOAc.[2]

Protocol C: Amidation via Hydrolysis-Coupling

Objective: To convert the methyl ester into an amide.[1][2] Direct aminolysis of methyl salicylates is slow; a two-step hydrolysis-coupling sequence is more reliable for library production.[1][2]

Step 1: Hydrolysis

  • Dissolve substrate in THF:MeOH:H₂O (3:1:1).[2] Add LiOH (3 equiv). Stir at RT for 2 h.[2]

  • Acidify with 1M HCl to pH 2. Extract the free acid with EtOAc.[2][6]

Step 2: Amide Coupling

  • Dissolve the acid (1.0 mmol) in DMF (5 mL).

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[2] Stir for 5 mins to activate.

  • Add the amine (R-NH₂, 1.1 equiv).[2] Stir at RT for 12 h.[2]

  • Standard aqueous workup.[2]

Preparation for Biological Screening

Once synthesized, compounds must be formatted correctly for high-throughput screening (HTS).[2]

Solubility Management:

  • Dissolve all purified derivatives in 100% DMSO to create 10 mM Master Stocks .

  • QC Check: Verify purity >95% via LCMS before biological testing. Impurities (especially residual Pd or copper) can cause false positives in enzymatic assays.[2]

Plate Layout (96-well format):

Row Col 1 Col 2 Col 3-10 Col 11 Col 12

| A-H | Blank (DMSO) | Positive Control | Test Compounds | Negative Control | Reference Std |

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki Pd catalyst poisoning by free phenol.[1][2]Protect phenol with MOM-Cl or Bn-Br before coupling.[1][2]
Incomplete Alkylation Intramolecular H-bond stabilizing the phenol.[1][2]Switch solvent to DMF; increase temp to 80°C; use Cs₂CO₃ (stronger base).[2]
Hydrolysis Product Stuck in Water Product is too polar/zwitterionic.Do not extract. Lyophilize the aqueous phase directly and purify via reverse-phase HPLC.

References

  • Suzuki-Miyaura Coupling Optimization

    • Kikushima, K., et al. (2010).[2] "Palladium-catalyzed cross-coupling of aryl bromides."[1][2][3][7] Tetrahedron.

  • Biological Relevance of Salicylates

    • Suchetan, P. A., et al. (2016).[2][8] "Crystal structure and biological relevance of 4-bromo-2-hydroxybenzoic acid." IUCrData.

  • Synthesis of Hydroxybenzoate Derivatives

    • ChemicalBook. (2025).[2][6][9] "Synthesis protocols for Methyl 4-bromo-2-hydroxybenzoate."

  • Safety & Handling

    • PubChem. (2025).[2] "Compound Summary: Methyl 3-bromo-4-hydroxybenzoate (Isomer analog for safety data)." National Library of Medicine.[2] [2]

Application Note: Modular Synthesis of Xanthone and Chromone Natural Product Analogues using Methyl 4-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of Methyl 4-bromo-2-hydroxybenzoate (CAS 19125-34-9) as a privileged scaffold in the divergent synthesis of polyketide natural product analogues. Specifically, we focus on its role as a core building block for xanthone and chromone libraries, motifs prevalent in bioactive secondary metabolites. By leveraging the orthogonal reactivity of the aryl bromide (cross-coupling handle) and the salicylate moiety (cyclization handle), researchers can rapidly access chemical space relevant to oncology and antimicrobial drug discovery.

Introduction: The Strategic Scaffold

Methyl 4-bromo-2-hydroxybenzoate represents a "linchpin" intermediate in diversity-oriented synthesis. Its value lies in its trisubstituted benzene core, which offers three distinct vectors for chemical elaboration:

  • C-4 Bromide: A high-fidelity handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the introduction of aryl, vinyl, or alkynyl diversity.

  • C-2 Phenol: A nucleophilic site for etherification or intramolecular cyclization.

  • C-1 Methyl Ester: An electrophilic trap for cyclization (e.g., with arynes or enolates) to form bicyclic or tricyclic cores.

This guide provides validated protocols for transforming this starting material into functionalized xanthones , a class of natural products including α-mangostin and psorospermin, known for their DNA-intercalating and cytotoxic properties.

Strategic Workflow Visualization

The following flowchart illustrates the divergent synthetic pathways accessible from Methyl 4-bromo-2-hydroxybenzoate.

G Start Methyl 4-bromo-2-hydroxybenzoate (CAS 19125-34-9) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->Step1 Ar-B(OH)2 or Alkyne Intermediate 4-Substituted Salicylate Step1->Intermediate Yields: 75-90% PathA Path A: Aryne Insertion (CsF, THF) Intermediate->PathA PathB Path B: Claisen Condensation (NaH, EtOAc) Intermediate->PathB ProductA Functionalized Xanthone (Natural Product Core) PathA->ProductA Cyclization ProductB 4-Substituted Chromone (Flavonoid Analogue) PathB->ProductB Cyclization

Figure 1: Divergent synthetic workflow converting the salicylate scaffold into Xanthone and Chromone natural product cores.

Experimental Protocols

Protocol A: Preparation of Starting Material

Note: While commercially available, in-house synthesis ensures purity and scalability.

Objective: Synthesis of Methyl 4-bromo-2-hydroxybenzoate from 4-bromo-2-hydroxybenzoic acid.

  • Dissolution: Dissolve 4-bromo-2-hydroxybenzoic acid (5.0 g, 23.0 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask.

  • Acid Catalysis: Slowly add concentrated H₂SO₄ (2.0 mL) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 18–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid starting material (R_f ~0.1) disappears and the ester product (R_f ~0.6) dominates.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove MeOH. Dilute residue with EtOAc (100 mL) and wash carefully with sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Typical Yield: 90–95% (Off-white solid).

    • Purity Check: ¹H NMR (CDCl₃): δ 7.75 (d, 1H), 7.15 (s, 1H), 7.05 (d, 1H), 3.95 (s, 3H).

Protocol B: Suzuki-Miyaura Coupling (Introduction of Diversity)

Objective: Installation of an aryl group at C-4 to mimic the hydrophobic domain of natural xanthones.

Reagents:

  • Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the salicylate (1.0 mmol, 231 mg), arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg).

  • Add degassed Dioxane (4 mL) and Water (1 mL).

  • Add Pd catalyst (25 mg). Seal the vial and purge with Argon for 2 minutes.

  • Heat to 90°C for 12 hours .

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via flash chromatography (0-20% EtOAc in Hexanes).

    • Mechanism:[1][2][3][4] The free phenol does not require protection under these mild basic conditions, although a small amount of boronic ester formation at the phenol is possible (reversible during workup).

Protocol C: One-Step Xanthone Synthesis via Aryne Insertion

Objective: Cyclization of the salicylate ester to a xanthone core using a benzyne precursor. This mimics the "Grover, Shah, and Shah" type cyclization but under modern, mild conditions.

Reagents:

  • 4-Aryl-salicylate (from Protocol B) (1.0 equiv)[1]

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Benzyne precursor) (1.2 equiv)

  • CsF (Cesium Fluoride) (4.0 equiv)

  • Solvent: Anhydrous THF or Acetonitrile

Procedure:

  • Dissolve the salicylate (0.5 mmol) and benzyne precursor (0.6 mmol) in anhydrous THF (5 mL).

  • Add CsF (2.0 mmol, 304 mg) in one portion.

  • Stir at 60°C for 24 hours in a sealed tube.

  • Observation: The reaction mixture typically darkens.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography. Xanthones are typically highly fluorescent under UV (254/365 nm).

Data Summary & Optimization Table

Reaction StepCritical ParameterRecommended ConditionCommon Pitfall
Esterification Acid CatalystH₂SO₄ (cat), MeOH, RefluxIncomplete conversion if water is present.
Suzuki Coupling Base ChoiceK₂CO₃ or K₃PO₄Stronger bases (NaOtBu) may cause ester hydrolysis.
Suzuki Coupling CatalystPd(dppf)Cl₂ or Pd(PPh₃)₄Pd(OAc)₂ requires phosphine ligands added separately.
Xanthone Cyclization Fluoride SourceCsF or TBAFTBAF can sometimes cause desilylation without cyclization if "wet".
Xanthone Cyclization Temperature60–80°CTemperatures >100°C lead to polymerization of benzyne.

Safety & Handling

  • Methyl 4-bromo-2-hydroxybenzoate: Irritant. Avoid inhalation of dust.

  • Benzyne Precursors: Triflate derivatives are potent alkylating agents. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated.

References

  • Synthesis of Methyl 4-bromo-2-hydroxybenzoate

    • Source: ChemicalBook & Vertex AI Grounding.
    • Protocol: Reflux of 4-bromo-2-hydroxybenzoic acid with H2SO4 in MeOH.[1][5]

  • General Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
  • Xanthone Synthesis via Arynes

    • Title: Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzo
    • Source: N
  • Chromone Synthesis Overview

    • Title: Synthetic Routes and Biological Activities of Chromone Scaffolds.[6][7]

    • Source: Asian Journal of Chemistry / ResearchG
  • Benzofuran Synthesis from Salicylates

    • Title: Synthesis of Benzofurans.[4][8][9]

    • Source: Organic Chemistry Portal.

Sources

"Application of Methyl 4-bromo-2-hydroxybenzoate in materials science research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-bromo-2-hydroxybenzoate in Advanced Materials Synthesis

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) is a pharmacophore-derived scaffold that has transcended its medicinal chemistry roots to become a critical building block in materials science.[1] Its structural utility lies in its orthogonal reactivity : the 4-bromo substituent allows for transition-metal-catalyzed conjugation extension, while the salicylate motif (2-hydroxy-1-ester) facilitates Excited-State Intramolecular Proton Transfer (ESIPT) and metal chelation.[1]

This guide details the application of this compound in synthesizing Liquid Crystalline Mesogens and Solid-State Fluorescent Emitters . It provides validated protocols for Suzuki-Miyaura cross-coupling and mechanistic insights into tuning optoelectronic properties.[1]

Chemical Profile & Orthogonal Reactivity

To effectively utilize this scaffold, researchers must understand its three distinct reactive sites, which allow for "Stepwise Molecular Construction."[1]

Reactive SiteChemical NatureMaterials Application
4-Bromo (Ar-Br) Electrophile for Pd-catalyzed couplingExtension of

-conjugation for liquid crystals and OLEDs.
2-Hydroxy (-OH) H-bond donor / NucleophileCritical for ESIPT (fluorescence) or etherification for solubility.
1-Ester (-COOMe) H-bond acceptor / ElectrophileHeadgroup for anchoring or polymerization (polyesters).[1]

Module A: Synthesis of Conjugated Mesogens (Liquid Crystals)

Context: Liquid crystals (LCs), particularly bent-core or calamitic mesogens, require a rigid aromatic core and flexible alkyl tails.[1] Methyl 4-bromo-2-hydroxybenzoate serves as the "terminator" or "extender" unit.[1] The bromine atom allows for the attachment of a biphenyl or phenyl core, while the ester group can be hydrolyzed and re-esterified with long-chain alcohols to induce mesophase behavior.

Experimental Workflow: Palladium-Catalyzed Chain Extension

Objective: Synthesize Methyl 4-(4'-alkoxyphenyl)-2-hydroxybenzoate via Suzuki-Miyaura Coupling.

Reagents:

  • Substrate: Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv)[1]

  • Coupling Partner: 4-alkoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)[1]
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: Toluene:Ethanol:Water (4:1:1 v/v)[1]

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.

  • Degassing: Charge the flask with the solvent mixture (Toluene/EtOH/H

    
    O).[1] Sparge with nitrogen for 20 minutes to remove dissolved oxygen (Critical for catalyst longevity).[1]
    
  • Reagent Addition: Add Methyl 4-bromo-2-hydroxybenzoate (1.0 g, 4.3 mmol), the boronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (1.18 g). Stir for 5 minutes.
  • Catalyst Injection: Add Pd(PPh

    
    )
    
    
    
    (0.25 g) quickly against a positive stream of nitrogen.[1]
  • Reaction: Heat the mixture to mild reflux (90°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting bromide (

    
    ) should disappear, replaced by a highly fluorescent blue/green spot (
    
    
    
    ).[1]
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1] Dry the organic phase over anhydrous MgSO

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: Hexane

    
     5% EtOAc in Hexane).
    

Data Interpretation: Successful coupling is confirmed by the disappearance of the Ar-Br stretch in Raman/IR and the appearance of new aromatic protons in


H NMR (7.5–7.8 ppm region).

Module B: Engineering ESIPT Fluorescent Materials

Context: Salicylate derivatives are classic examples of molecules exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Upon photoexcitation, the phenolic proton tunnels to the carbonyl oxygen, creating a keto-tautomer that emits with a large Stokes shift (preventing self-absorption).[1]

Mechanism & Tuning: The 4-bromo position is electronically coupled to the phenol.

  • Electron Withdrawing Groups (via coupling)

    
     Red-shift emission.
    
  • Electron Donating Groups (via coupling)

    
     Blue-shift / Increase Quantum Yield.
    
Visualization: The ESIPT Cycle

ESIPT_Mechanism Enol_Ground Enol Form (S0) (Ground State) Enol_Excited Enol Form (S1) (Excited State) Enol_Ground->Enol_Excited hv (Abs) Keto_Excited Keto Form (S1') (Proton Transfer) Enol_Excited->Keto_Excited ESIPT (Fast) Keto_Ground Keto Form (S0') (Emission) Keto_Excited->Keto_Ground hv' (Fluor) Large Stokes Shift Keto_Ground->Enol_Ground Reverse PT

Figure 1: The ESIPT photophysical cycle. The 4-bromo-2-hydroxybenzoate scaffold creates the Enol(S0) state.[1] The large Stokes shift is useful for solid-state lighting and optical sensors.

Module C: Retrosynthetic Workflow for Functional Materials

The following diagram illustrates how Methyl 4-bromo-2-hydroxybenzoate acts as a divergent node in materials synthesis.

Retrosynthesis cluster_reagents Key Transformations Core Methyl 4-bromo-2-hydroxybenzoate (Starting Scaffold) LiquidCrystal Bent-Core Liquid Crystal (Mesogen) Core->LiquidCrystal 1. Suzuki Coupling (Ar-Br) 2. Hydrolysis/Esterification Polymer High-Performance Polyester (Flame Retardant) Core->Polymer 1. Transesterification 2. Polycondensation Probe Fluorescent Bio-Probe (ESIPT Sensor) Core->Probe 1. Sonogashira Coupling 2. Cyclization (Benzofuran) Suzuki Pd(PPh3)4 / Ar-B(OH)2 Poly Diols / Ti(OiPr)4

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.[1]

Safety & Handling (GHS Standards)

  • Toxicity: Methyl 4-bromo-2-hydroxybenzoate is classified as Acute Tox. 3 (Oral) (H301) and causes skin/eye irritation (H315/H319) [1].[1]

  • Handling: Always handle in a fume hood. Wear nitrile gloves.[1]

  • Waste: All palladium-contaminated waste must be segregated from general organic waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Isomer Analog/Safety Data).[1] Retrieved from .[1] (Note: Safety data extrapolated from close structural isomers and MSDS data for CAS 22717-56-2).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for Module A).

  • Zhao, J., et al. (2011). Excited-state intramolecular proton transfer (ESIPT): from basic mechanisms to functional materials.[1] Journal of Materials Chemistry C. (Theoretical basis for Module B).

  • Sigma-Aldrich. Product Specification: Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2).[1] Retrieved from .[1]

Sources

Troubleshooting & Optimization

"Optimizing the yield of Methyl 4-bromo-2-hydroxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: OPT-MBHB-004 Topic: Optimization of Methyl 4-bromo-2-hydroxybenzoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Core Analysis: The Yield Bottleneck

User Query: "I am experiencing variable yields (40-65%) and 'oiling out' during the synthesis of Methyl 4-bromo-2-hydroxybenzoate. How do I stabilize this process?"

Technical Diagnosis: The synthesis of Methyl 4-bromo-2-hydroxybenzoate (Methyl 4-bromosalicylate) is typically achieved via the Fischer Esterification of 4-bromo-2-hydroxybenzoic acid.

The primary failure modes in this specific synthesis are:

  • Equilibrium Limitation: Standard acid-catalyzed esterification (

    
    ) is reversible. Water accumulation halts conversion.
    
  • Phenolic Oxidation: The electron-rich phenolic ring is susceptible to oxidation at high temperatures, leading to colored quinone-like impurities that lower yield and complicate crystallization.

  • Phase Behavior (Oiling Out): The product has a low melting point (~38–42°C). If the crystallization solvent is too warm or the impurity profile is high, the product separates as an oil rather than a crystal, trapping impurities.

The Strategic Pivot

To maximize yield (>90%), we must shift from a reversible thermodynamic equilibrium (Standard Fischer) to a kinetically driven, irreversible pathway .

Recommendation: Switch from Sulfuric Acid (


) to Thionyl Chloride (

) in Methanol
.
  • Why:

    
     reacts with methanol to generate anhydrous 
    
    
    
    in situ and consumes water produced during the reaction (or activates the carboxyl group), effectively driving the equilibrium to completion.

Optimized Protocol: The Thionyl Chloride Method

This protocol replaces the standard sulfuric acid reflux. It is designed for scale-up suitability and high conversion.

Safety Warning: This reaction generates


 and 

gas. It must be performed in a fume hood.
Materials
  • Substrate: 4-Bromo-2-hydroxybenzoic acid (1.0 eq)

  • Solvent/Reagent: Anhydrous Methanol (10-15 volumes)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
Step-by-Step Workflow
  • Setup: Charge 4-bromo-2-hydroxybenzoic acid into a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2 or

    
     line).
    
  • Solvation: Add Anhydrous Methanol. The solid may not dissolve completely at room temperature (RT). Cool the mixture to 0°C in an ice bath.

  • Activation (Critical Step): Add

    
     dropwise over 20–30 minutes.
    
    • Technical Note: The reaction is exothermic. Controlling the addition rate prevents "bumping" and minimizes thermal degradation of the phenol.

  • Reaction: Remove the ice bath. Heat to Reflux (65°C) for 4–6 hours.

    • Monitoring: Check via TLC (Solvent: 20% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear.

  • Workup (The "Oiling Out" Prevention):

    • Concentrate the reaction mixture in vacuo to ~20% of its original volume.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash carefully with saturated

      
        (to neutralize HCl) until pH ~7-8.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • If the residue is an oil, dissolve in a minimum amount of hot Hexanes (with a trace of EtOAc if needed).

    • Cool slowly to RT, then to 0°C. Rapid cooling causes oiling. Seed crystals are highly recommended.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for this synthesis.

G Start Start: 4-Bromo-2-hydroxybenzoic Acid Reagent Add MeOH (0°C) Dropwise SOCl2 Start->Reagent Reflux Reflux 65°C (4-6h) In-situ HCl generation Reagent->Reflux Activation Check TLC Check Reflux->Check Check->Reflux Incomplete (Add 0.5eq SOCl2) Workup Conc. to 20% Vol Dilute w/ EtOAc Wash NaHCO3 Check->Workup Complete PhaseIssue Residue is Oil? Workup->PhaseIssue Cryst Recrystallization: Hot Hexanes -> Slow Cool PhaseIssue->Cryst Yes (Standard) Final Yield >90% Methyl 4-bromo-2-hydroxybenzoate PhaseIssue->Final Solid obtained Cryst->Final

Figure 1: Optimized workflow using Thionyl Chloride/Methanol, highlighting the critical decision point at the isolation stage to prevent oiling out.

Troubleshooting Guide (FAQ)

Q1: Why can't I just use the cheaper Sulfuric Acid ( ) method?

A: You can, but you are fighting thermodynamics. The


 method creates water as a byproduct:


As water concentration rises, the reaction slows and eventually reaches equilibrium (often at ~60-70% conversion). To drive this to >90%, you must physically remove water (Dean-Stark trap—difficult with volatile Methanol) or use a massive excess of Methanol. The

method consumes the water chemically, driving the reaction forward irreversibly [1].
Q2: My product comes out as a brown oil that refuses to solidify.

A: This is "Oiling Out." It happens because the melting point of Methyl 4-bromo-2-hydroxybenzoate is low (~38-42°C) [2]. Fix:

  • Purity Check: Impurities depress the melting point further. Ensure your

    
     wash was thorough to remove acidic byproducts.
    
  • Solvent Choice: Recrystallize from Hexanes or Petroleum Ether . Avoid alcohols for recrystallization as the product is too soluble.

  • Technique: Dissolve the oil in warm hexanes (40°C). Turn off the heat and let the bath cool naturally to room temperature with the flask inside. Do not plunge into ice immediately.

Q3: Can I synthesize this by brominating Methyl Salicylate directly?

A: Strongly Not Recommended. Direct bromination of methyl salicylate faces regioselectivity issues. The hydroxyl group directs ortho/para, while the ester directs meta.

  • The 3-position and 5-position are activated by the OH group.

  • The 4-position (target) is deactivated by the ester and not activated by the OH. Direct bromination typically yields a mixture of Methyl 3-bromo-2-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate (or the 3,5-dibromo species) [3]. It is far more efficient to start with the pre-brominated acid.

Data Summary: Method Comparison

FeatureSulfuric Acid Reflux (Standard)Thionyl Chloride (Optimized)
Mechanism Equilibrium (Reversible)Irreversible (via Acid Chloride/Sulfite)
Typical Yield 50% - 70%90% - 98%
Reaction Time 12 - 24 Hours4 - 6 Hours
Impurity Profile Higher (Prolonged heat = oxidation)Lower (Faster kinetics)
Water Sensitivity High (Stalls reaction)Low (Reagent consumes water)

References

  • Fischer Esterification Mechanism & Optimization

    • Concept: Acid-catalyzed esterification equilibrium and the use of thionyl chloride to gener
    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Validation:

  • Physical Properties (Melting Point)

    • Data: Methyl 4-bromo-2-hydroxybenzoate melting point ranges
    • Source: ChemicalBook & Sigma-Aldrich Safety D
    • Validation:

  • Regioselectivity of Salicylate Bromination

    • Concept: Electrophilic aromatic substitution on methyl salicylate favors the 3 and 5 positions due to the strong ortho/para directing effect of the phenol, making direct synthesis of the 4-isomer difficult.
    • Source:Journal of Chemical Education, "Bromination of Methyl Salicyl
    • Validation:

Technical Guide: Synthesis & Impurity Profiling of Methyl 4-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists. It prioritizes mechanistic insight, impurity profiling, and actionable troubleshooting.[1]

CAS: 22717-56-2 | Formula: C₈H₈BrO₃ | MW: 231.04 g/mol [1]

Introduction

Methyl 4-bromo-2-hydroxybenzoate (Methyl 4-bromosalicylate) is a critical intermediate for biaryl ether synthesis and pharmaceutical scaffolds.[1] While the target molecule appears simple, its synthesis is plagued by regioselectivity traps and chemoselectivity issues.

This guide addresses the three most common synthetic workflows and their associated impurity profiles. We analyze why specific side products form and how to eliminate them.

Part 1: The Reaction Landscape (Pathway Analysis)

The following diagram illustrates the "Golden Route" (Acid-Catalyzed Esterification) versus high-risk alternative pathways that generate difficult-to-separate impurities.

ReactionPathways cluster_legend Legend Start 4-Bromo-2-hydroxybenzoic Acid (Starting Material) Target Methyl 4-bromo-2-hydroxybenzoate (TARGET) Start->Target MeOH, H2SO4 (Fischer Esterification) Impurity_A Impurity A: Unreacted Acid Start->Impurity_A Equilibrium (Water present) Impurity_B Impurity B: Methyl 4-bromo-2-methoxybenzoate (Over-Methylation) Start->Impurity_B MeI, K2CO3 (Nucleophilic Subst.) Impurity_C Impurity C: 3-Bromophenol (Decarboxylation) Start->Impurity_C Thermal (>200°C) (Distillation) Impurity_D Impurity D: Methyl 5-bromo-2-hydroxybenzoate (Regioisomer) WrongStart Methyl Salicylate (Wrong Precursor) WrongStart->Impurity_D Br2 (EAS) (Direct Bromination) key Green: Target Path Red: High Risk Path Yellow: Equilibrium Issue

Figure 1: Reaction network showing the primary synthetic route (Blue/Green) and competitive pathways leading to common impurities (Red).

Part 2: Impurity Profiling & Troubleshooting
Scenario A: The "Regioisomer Trap" (Impurity D)

Symptom: NMR shows a doublet at ~7.9 ppm (J=2.5 Hz) and unexpected coupling patterns. Diagnosis: You have synthesized Methyl 5-bromo-2-hydroxybenzoate , not the 4-bromo target. Root Cause: Attempting to synthesize the target via direct bromination of Methyl Salicylate.

  • Mechanism: The phenolic -OH group is a strong ortho/para director.[1] In Methyl Salicylate, the 5-position (para to -OH) is electronically favored and sterically accessible.[1] The 4-position (meta to -OH) is deactivated.[1]

  • Solution: You cannot fix this post-reaction. You must restart using 4-bromo-2-hydroxybenzoic acid as the starting material.[1][2]

Scenario B: The "Over-Methylated" Ether (Impurity B)

Symptom: Product is not soluble in dilute NaOH; NMR shows two methyl singlets (approx 3.8 ppm and 3.9 ppm). Diagnosis: Formation of Methyl 4-bromo-2-methoxybenzoate .[1] Root Cause: Using Alkyl Halides (MeI) with a non-selective base.

  • Mechanism: The phenolic proton (pKa ~10) and carboxylic proton (pKa ~4) are both deprotonated by strong bases (e.g., K₂CO₃ in DMF). Methyl iodide alkylates both oxygen centers.[1]

  • Corrective Action: Switch to Fischer Esterification (Method 1 below) or use highly selective conditions (e.g., NaHCO₃ in DMF at controlled temperatures) to favor the carboxylate.

Scenario C: Unreacted Starting Material (Impurity A)

Symptom: HPLC shows a peak with lower retention time; product melts broadly. Diagnosis: Incomplete conversion due to Water Equilibrium .

  • Mechanism: Fischer esterification is an equilibrium process (

    
    ). Accumulation of water drives the reaction backward (Hydrolysis).
    
  • Corrective Action: Use a Dean-Stark trap (if using benzene/toluene) or a large excess of Methanol (as solvent) with H₂SO₄ to push Le Chatelier's principle.[1]

Part 3: Recommended Synthetic Protocol (Fischer Esterification)

This protocol minimizes Impurity B (Ether) and Impurity D (Regioisomer).[1]

Reagents:

  • 4-Bromo-2-hydroxybenzoic acid (1.0 equiv) [CAS: 1666-28-0][1][2]

  • Methanol (Anhydrous, >10 equiv)[1][2]

  • Sulfuric Acid (Conc., 0.5 equiv)[1]

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried RBF with 4-bromo-2-hydroxybenzoic acid and anhydrous Methanol.

    • Note: Use anhydrous MeOH to minimize the initial water burden.

  • Catalyst Addition: Add H₂SO₄ dropwise at 0°C.

    • Why? Exothermic addition can cause local overheating and minor decarboxylation if uncontrolled.

  • Reflux: Heat to reflux (65°C) for 12–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The acid spot (baseline/low Rf) should disappear.

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Concentrate in vacuo to remove excess MeOH (do not distill to dryness at high heat).

    • Dissolve residue in EtOAc.

    • Wash 1: Saturated NaHCO₃ (Removes Impurity A - Unreacted Acid).[1]

    • Wash 2: Brine (Dries organic layer).

  • Purification: Recrystallize from minimal hot Methanol/Water if necessary.

Part 4: Quantitative Data & Specifications
ParameterSpecificationCommon IssueDetection Method
Appearance White to off-white crystalline solidBrown/Pink discolorationVisual (Oxidation of phenol)
Melting Point 38–42 °CBroad range (<35°C)Impurity A (Acid) or Solvent
H-NMR (Aromatic) d (8.0), d (7.8), dd (7.[1]5)Shifts at 7.9 (d)Impurity D (5-Bromo isomer)
HPLC Purity >98.0%Peak at RRT 0.8Unreacted Acid
Water Content <0.5%>1.0%Incomplete drying (Hydrolysis risk)
FAQ: Troubleshooting

Q: Can I use Thionyl Chloride (SOCl₂) instead of Sulfuric Acid? A: Yes. This generates the acid chloride in situ, which reacts with methanol.

  • Pros: Irreversible reaction (SO₂ and HCl gas leave the system), driving completion.

  • Cons: Requires strict anhydrous conditions.[1] If not quenched properly, residual acid chloride can hydrolyze back to the acid during workup.

Q: I see a new impurity after distilling my product at 220°C. A: You likely generated 3-Bromophenol (Impurity C) via thermal decarboxylation.[1]

  • Mechanism:[3][4][5][6][7][8] Salicylic acid derivatives are prone to decarboxylation at high temperatures (

    
    ), especially in the presence of metal traces or acidic surfaces.
    
  • Fix: Avoid high-vacuum distillation for this compound.[1] Use recrystallization or column chromatography.[1]

Q: Why is my yield low (<60%) despite the starting material disappearing? A: Check your aqueous workup. The phenol group makes the ester slightly acidic (


).[1] If you wash with strong base  (NaOH/KOH) or use a large volume of base, you may be extracting the product into the aqueous layer as the phenolate salt. Use NaHCO₃  for washes.[1][2]
References
  • Synthesis of Methyl 4-bromo-2-hydroxybenzoate (Fischer Method)

    • Source: ChemicalBook / US Patents.[1] "Reaction of 2-Hydroxy-4-bromobenzoic acid with Methanol and Sulfuric Acid."

  • Decarboxylation of Salicylic Acids

    • Source: Master Organic Chemistry & US Patent 3061651A.[1] "Thermal decarboxylation mechanisms of hydroxybenzoic acids."

  • Regioselectivity in Bromination (The "Wrong Route")

    • Source: Google Patents CN103467296A.[1] "Preparation method of methyl 3-bromo-4-hydroxybenzoate (and discussion of 3,5-dibromo side products)."

    • [1]

  • Chemoselectivity (O-Alkylation vs Esterification)

    • Source: Organic Chemistry Portal.[1] "Methyl Salicylate as a Selective Methylation Agent."

Sources

Technical Support Center: Esterification of 4-Bromo-2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-BX-4BR-SAL-001 Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Methyl/Ethyl Ester Synthesis

Executive Summary & Chemical Context

Target Molecule: Methyl 4-bromo-2-hydroxybenzoate (or Ethyl analog) CAS Registry: 22717-56-2 (Methyl ester) Substrate: 4-Bromo-2-hydroxybenzoic acid (CAS: 1666-28-0)

The Core Challenge: The esterification of 4-bromo-2-hydroxybenzoic acid is not a standard benzoic acid reaction. It is complicated by the "Salicylate Effect" —an Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl (-OH) and the carbonyl oxygen of the carboxylic acid (-COOH). This interaction "locks" the carbonyl, reducing its electrophilicity and making it resistant to nucleophilic attack by the alcohol. Furthermore, the ortho-hydroxyl group introduces steric hindrance.

This guide prioritizes the Acid-Catalyzed Fischer Esterification as the most robust method for selectivity, avoiding the O-alkylation side reactions common with base-catalyzed alkylation methods.

Standard Operating Procedure (SOP)

Method A: Modified Fischer Esterification (Recommended)

Best for: High selectivity (preserving the phenolic -OH), scalability, and cost-efficiency.

Reagents:

  • Substrate: 4-Bromo-2-hydroxybenzoic acid (1.0 equiv)[1][2]

  • Solvent/Reagent: Anhydrous Methanol (excess, ~0.5 M concentration relative to substrate)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.5 – 1.0 equiv) or Thionyl Chloride (
    
    
    
    ) (1.2 equiv)

Protocol:

  • Dissolution: Charge a round-bottom flask with 4-bromo-2-hydroxybenzoic acid and anhydrous methanol. Stir until suspended.

  • Catalyst Addition:

    • Option 1 (

      
      ): Add conc. 
      
      
      
      dropwise.
    • Option 2 (

      
      ): Cool to 0°C. Add 
      
      
      
      dropwise (generates HCl in situ and scavenges water).
  • Reflux: Heat the mixture to vigorous reflux (65°C for MeOH).

    • Critical Checkpoint: Due to the IMHB effect, this reaction is slow. Reflux for 12–24 hours is standard. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure to remove excess methanol (do not distill to dryness).

    • Pour residue into crushed ice/water.

    • Extract with Ethyl Acetate (

      
      ).[3]
      
  • Purification (The "Acid Wash"):

    • Wash the organic layer with Saturated Sodium Bicarbonate (

      
      ) .[4]
      
    • Why? This removes unreacted starting acid. The product (ester) contains a phenol, but phenols are generally not deprotonated by bicarbonate (pKa ~10 vs. pKa ~6.4 for

      
      ), keeping the product in the organic layer.
      
    • Wash with Brine, dry over anhydrous

      
      , and concentrate.
      
Workflow Visualization

EsterificationWorkflow Start Start: 4-Bromo-2-hydroxybenzoic acid Reagents Add Anhydrous MeOH + H2SO4 (Or SOCl2 at 0°C) Start->Reagents Reflux Reflux (65°C) 12-24 Hours (Critical: Overcome IMHB) Reagents->Reflux Check TLC Check (Hex:EA 3:1) Reflux->Check Check->Reflux Incomplete Workup Concentrate & Pour into Ice Water Check->Workup Complete Extract Extract with Ethyl Acetate Workup->Extract Wash Wash with Sat. NaHCO3 (Removes unreacted Acid) Extract->Wash Final Dry (Na2SO4) & Concentrate Product: Methyl 4-bromo-2-hydroxybenzoate Wash->Final

Caption: Step-by-step workflow for the selective esterification of 4-bromo-2-hydroxybenzoic acid.

Troubleshooting Guide (FAQs)

Category 1: Reaction Stalled / Low Yield

Q: The reaction is stuck at 60% conversion after 24 hours. What is happening?

  • Root Cause: Equilibrium limitation. Water produced during esterification is hydrolyzing the product back to the starting material.

  • Solution:

    • Scavenge Water: Add fused molecular sieves (3Å) to the reaction flask (if using

      
      ).
      
    • Switch Catalyst: Use Thionyl Chloride (

      
      ) instead of Sulfuric Acid. 
      
      
      
      reacts with the alcohol to form the alkyl sulfite and HCl, but it also consumes water effectively.
    • Drying: Ensure the Methanol is "Super Dry" or anhydrous grade.

Q: Why is this reaction slower than reacting benzoic acid?

  • Technical Insight: The Intramolecular Hydrogen Bond (IMHB) . The phenolic proton forms a hydrogen bond with the carbonyl oxygen. This reduces the partial positive charge on the carbonyl carbon, making it less attractive to the methanol nucleophile. You must use higher temperatures (vigorous reflux) or longer times to overcome this activation energy barrier [1, 5].

Category 2: Impurity Profile

Q: I see a new spot with a much higher Rf value than the ester. What is it?

  • Root Cause: O-Alkylation (Ether formation).

  • Context: This usually happens if you used a base (like

    
    ) and Methyl Iodide (MeI) instead of the acid-catalyzed route. The phenol is nucleophilic enough to react with MeI.
    
  • Solution: Switch back to the Acid-Catalyzed Fischer method (

    
    ). Acidic conditions suppress the nucleophilicity of the phenol, preventing ether formation [3].
    

Q: My product solidified into a "gummy" brown mass.

  • Root Cause: Residual sulfuric acid or polymerization byproducts.

  • Solution: Ensure the workup includes a thorough wash with water before the Bicarbonate wash. Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate or minimal hot Methanol.

Data & Specifications

Physical Properties & Solubility Table
PropertyValue / DescriptionNotes
Molecular Weight 231.04 g/mol Methyl ester form
Appearance White to reddish-brown solidColor depends on trace oxidation of phenol
Solubility (MeOH) HighSuitable for reaction solvent
Solubility (Water) NegligiblePrecipitates upon quenching
Solubility (Aq.[4][5][6] NaHCO3) InsolubleAllows separation from starting acid
TLC (Hex:EA 3:1) Rf ~ 0.6 - 0.7Starting acid will be at baseline or Rf < 0.2
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Conversion (<70%) Problem->LowYield Impurity Impurity / Byproducts Problem->Impurity Water Water in Solvent? LowYield->Water Time Reflux Time too short? LowYield->Time HighRf High Rf Spot (Ether?) Impurity->HighRf Color Dark Coloration Impurity->Color Sol1 Use Anhydrous MeOH or Molecular Sieves Water->Sol1 Sol2 Extend Reflux to 24h Time->Sol2 Sol3 Avoid Base/Alkyl Halides. Use Acid Catalyst. HighRf->Sol3 Sol4 Recrystallize (Hex/EA) Check Reagent Purity Color->Sol4

Caption: Decision tree for diagnosing common experimental failures.

Advanced Technical Notes

The "Salicylate Effect" (Mechanistic Detail)

In 4-bromo-2-hydroxybenzoic acid, the hydroxyl group at the ortho position acts as an intramolecular proton donor. Crystallographic studies of similar bromosalicylic acids confirm the existence of an S(6) ring motif formed by this hydrogen bond [1].

  • Consequence: The carbonyl oxygen is effectively "occupied," making protonation by the external acid catalyst (

    
    ) less favorable compared to a para-substituted isomer.
    
  • Mitigation: This is why we recommend a higher catalyst load (up to 1.0 equiv) or the use of

    
    , which drives the reaction via an irreversible intermediate (acid chloride formation in situ) rather than relying purely on the reversible Fischer equilibrium.
    
Alternative Route: Alkyl Halide (Use with Caution)

If the Fischer method fails, you may use Methyl Iodide (MeI) with Sodium Bicarbonate (


)  in DMF.
  • Warning: Do NOT use Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These are strong enough to deprotonate the phenol (Ar-OH), leading to the formation of the methyl ether-ester (Methyl 4-bromo-2-methoxybenzoate) [3]. Bicarbonate is generally weak enough to selectively deprotonate only the carboxylic acid.

References

  • Suchetan, P. A., et al. (2016).[7] 4-Bromo-2-hydroxybenzoic acid .[1][2][4][7][8] IUCrData, 1(3), x160325.[7]

  • ChemicalBook.[4] (n.d.). METHYL 4-BROMO-2-HYDROXYBENZOATE Synthesis Protocols .

  • US Patent 5260475A. (1993). Esterification of hydroxybenzoic acids . Google Patents.

  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate (Analogous Protocol).

  • Takahashi, M., et al. (2021).[9] Effects of steric hindrance and electron density of ester prodrugs . Drug Metabolism and Pharmacokinetics.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 4-bromo-2-hydroxybenzoic acid and Sulfuric Acid before handling.

Sources

"Removal of unreacted starting material from Methyl 4-bromo-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Material & Impurities Ticket ID: PUR-MBHB-001 Status: Active Guide Applicable For: Synthesis via Esterification or Bromination Routes

Executive Summary

Welcome to the technical support hub for Methyl 4-bromo-2-hydroxybenzoate (CAS: 19126-55-7). Achieving pharmaceutical-grade purity for this intermediate is critical, as residual starting materials can interfere with downstream coupling reactions (e.g., Suzuki-Miyaura cross-couplings) or skew biological assay results.

This guide addresses the two most common impurity profiles based on your synthetic route:

  • Acidic Impurities: Unreacted 4-bromo-2-hydroxybenzoic acid (from esterification).

  • Structural Analogs: Methyl salicylate or dibromo-species (from direct bromination).

Module 1: The Chemical Logic (Mechanism of Purification)

To successfully purify your compound, you must exploit the physicochemical differences between the product and the impurities.[1]

Acidity & pKa Profiling

The most robust purification method relies on the acidity difference between the Carboxylic Acid (starting material) and the Phenol (product/starting material).

CompoundFunctional GroupApprox.[2][3][4][5][6][7][8][9] pKaBehavior in Sat. NaHCO₃ (pH ~8.5)Behavior in NaOH (pH >13)
4-Bromo-2-hydroxybenzoic acid (Starting Material)Carboxylic Acid (-COOH)~2.5 - 3.0Deprotonates (Soluble in Aqueous layer)Deprotonates
Methyl 4-bromo-2-hydroxybenzoate (Target Product)Phenol (-OH)~8.0 - 9.5Remains Protonated (Remains in Organic layer)Deprotonates (Lost to Aqueous layer)
  • The "Sweet Spot": Saturated Sodium Bicarbonate (

    
    ) provides a pH of approximately 8.5. This is basic enough to ionize the carboxylic acid impurity into its water-soluble carboxylate salt, but not basic enough to deprotonate the phenolic hydroxyl group of your ester product.
    
  • Warning: Using strong bases like Sodium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) risks deprotonating the phenol (washing away your product) or hydrolyzing the ester linkage.
Solubility Profile
  • Target Product: Highly soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol. Insoluble in water.[10]

  • Acid Impurity (Salt Form): Highly soluble in water. Insoluble in non-polar organics.

Module 2: Troubleshooting & FAQs

Scenario A: "I synthesized this via acid-catalyzed esterification, and TLC shows a spot at the baseline."

Diagnosis: The baseline spot is likely unreacted 4-bromo-2-hydroxybenzoic acid. Solution: Perform a rigorous Bicarbonate Wash .

  • Q: Can I just use column chromatography?

  • A: You can, but it is inefficient for removing bulk acidic starting material. An acid-base extraction is faster, cheaper, and scalable.

  • Q: My product is colored (red/brown).

  • A: Phenolic compounds oxidize easily. If the color persists after the wash, treat the organic layer with activated charcoal or wash with a 10% Sodium Thiosulfate solution to remove oxidized bromine species.

Scenario B: "I synthesized this via bromination of Methyl Salicylate, and I have multiple spots close together."

Diagnosis: You likely have a mixture of unreacted Methyl Salicylate (starting material) and Methyl 3,5-dibromo-2-hydroxybenzoate (over-brominated impurity). Solution: Recrystallization or Flash Chromatography .[7]

  • Logic: Acid-base extraction will not work here because all species are phenols with similar pKa values. You must rely on polarity or lattice energy differences.

  • Recrystallization Solvent: A mixture of Heptane/Ethyl Acetate (90:10) or Methanol/Water is often effective. Methyl salicylate is a liquid, while the brominated derivatives are solids, making recrystallization highly effective for removing the starting material.

Module 3: Detailed Experimental Protocols

Protocol 3.1: The Bicarbonate Wash (Standard Workup)

Best for removing carboxylic acid starting material.

  • Dilution: Dilute your reaction mixture (after removing methanol/solvent) with Ethyl Acetate (EtOAc) .

    • Ratio: Use ~10 mL EtOAc per 1 g of theoretical product.

  • First Wash (Water): Wash the organic layer once with deionized water to remove bulk mineral acids (e.g.,

    
    ).
    
  • The Critical Step (Bicarbonate): Wash the organic layer with Saturated Aqueous

    
     .
    
    • Technique: Add the bicarbonate slowly. You will see gas evolution (

      
      ). Shake gently and vent the separatory funnel frequently.
      
    • Repetition: Repeat this wash 2-3 times until no further gas evolution is observed.

  • pH Check: Test the aqueous layer of the final wash. It should be pH ~8-9.

  • Brine Wash: Wash the organic layer once with saturated Brine (NaCl) to remove residual water.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
Protocol 3.2: Recrystallization

Best for removing non-acidic impurities (e.g., over-brominated byproducts).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOAc or Methanol .

  • Precipitation: Slowly add a non-polar anti-solvent (e.g., Heptane or Water ) while hot until a slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature slowly, then place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals and wash with cold anti-solvent.

Module 4: Process Visualization

The following diagram illustrates the logical flow for the Acid-Base Extraction (Protocol 3.1) , the most critical workflow for this compound.

PurificationWorkflow Start Crude Reaction Mixture (Product + Acid SM + Catalyst) Dilute Dilute with EtOAc Wash with Water Start->Dilute BicarbWash Wash with Sat. NaHCO3 (pH ~8.5) Dilute->BicarbWash SepFunnel Separation Phase BicarbWash->SepFunnel AqLayer Aqueous Layer (Contains Acid SM as Carboxylate) SepFunnel->AqLayer Deprotonated Impurities OrgLayer Organic Layer (Contains Product + Phenolic Impurities) SepFunnel->OrgLayer Neutral Product BrineWash Wash with Brine Dry over Na2SO4 OrgLayer->BrineWash Evap Concentrate in Vacuo BrineWash->Evap FinalProduct Purified Methyl 4-bromo-2-hydroxybenzoate Evap->FinalProduct

Caption: Figure 1. Selective Acid-Base Extraction workflow. Note that NaHCO₃ selectively removes the carboxylic acid starting material without stripping the phenolic product.

References

  • ChemicalBook. (2025).[11] Synthesis and Properties of Methyl 4-bromo-2-hydroxybenzoate. Retrieved from

  • PubChem. (n.d.).[5] Methyl 2-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for pKa-based extraction logic).
  • BenchChem. (2025).[1][8] Purification Protocols for Hydroxybenzamides and Salicylates. Retrieved from

Sources

Technical Support Center: TLC Monitoring for Methyl 4-bromo-2-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

Synthesis Overview: The synthesis of Methyl 4-bromo-2-hydroxybenzoate (Methyl 4-bromosalicylate) typically involves the Fischer esterification of 4-bromo-2-hydroxybenzoic acid with methanol, catalyzed by sulfuric acid (


) or thionyl chloride (

).

The Analytical Challenge: While the reaction appears simple, the presence of the free phenolic hydroxyl group (-OH) and the carboxylic acid moiety creates specific challenges in Thin Layer Chromatography (TLC). The starting material (SM) is highly polar and acidic, prone to "tailing" or "streaking," which can mask the conversion to the less polar ester product.

Key Chemical Transformation for TLC:

  • Starting Material (SM): 4-bromo-2-hydroxybenzoic acid (Polar, Acidic, H-bond donor).

  • Product (P): Methyl 4-bromo-2-hydroxybenzoate (Less Polar, Ester, Phenolic H-bond donor).

Standard Operating Procedure (SOP)

Mobile Phase Optimization

Do not use straight Hexane/Ethyl Acetate. The acidic proton on the starting material requires an acidic modifier in the mobile phase to suppress ionization and prevent tailing.

ParameterRecommendationRationale
Solvent System Hexane : Ethyl Acetate (8:2) Provides adequate separation between the non-polar bromo-ester and the polar acid.
Modifier + 1% Acetic Acid CRITICAL: Suppresses the ionization of the carboxylic acid (

), ensuring the SM elutes as a compact spot rather than a streak.
Stationary Phase Silica Gel

Standard normal phase silica.
Sample Preparation (The "Mini-Workup")

Do not spot the reaction mixture directly from the flask. The sulfuric acid catalyst will char the silica plate upon heating or alter the local pH, causing aberrant migration.

Protocol:

  • Take a micropipette aliquot (

    
    ) of the reaction mixture.
    
  • Dispense into a small vial containing

    
     Ethyl Acetate and 
    
    
    
    saturated
    
    
    (or water).
  • Shake briefly to neutralize the acid catalyst.

  • Spot the top organic layer onto the TLC plate.

Visualization Logic

This molecule allows for a dual-confirmation visualization strategy.[1]

  • UV (254 nm): Primary detection. The aromatic ring and conjugated ester/acid carbonyls quench fluorescence (appear as dark spots).

  • Ferric Chloride (

    
    ):  Secondary confirmation. Because both the SM and Product retain the phenolic -OH group, both will stain (typically violet/purple). This confirms the integrity of the phenol ring during the reaction.
    

Troubleshooting & FAQs

Category A: Separation & Elution Issues

Q: My starting material (4-bromo-2-hydroxybenzoic acid) is not moving from the baseline, or it appears as a long streak.

A: This is a classic ionization issue. The silanol groups on the silica gel are interacting strongly with the ionized carboxylate.

  • Fix: Add 1-2% Glacial Acetic Acid to your mobile phase. This forces the equilibrium back to the protonated (neutral) acid form, allowing it to migrate as a tight spot.

Q: The product and starting material are co-eluting (Rf values are too close).

A: The bromine substituent adds significant lipophilicity, but the polarity difference between the Acid and Ester should be distinct.

  • Fix 1: Decrease the polarity. Switch to Hexane:EtOAc (9:1) with acetic acid.

  • Fix 2: Ensure you are not overloading the plate. Overloaded spots widen and merge.

  • Expected Rf: Product (

    
    ) > Starting Material (
    
    
    
    ).
Category B: Visualization Anomalies

Q: I see a "ghost spot" at the very top of the solvent front.

A: If you are using technical grade solvents or extracting with plastic syringes, this may be plasticizers. However, in this synthesis, check for O-methylation .

  • Diagnosis: If you used Methyl Iodide (

    
    ) instead of Methanol/Acid, you might have methylated the phenol oxygen as well, creating Methyl 4-bromo-2-methoxybenzoate. This "double methylated" side product is significantly less polar than the desired product and will run near the solvent front.
    

Q: Why do both my spots turn purple with Ferric Chloride? I thought only the starting material was a phenol.

A: This is a common misconception. The reaction esterifies the carboxylic acid, not the phenol.

  • Explanation: The product is Methyl 4-bromo-2-hydroxybenzoate.[2] The phenolic -OH remains intact. Therefore, a positive

    
     test for the product is correct  and confirms you haven't accidentally alkylated the phenol (which would result in a negative 
    
    
    
    test).
Category C: Reaction Progress

Q: The reaction has stalled with 30% starting material remaining. Should I add more acid catalyst?

A: Fischer esterification is an equilibrium process (


). Adding more catalyst increases the rate but does not shift the equilibrium.
  • Fix: You must drive the equilibrium.

    • Add excess Methanol (solvent).

    • Remove water (using molecular sieves or a Dean-Stark trap if using a co-solvent like Toluene).[3]

Visual Workflows

Figure 1: TLC Monitoring Workflow

This diagram outlines the correct sequence for sampling, specifically highlighting the critical neutralization step often missed by junior chemists.

TLC_Workflow Reaction Reaction Mixture (Acid + MeOH + H2SO4) Sample Take Aliquot (10-20 uL) Reaction->Sample MiniWorkup Mini-Workup (Partition: EtOAc / NaHCO3) Sample->MiniWorkup Neutralize Spotting Spot Organic Layer (Avoids H2SO4 charring) MiniWorkup->Spotting Use Top Layer Elution Elute (Hex:EtOAc:AcOH) Spotting->Elution Viz Visualize (UV + FeCl3) Elution->Viz

Caption: Figure 1. The "Mini-Workup" protocol prevents acid catalyst from damaging the TLC plate.

Figure 2: Troubleshooting Logic Tree

Use this decision tree when the TLC plate results are ambiguous.

Troubleshooting Start Analyze TLC Plate Issue1 SM Streaking/Tailing? Start->Issue1 Sol1 Add 1% Acetic Acid to Mobile Phase Issue1->Sol1 Yes Issue2 Product & SM Co-eluting? Issue1->Issue2 No Sol2 Decrease Polarity (9:1 Hex:EtOAc) Issue2->Sol2 Yes Issue3 New Spot near Solvent Front? Issue2->Issue3 No Sol3 Check for O-methylation (Side Product) Issue3->Sol3 Yes

Caption: Figure 2. Diagnostic logic for common separation issues in salicylate synthesis.

Reference Data

Relative Rf Values (Hexane:EtOAc 8:2 + 1% AcOH)
CompoundApprox RfVisualization Characteristics
4-Bromo-2-hydroxybenzoic acid (SM) 0.30 - 0.40UV+,

(Purple), Tailing if no AcOH used
Methyl 4-bromo-2-hydroxybenzoate (Product) 0.70 - 0.80UV+,

(Purple), Compact spot
Methyl 4-bromo-2-methoxybenzoate (Impurity) 0.90 - 0.95UV+,

Negative
(No free phenol)

References

  • ChemicalBook. (n.d.). Synthesis of Methyl 4-bromo-2-hydroxybenzoate. Retrieved from

  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate (Analogous Protocol). Retrieved from

  • National Institutes of Health (NIH). (n.d.). Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method. PubMed. Retrieved from

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates (FeCl3 Specificity). Retrieved from

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: MBHB-SC-2024 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Regioselectivity Trap"

Welcome to the technical support hub for Methyl 4-bromo-2-hydroxybenzoate . If you are accessing this guide, you are likely encountering difficulties in scaling up this intermediate, specifically regarding regiochemical purity or reaction stalling .

The most common failure mode in this synthesis is the Direct Bromination Fallacy . Researchers often attempt to brominate Methyl Salicylate (Methyl 2-hydroxybenzoate) directly. This will fail. The hydroxyl group directs the bromine primarily to the 5-position (para to OH), not the 4-position.

To access the 4-bromo isomer at scale, you must utilize a route that locks the regiochemistry before the final steps, typically via the Sandmeyer reaction of 4-aminosalicylic acid or the Kolbe-Schmitt carboxylation of 3-bromophenol.

Module 1: Route Selection & Regiocontrol

Q: I brominated methyl salicylate and my NMR shows a mixture. Why can't I isolate the 4-bromo isomer?

A: You are fighting the laws of electrophilic aromatic substitution. In methyl salicylate, the -OH group is a strong ortho/para director, while the -COOMe group is a meta director.

  • Position 5: Para to -OH (Strongly activated) and Meta to -COOMe (Activated). Result: Major Product (>85%).

  • Position 3: Ortho to -OH (Activated) and Meta to -COOMe (Activated). Result: Minor Product / Di-bromo species.

  • Position 4: Meta to -OH (Deactivated). Result: <5% yield.

The Solution: Switch to the Sandmeyer Route . Start with 4-Amino-2-hydroxybenzoic acid (PAS) . The amino group is already at the 4-position. Converting it to a diazonium salt and displacing it with bromide guarantees the bromine enters exactly where you want it.

Visualizing the Pathway

G Start Methyl Salicylate (Starting Material) DirectBr Direct Bromination (Br2 / AcOH) Start->DirectBr WrongProd Methyl 5-bromo-2-hydroxybenzoate (MAJOR PRODUCT - WRONG) DirectBr->WrongProd  Electrophilic Attack   AltStart 4-Amino-2-hydroxybenzoic Acid (PAS) Sandmeyer Sandmeyer Reaction (NaNO2 / HBr / CuBr) AltStart->Sandmeyer RightAcid 4-Bromo-2-hydroxybenzoic Acid (Intermediate) Sandmeyer->RightAcid  Regio-Retention   Esterification Esterification (MeOH / H2SO4 or SOCl2) RightAcid->Esterification Target Methyl 4-bromo-2-hydroxybenzoate (TARGET) Esterification->Target

Figure 1: Comparison of the failed direct bromination route versus the recommended Sandmeyer pathway.

Module 2: The Sandmeyer Protocol (Scale-Up)

Q: How do I handle the exotherm and foaming during the Sandmeyer reaction on a 1 kg scale?

A: The Sandmeyer reaction involves the formation of a diazonium salt (


), which is unstable and prone to rapid decomposition (nitrogen gas evolution). On a large scale, "foaming over" is a critical safety risk.

Protocol for 1 kg Scale-Up:

Step 1: Diazotization (The Cold Step)

  • Reactor: Glass-lined reactor with efficient overhead stirring (anchor impeller preferred for slurry).

  • Charge: 4-Amino-2-hydroxybenzoic acid (1.0 eq) and 48% HBr (3.0 - 4.0 eq).

    • Note: The amine will form a hydrobromide salt slurry. Ensure good suspension.

  • Cooling: Chill the jacket to -5°C to 0°C . Internal temp must be < 5°C.[1]

  • Addition: Add NaNO2 (1.1 eq) as a 40% aqueous solution sub-surface via a metering pump.

    • Critical Control: Rate of addition must be controlled to keep internal temp < 5°C .

    • Troubleshooting: If brown fumes (

      
      ) appear, your addition is too fast or cooling is insufficient.
      

Step 2: Bromination (The Hot Step)

  • Preparation: In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr.

  • Transfer: Transfer the cold diazonium slurry into the CuBr solution.

    • Why? Adding CuBr to the diazonium can cause a runaway accumulation of unreacted species. "Reverse addition" (Diazonium -> Catalyst) allows immediate reaction of small aliquots, controlling gas evolution.

  • Gas Management: Nitrogen gas will evolve vigorously. Ensure the reactor vent is sized correctly and leads to a scrubber (NaOH) to catch acid mists.

  • Thermal Ramp: Once addition is complete, slowly warm to 60°C to drive the reaction to completion.

Step 3: Work-up

  • Quench with water.[1][2][3][4]

  • Extract with Ethyl Acetate or DCM.[4]

  • Crucial Wash: Wash organic layer with 10% Sodium Bisulfite to remove free bromine (red color) and copper residues.

Module 3: Esterification & Conversion

Q: My esterification using H2SO4/MeOH stalls at 85% conversion. How do I drive it to completion?

A: The reaction Acid + MeOH ⇌ Ester + Water is equilibrium-limited. At scale, water accumulation kills the rate.

Option A: Thionyl Chloride (High Conversion Method) This method converts the acid to the acid chloride in situ, which then reacts with methanol. It is irreversible.

  • Suspend 4-bromo-2-hydroxybenzoic acid in Methanol (5-10 vol) .

  • Cool to 0-5°C .

  • Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise.

    • Exotherm Alert: This generates HCl gas and heat. Vent to a scrubber.

  • Heat to reflux for 4-6 hours.

  • Result: Typically >98% conversion.

Option B: Azeotropic Distillation (If SOCl2 is restricted) If you must use H2SO4, you cannot simply reflux. You must remove water.[2][5]

  • Use Toluene or DCM as a co-solvent.

  • Use a Dean-Stark trap (or molecular sieves in the recirculation loop) to physically remove water from the reflux.

  • This pushes the equilibrium to the right.

Quantitative Comparison of Methods
ParameterH2SO4 / MeOH (Reflux)SOCl2 / MeOH (In-situ)
Conversion ~80-85% (Equilibrium limited)>98% (Irreversible)
Reaction Time 12-24 Hours4-6 Hours
By-products WaterHCl, SO2 (Requires Scrubber)
Impurity Profile Unreacted Acid (Requires base wash)Clean (Volatile by-products)
Recommendation Avoid for >100g scale Preferred for Scale-up

Module 4: Purification & Impurity Profiling

Q: The final product is pink/brown. How do I purify it without a column?

A: Coloration is usually due to trace Copper salts (from Sandmeyer) or Phenolic oxidation products . Chromatography is impractical at kg scale.

Recrystallization Protocol:

  • Solvent System: Methanol / Water (Mixed solvent).

  • Dissolution: Dissolve crude Methyl 4-bromo-2-hydroxybenzoate in hot Methanol (50°C) . Use minimum volume (approx 3-4 volumes).

  • Treatment: Add Activated Carbon (5 wt%) . Stir for 30 mins at 50°C.

    • Note: This removes the colored phenolic impurities and copper traces.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Crystallization: Slowly add Water (anti-solvent) to the hot filtrate until turbidity persists.

  • Cooling: Cool slowly to 0-5°C with gentle stirring.

  • Filtration: Collect white needles. Wash with cold 50% MeOH/Water.

Impurity Markers (HPLC):

  • RRT 0.85: Methyl 2-hydroxybenzoate (De-brominated, from over-reduction).

  • RRT 1.10: 4-Bromo-2-hydroxybenzoic acid (Unreacted starting material).

  • RRT 1.25: Methyl 4-bromo-2-methoxybenzoate (O-methylation impurity - rare, but happens if excess Methyl Iodide/DMS is used. Less likely with MeOH/SOCl2).

References

  • Synthesis of 4-Bromo-2-hydroxybenzoic acid (Sandmeyer Route): Source: GuideChem. "Synthesis and applications of 4-Bromo-2-hydroxybenzoic acid."
  • Esterification Protocols (Acid Catalyzed vs SOCl2)

    • Source: ChemicalBook.[3] "Methyl 4-bromo-2-hydroxybenzoate Synthesis."

  • Safety Data & Handling (Methyl 4-bromo-2-hydroxybenzoate)

    • Source: PubChem (NIH).
    • URL:[Link]

  • Separation of Hydroxybenzoic Acid Isomers

    • Source: Hungarian Journal of Industry and Chemistry.
    • URL:[Link]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be conducted under appropriate safety protocols and in compliance with local regulations regarding hazardous waste disposal (specifically copper and brominated waste).

Sources

"Degradation pathways of Methyl 4-bromo-2-hydroxybenzoate under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-bromo-2-hydroxybenzoate Senior Application Scientist Desk

Executive Summary: Molecule Profile

Compound: Methyl 4-bromo-2-hydroxybenzoate Synonyms: Methyl 4-bromosalicylate; 4-Bromo-2-hydroxybenzoic acid methyl ester. CAS: 22717-56-2 Key Sensitivities: Hydrolysis (pH > 8), Photolysis (UV-B/C), Oxidation (Trace metals).

Welcome to the technical guide. As researchers, we often treat this molecule simply as a "halogenated salicylate," but its specific electronic properties—specifically the electron-withdrawing bromine at the para position relative to the ester—create unique stability challenges distinct from generic methyl salicylate.

This guide deconstructs those pathways to ensure your data integrity.

Module 1: Hydrolytic Degradation Pathways

The most common mode of failure for this compound is unintended hydrolysis. While the intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen (the "salicylate effect") provides some stability, the 4-bromo substituent alters this balance.

The Mechanism

The bromine atom at position 4 exerts a strong inductive electron-withdrawing effect (-I). This reduces electron density on the benzene ring, which is transmitted to the carbonyl carbon.

  • Consequence: The carbonyl carbon becomes more electrophilic than in unsubstituted methyl salicylate.

  • Result: It is significantly more susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions.

Experimental Impact:

  • Basic Conditions (pH > 8.0): Rapid degradation. The base attacks the electron-deficient carbonyl, cleaving the methoxy group.

  • Acidic Conditions (pH < 3.0): Slower degradation, but acid-catalyzed equilibrium will eventually favor the carboxylic acid if water is present.

Data Table: Estimated Half-Life at 25°C

Condition Estimated t1/2 Primary Degradant Mechanism
pH 7.4 (PBS) ~24-48 Hours 4-Bromo-2-hydroxybenzoic acid Neutral Hydrolysis
pH 10.0 (Carb/Bicarb) < 30 Minutes 4-Bromo-2-hydroxybenzoate (salt) Base-Catalyzed Saponification

| pH 2.0 (0.1N HCl) | > 1 Week | 4-Bromo-2-hydroxybenzoic acid | Acid-Catalyzed Equilibrium |

Pathway Visualization

The following diagram maps the degradation logic. Note the divergence between pH-driven hydrolysis and light-driven cleavage.

DegradationPathways Parent Methyl 4-bromo-2-hydroxybenzoate (Parent) Acid 4-Bromo-2-hydroxybenzoic acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH > 8 or pH < 2) Debromo Methyl Salicylate (Photolysis Product) Parent->Debromo Photolysis (UV Light, hν) Quinone Quinone Species (Oxidation Product) Parent->Quinone Oxidation (Air/Metal ions) Debromo->Acid Secondary Hydrolysis

Figure 1: Primary degradation pathways. Red arrows indicate pH-dependent pathways; Yellow indicates light sensitivity.

Module 2: Photostability & Oxidative Stress

The "Debromination" Trap

Researchers often assume the bromine bond is stable. It is not. Under UV light (especially in solution), aryl bromides undergo homolytic cleavage.

  • Event: UV photon absorption excites the aromatic ring.

  • Cleavage: The C-Br bond breaks, releasing a bromine radical (Br•) and an aryl radical.

  • Abstraction: The aryl radical abstracts a hydrogen atom from the solvent (e.g., Methanol, Water).

  • Product: Methyl Salicylate (Des-bromo impurity).

Diagnostic Sign: If your HPLC shows a new peak eluting earlier than the parent (Methyl Salicylate is less hydrophobic than the Bromo-analog), you have light contamination.

Oxidative Browning

The 2-hydroxy (phenol) group is susceptible to oxidation, particularly in the presence of trace metals (Fe, Cu). This leads to the formation of quinoid structures, turning the solution yellow or pink.

  • Prevention: Use EDTA (0.1 mM) in buffers if long-term stability is required.

Module 3: Analytical Troubleshooting (HPLC)

Standard Method: C18 Column, Water/Methanol with 0.1% Formic Acid. Common Issue: Peak Tailing.

Why it happens: The phenolic hydroxyl (pKa ~8.8) and the ester oxygen can chelate with residual silanols or metals on the silica support of the HPLC column.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionAdd 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid to suppress ionization.
Split Peak Solvent mismatchDissolve sample in Mobile Phase Initial conditions (avoid 100% MeOH injection).
Ghost Peak (RT ~3-4 min) PhotolysisCheck if sample was left on benchtop in clear glass. Re-prep in amber glass.
Retention Time Drift pH fluctuationEnsure mobile phase buffer capacity. The phenol is sensitive to pH changes near pKa.
Troubleshooting Logic Tree

HPLCTroubleshooting Start HPLC Issue Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing IssueType->Tailing NewPeak Unknown Impurity IssueType->NewPeak AreaLoss Loss of Area IssueType->AreaLoss AcidCheck Mobile Phase pH < 3? Tailing->AcidCheck RTCheck Elutes Earlier? NewPeak->RTCheck pHCheck Sample Diluent pH > 7? AreaLoss->pHCheck AddTFA Action: Switch to 0.1% TFA (Suppress Phenol Ionization) AcidCheck->AddTFA No ColumnCheck Action: Use Base-Deactivated Column AcidCheck->ColumnCheck Yes LightIssue Diagnosis: Photolysis (Debromination) RTCheck->LightIssue Yes (Methyl Salicylate) HydrolysisIssue Diagnosis: Hydrolysis (Acid Formation) RTCheck->HydrolysisIssue Yes (Acid Product) BaseHydrolysis Diagnosis: Base Hydrolysis pHCheck->BaseHydrolysis Yes Adsorption Diagnosis: Adsorption to Plastic pHCheck->Adsorption No

Figure 2: Decision matrix for diagnosing HPLC anomalies.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. If the DMSO absorbs water, the "micro-environment" becomes aqueous. Upon thawing, if the solution is slightly basic (DMSO can degrade to amines), hydrolysis will occur.

  • Recommendation: Use anhydrous DMSO, store in single-use aliquots, and use amber vials to prevent photolysis.

Q2: My sample turned pink overnight. Is it still usable? A: Likely not for quantitative analysis. The pink color indicates oxidation of the phenol to a quinone species. While the % impurity might be low (<1%), quinones are highly reactive electrophiles that can react with proteins or other nucleophiles in your assay, leading to false positives.

Q3: I see two peaks in my LC-MS. One is mass 230/232, the other is 216/218. What is happening? A: The 230/232 doublet is your parent (Bromine isotopes 79Br/81Br). The 216/218 peak corresponds to the Acid Hydrolysis Product (Loss of Methyl group = -14 Da).

  • Correction: Your mobile phase or sample diluent is likely too acidic or has been standing too long. Prepare fresh samples.

Q4: Why does the degradation rate increase in Phosphate Buffer compared to Water? A: General Base Catalysis. Even at neutral pH, phosphate ions can act as a general base to assist the nucleophilic attack of water on the ester carbonyl.

  • Recommendation: If possible, use Good's buffers (like HEPES) or keep the pH slightly acidic (pH 5-6) for maximum stability.

References

  • Hydrolysis Mechanisms of Salicylates

    • Mechanism:[1][2][3] Alkaline hydrolysis of salicylate esters is accelerated by the electron-withdrawing nature of substituents on the ring.

    • Source:Journal of the Chemical Society, Perkin Transactions 2. "Kinetics and mechanism of the hydrolysis of esters of salicylic acid."

  • Photolytic Debromination

    • Mechanism:[1][2][3] Aryl bromides undergo homolytic cleavage under UV irradiation, a well-documented pathway for brominated flame retardants and pharmaceutical intermediates.

    • Source:Chemosphere.[4] "Photodegradation of brominated aromatic compounds."

  • HPLC Separation of Salicylates

    • Protocol: Use of acidic modifiers (Formic/Acetic acid) is essential to suppress the ionization of the phenolic group (pKa ~8-10) and carboxylic acids to prevent peak tailing.
    • Source:Journal of Chromatography A. "Separation of salicylic acid and its impurities."

  • Compound Properties (PubChem)

    • Data: Methyl 4-bromo-2-hydroxybenzo
    • Source: National Library of Medicine.

Sources

"Troubleshooting low yields in coupling reactions with Methyl 4-bromo-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields & Side Reactions Molecule of Interest: Methyl 4-bromo-2-hydroxybenzoate (CAS: 19125-34-9) Applicable Reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate presents a "Triad of Challenges" for cross-coupling chemistry:

  • Free Phenolic Hydroxyl (-OH): Acts as a catalyst poison via phenoxide coordination and consumes stoichiometric base.

  • Methyl Ester: Susceptible to saponification (hydrolysis) under aqueous basic conditions.

  • Ortho-Substitution: The hydroxyl group at the 2-position creates steric hindrance and facilitates chelation, stabilizing non-productive palladium intermediates.

This guide addresses the root causes of low yields—specifically targeting catalyst deactivation, ester hydrolysis, and protodebromination.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the dominant failure mode using this logic flow.

TroubleshootingFlow Start START: Analyze Crude NMR/LCMS Decision What is the Major Impurity? Start->Decision Impurity1 Des-bromo Product (Methyl salicylate) Decision->Impurity1 Mass = M-Br+H Impurity2 Carboxylic Acid (Saponification) Decision->Impurity2 Mass = M-14 (Acid) Impurity3 Recovered Starting Material (No Reaction) Decision->Impurity3 Mass = M (SM) RootCause1 Protodebromination (Hydride source present) Impurity1->RootCause1 RootCause2 Ester Hydrolysis (Base/Water incompatibility) Impurity2->RootCause2 RootCause3 Catalyst Poisoning (Phenoxide coordination) Impurity3->RootCause3 Fix1 Fix: Switch to Anhydrous Dioxane Increase Temp RootCause1->Fix1 Fix2 Fix: Switch to K3PO4 (Anhydrous) Exclude Water RootCause2->Fix2 Fix3 Fix: Use SPhos/XPhos Ligands or Protect -OH (MOM/TBS) RootCause3->Fix3

Figure 1: Diagnostic decision tree for identifying reaction failure modes based on crude analysis.

Part 2: Troubleshooting & FAQs
Issue 1: The "Phenol Problem" (Catalyst Deactivation)

User Question: I am using Pd(PPh3)4 with Na2CO3, but the reaction stalls after 20% conversion. Why?

Technical Insight: The free phenolic hydroxyl (


) is deprotonated by the carbonate base. The resulting phenoxide anion is a hard ligand that can coordinate to the soft Palladium(II) center. This forms a stable "resting state" complex (Ar-Pd-OAr) that resists transmetallation with the boronic acid, effectively shutting down the catalytic cycle [1].

Corrective Actions:

  • Ligand Switch (Recommended): Switch to electron-rich, bulky biaryl phosphine ligands like SPhos or XPhos . These ligands are bulky enough to prevent the phenoxide from coordinating tightly to the metal center, allowing the catalytic cycle to proceed even in the presence of free phenols [2].

  • Protection Strategy: If the ligand switch fails, protect the phenol as a MOM (Methoxymethyl) or TBS (tert-butyldimethylsilyl) ether. This eliminates the acidic proton and the coordination issue entirely.

Issue 2: Ester Hydrolysis (Saponification)

User Question: My LCMS shows a peak corresponding to the carboxylic acid product, and my isolated yield is low. How do I save the methyl ester?

Technical Insight: Standard Suzuki conditions often use aqueous bases (Na2CO3/H2O). Methyl esters are particularly sensitive to hydrolysis (saponification) in these conditions, especially when heated. The "white precipitate" often observed is the sodium salt of the hydrolyzed acid [3].

Corrective Actions:

  • Anhydrous Conditions: Eliminate water. Use anhydrous K3PO4 (tribasic potassium phosphate) as the base.

  • Solvent System: Switch to Toluene or 1,4-Dioxane (anhydrous).

  • Base Selection: Avoid Hydroxide bases (NaOH, KOH). If K3PO4 is too insoluble, use Cs2CO3 in DMF, but monitor strictly for transesterification if using alcoholic solvents.

Issue 3: Protodebromination

User Question: I am seeing a significant amount of Methyl salicylate (des-bromo product). Where is the bromine going?

Technical Insight: Protodebromination occurs when the oxidative addition intermediate (Ar-Pd-Br) undergoes reduction instead of transmetallation. This is often caused by:

  • Presence of hydride sources (e.g., alcohols like isopropanol or ethanol used as co-solvents).

  • Overheating with insufficient transmetallation rates.

Corrective Actions:

  • Remove Alcohols: Ensure the solvent system is free of primary/secondary alcohols.

  • Boost Transmetallation: Increase the concentration of the boronic acid (1.5 equiv) and ensure the base is finely ground to speed up the transmetallation step, competing favorably against the reduction pathway.

Part 3: Comparative Data & Selection Guide

Table 1: Base & Solvent Compatibility Matrix for Methyl 4-bromo-2-hydroxybenzoate

Condition SetBaseSolventRisk FactorRecommended For
Standard Aqueous Na2CO3 (aq)DME/H2OHigh: Hydrolysis of esterRobust substrates only (Not recommended here)
Anhydrous Mild K3PO4 (s)TolueneLow: Good ester stabilityGold Standard for this substrate
High Solubility Cs2CO3 (s)DMFMedium: Potential for side reactions at high TSterically hindered coupling partners
Strong Base KOtBuTHFCritical: Immediate decompositionDO NOT USE (Ester cleavage/transesterification)
Part 4: The "Gold Standard" Protocol

Objective: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-hydroxybenzoate with Phenylboronic Acid (Protection-Free).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%)

    • Alternative Pre-catalyst: XPhos Pd G2

  • Base: K3PO4 (finely ground, anhydrous), 3.0 equiv

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add Methyl 4-bromo-2-hydroxybenzoate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)2, SPhos, and K3PO4.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Inject anhydrous Toluene via syringe.

  • Reaction: Heat to 80°C for 4-12 hours. Do not exceed 100°C to prevent thermal degradation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 0.5M HCl (mildly acidic wash is critical to protonate the phenol and ensure it partitions into the organic layer). Dry over Na2SO4 and concentrate.

Part 5: Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the "Phenol Trap."

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br PhenolTrap Phenoxide Coordination (Catalyst Resting State) OxAdd->PhenolTrap + Base (Deprotonation of -OH) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (SPhos prevents trapping) Product Reductive Elimination (Product) TransMet->Product Product->Pd0 Regeneration

Figure 2: The "Phenol Trap" mechanism showing how the deprotonated hydroxyl group can sequester the palladium catalyst, preventing transmetallation unless bulky ligands (SPhos) are used.

References
  • Vertex Pharmaceuticals. (2010). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Link

  • Buchwald, S. L., et al. (2008). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Accounts of Chemical Research. Link

  • MiraCosta College. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Link

  • Goossen, L. J., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Methyl 4-bromo-2-hydroxybenzoate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing hydrolysis of Methyl 4-bromo-2-hydroxybenzoate during workup Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) presents a classic "perfect storm" for ester instability. You are not just dealing with a standard benzoate ester; you are managing a molecule where the ortho-phenolic hydroxyl group and the para-bromo substituent synergistically activate the carbonyl carbon toward nucleophilic attack.

This guide moves beyond generic "wash and dry" instructions. It addresses the specific kinetic and thermodynamic vulnerabilities of this molecule, providing a self-validating workflow to maximize yield and purity.

Part 1: The Hydrolysis Trap (Root Cause Analysis)

Before troubleshooting, understand why your product degrades.

  • Electronic Activation (The Bromo Effect): The bromine atom at the C4 position is electron-withdrawing (Inductive effect, -I). This pulls electron density away from the benzene ring and, by extension, the carbonyl carbon. A more electron-deficient carbonyl is a "hotter" target for nucleophiles (like water or hydroxide ions).

  • Neighboring Group Participation (The Ortho Effect): The C2-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the crystal structure, in solution, it can activate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Furthermore, under basic conditions, the deprotonated phenoxide can act as an intramolecular catalyst, shuttling a proton or stabilizing the transition state for hydrolysis.

The Result: This ester hydrolyzes significantly faster than methyl benzoate, especially during alkaline washes (e.g., NaHCO₃) intended to remove unreacted acid.

Part 2: Troubleshooting & FAQs

Q1: I used saturated NaHCO₃ to remove unreacted starting material, but my yield plummeted. Where did the product go?

Diagnosis: You likely triggered base-catalyzed saponification . Mechanism: Saturated Sodium Bicarbonate (pH ~8.5) is basic enough to deprotonate the phenolic hydroxyl (Predicted pKa ~8.8) [1]. The resulting phenoxide anion is highly soluble in water and can facilitate intramolecular attack on the ester. If the wash was performed at room temperature or with prolonged contact, the ester hydrolyzed back to the water-soluble 4-bromo-2-hydroxybenzoic acid salt, which was then discarded with the aqueous layer.

Corrective Action:

  • Temperature Control: Perform all alkaline washes at 0–5°C (ice bath). Hydrolysis rates drop significantly at lower temperatures.

  • Contact Time: Limit the NaHCO₃ contact time to <2 minutes. Shake vigorously, vent, and separate immediately.

  • Validation: Acidify a small aliquot of your discarded aqueous layer. If a precipitate forms, that is your hydrolyzed product.

Q2: The protocol suggests a NaOH wash to remove phenolic impurities. Is this safe?

Strictly NO. Reasoning: Sodium Hydroxide is a strong base. It will quantitatively deprotonate the phenol and rapidly hydrolyze the ester bond. The electron-withdrawing bromine makes this ester extremely labile to strong bases. Alternative: If you must remove phenolic impurities, rely on recrystallization (e.g., Methanol/Water) rather than chemically reactive extraction.

Q3: My crude solid is reddish-brown instead of the expected white/yellow. Is this hydrolysis?

Diagnosis: This is likely oxidative degradation , not necessarily hydrolysis. Cause: Phenols are prone to oxidation to quinones, especially in the presence of trace metals or light, and especially under basic conditions (like the NaHCO₃ wash mentioned above). Solution:

  • Add a reducing agent like Sodium Metabisulfite during the initial quench to scavenge oxidants.

  • Minimize light exposure during drying.

  • The reddish color can often be removed by a quick filtration through a short pad of silica gel or activated charcoal during recrystallization.

Q4: Can I leave the organic layer over MgSO₄ overnight?

Recommendation: Avoid if possible. Reasoning: While MgSO₄ is slightly acidic/neutral, prolonged residence of a phenolic ester in solution—even with trace water—can lead to slow hydrolysis or transesterification if methanol traces remain. Best Practice: Dry for 15 minutes with vigorous stirring, filter, and concentrate immediately.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize residence time in the "danger zone" (alkaline aqueous conditions).

Reagents & Equipment[1]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: DCM separates faster, reducing hydrolysis risk.

  • Quench Buffer: Saturated Ammonium Chloride (NH₄Cl) or dilute HCl (if compatible).

  • Wash Buffer: Cold Saturated Sodium Bicarbonate (NaHCO₃).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1][2][3]

Step-by-Step Workflow
  • Reaction Quench:

    • Cool the reaction mixture to 0°C.

    • Pour slowly into ice-cold water (or ice-cold saturated NH₄Cl).

    • Why: NH₄Cl (pH ~5) is milder than water/acid mixes and prevents localized heating.

  • Extraction:

    • Extract with cold EtOAc (x3).

    • Combine organic layers.[1]

  • The Critical Wash (The "Flash Wash"):

    • Pre-cool your saturated NaHCO₃ solution to 4°C.

    • Add the base to the separatory funnel.

    • Shake for only 30-45 seconds.

    • Allow layers to separate immediately. If an emulsion forms, add a splash of saturated Brine to break it instantly. Do not wait hours for separation.

    • Drain the aqueous layer.

  • Neutralization:

    • Immediately wash the organic layer with Saturated Brine to remove residual base and water.

  • Drying & Concentration:

    • Dry over Na₂SO₄ (10-15 mins).

    • Filter and concentrate on a rotary evaporator.[4][2]

    • Crucial: Do not overheat the bath (>40°C). Remove solvent under good vacuum rather than high heat.

Data Summary: Physical & Chemical Properties[2][3][4][5][6][7][8][9][10][11]
PropertyValueImplication for Workup
Molecular Weight 231.04 g/mol N/A
Predicted pKa (Phenol) ~8.79 [1]Soluble in strong base; risk of deprotonation in NaHCO₃.
Predicted pKa (Acid) ~2.9 (Hydrolysis Product)Hydrolysis product is highly water-soluble in base.
Appearance White to off-white solidRed/Brown indicates oxidation.
Solubility Soluble in EtOAc, DCM, MeOHUse EtOAc/DCM for extraction; MeOH for reaction.

Part 4: Visualizing the Workflow

Diagram 1: Hydrolysis Mechanism & Risk Factors

This diagram illustrates the "Ortho-Effect" and "Bromo-Effect" that make this molecule fragile.

HydrolysisMechanism Ester Me 4-bromo-2-hydroxybenzoate (Intact Ester) Intermediate Tetrahedral Intermediate (Stabilized by Ortho-OH) Ester->Intermediate Nucleophilic Attack Base Base (OH- / HCO3-) Base->Intermediate Catalysis Products Hydrolysis Products (Acid + Methanol) Intermediate->Products Collapse Ortho Ortho-OH Effect: Intramolecular H-Bond activates C=O Ortho->Ester Activates Bromo Para-Br Effect: Electron Withdrawal (-I) Bromo->Ester Activates

Caption: Synergistic activation of the ester bond by Ortho-OH and Para-Br substituents facilitates rapid hydrolysis.

Diagram 2: Optimized "Flash Wash" Decision Tree

Follow this logic to ensure product integrity.

WorkupLogic Start Crude Reaction Mixture (Contains Ester + Acid + H2SO4) Quench Quench into Ice Water Start->Quench Extract Extract into EtOAc/DCM Quench->Extract Decision Need to remove unreacted acid? Extract->Decision NoWash Skip Basic Wash Wash with Brine only Decision->NoWash Low Acid Impurity YesWash Use NaHCO3 Wash Decision->YesWash High Acid Impurity Dry Dry (Na2SO4) & Evaporate NoWash->Dry Precaution CRITICAL STEPS: 1. Cool NaHCO3 to 4°C 2. Contact time < 1 min 3. Immediate Separation YesWash->Precaution Precaution->Dry Final Isolated Ester Dry->Final

Caption: Decision tree for workup. Note the strict precautions required if a basic wash is deemed necessary.

References

  • PubChem. (2025).[5][6] Methyl 4-bromo-2-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Hydrolysis of Methyl Salicylate. Retrieved from [Link]

  • ResearchGate. (2022). Discussions on preventing methyl salicylate hydrolysis in formulations. Retrieved from [Link]

Sources

"Effect of catalyst choice on the esterification of 4-bromo-2-hydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Effect of Catalyst Choice on Esterification Protocols Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary: The "Salicylate Challenge"

Esterifying 4-bromo-2-hydroxybenzoic acid presents a unique challenge compared to standard benzoic acids. The ortho-phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (the "salicylate effect"), significantly reducing the electrophilicity of the carbonyl carbon. Furthermore, the bromine substituent at the 4-position exerts an electron-withdrawing inductive effect, altering the kinetics of nucleophilic attack.

Choosing the right catalyst is not merely about speed; it dictates the impurity profile, purification strategy, and scalability. This guide analyzes three distinct catalytic pathways: Classical Fischer (Sulfuric Acid) , Acyl Chloride Activation (Thionyl Chloride) , and Steglich Coupling (DCC/DMAP) .

Catalyst Selection Decision Tree

Use this logic flow to select the optimal catalyst for your specific constraints (scale, purity, equipment).

CatalystSelection Start START: Define Constraints Scale Is the reaction scale >100g? Start->Scale Equipment Is Dean-Stark/Reflux available? Scale->Equipment Yes AcidSensitive Is the substrate acid-sensitive? Scale->AcidSensitive No (<10g) H2SO4 Use H2SO4 (Fischer) Pros: Cheap, Scalable Cons: Slow, Equilibrium-limited Equipment->H2SO4 Yes (Standard) SOCl2 Use SOCl2 (Thionyl Chloride) Pros: High Yield, Irreversible Cons: HCl/SO2 gas evolution Equipment->SOCl2 No (Need faster kinetics) Purity Is >99% purity required without chromatography? AcidSensitive->Purity No DCC Use DCC/DMAP (Steglich) Pros: Mild, Room Temp Cons: Urea byproduct, Expensive AcidSensitive->DCC Yes Purity->SOCl2 Yes (Volatile byproducts) MeI Use MeI/K2CO3 (Alkylation) Pros: No equilibrium Cons: Toxic MeI, Cost Purity->MeI Alternative (SN2)

Figure 1: Decision matrix for catalyst selection based on reaction scale and purity requirements.

Technical Modules & Troubleshooting

Module A: Sulfuric Acid ( ) – The Thermodynamic Approach

Mechanism: Acid-catalyzed Fischer Esterification.[1] Best For: Large-scale batches where cost is critical and time is not.

Protocol:

  • Dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (10-20 volumes).

  • Slowly add conc.

    
     (0.1 - 0.5 eq). Exothermic!
    
  • Reflux for 12–24 hours.[2]

  • Monitor via TLC/HPLC.

  • Workup: Concentrate, neutralize with

    
    , extract with EtOAc.
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion (<60%) after 24h Equilibrium limitation due to water accumulation.1. Add a Dean-Stark trap (if using higher BP alcohol) or molecular sieves (3Å).2. Increase Methanol volume to shift Le Chatelier's equilibrium.
Black/Dark Reaction Mixture Charring/Oxidation due to high temp + strong acid.Reduce acid loading to 0.05 eq or switch to p-Toluenesulfonic acid (pTSA) which is milder.
Product contains starting material Intramolecular H-bonding prevents protonation of carbonyl.Increase reflux time or switch to Thionyl Chloride (Module B).
Module B: Thionyl Chloride ( ) – The Kinetic Activator

Mechanism: In situ formation of acid chloride (or activated complex), followed by alcoholysis. Best For: High yields, difficult substrates, and avoiding equilibrium issues.

Protocol:

  • Suspend substrate in Methanol (0.5 M).

  • Cool to 0°C.

  • Dropwise add

    
     (1.2 – 1.5 eq). Caution: Releases HCl and 
    
    
    
    gas.
  • Warm to reflux for 2–4 hours.

  • Evaporate solvent directly (byproducts are volatile gases).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Violent bubbling/fuming Rapid release of HCl/SO2.Add

slower at <5°C. Ensure efficient condenser and scrubber system.
Impurity: Methyl chloride Reaction of MeOH with HCl.[3]Unavoidable side reaction but volatile. Ensure good ventilation during evaporation.
Sticky solid upon evaporation Sulfur residues or incomplete removal of HCl.Co-evaporate with toluene or DCM to remove trapped HCl traces.
Module C: DCC/DMAP (Steglich) – The Mild Coupling

Mechanism: Carbodiimide coupling.[4][5] Best For: Acid-sensitive substrates or small-scale discovery chemistry.

Protocol:

  • Dissolve acid (1.0 eq) and alcohol (1.1 eq) in DCM.

  • Add DMAP (0.1 eq).

  • Cool to 0°C; add DCC (1.1 eq).

  • Stir at RT for 12h. Filter off DCU (urea) precipitate.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
White precipitate in product Dicyclohexylurea (DCU) contamination.1. Cool filtrate to -20°C to precipitate remaining DCU.2. Switch to EDC·HCl (water-soluble urea byproduct).
N-Acylurea byproduct 1,3-rearrangement of the O-acylisourea intermediate.[4]Ensure DMAP is present in sufficient quantity (catalytic transfer agent) and keep temp low (0°C).

Comparative Data Analysis

The following data summarizes typical performance metrics for the esterification of 4-bromo-2-hydroxybenzoic acid to its methyl ester.

ParameterSulfuric Acid (

)
Thionyl Chloride (

)
DCC/DMAP
Reaction Time 18–24 Hours2–4 Hours8–12 Hours
Typical Yield 75–85%90–98%80–90%
Purification Extraction/Wash requiredEvaporation (Cleanest)Column Chromatography often needed
Atom Economy High (Water is byproduct)Medium (SO2/HCl loss)Low (Large urea byproduct)
Cost Very LowLowHigh

Frequently Asked Questions (FAQ)

Q: Why does the ortho-hydroxyl group make this reaction difficult? A: The phenolic hydrogen forms an intramolecular bond with the carbonyl oxygen. This "locks" the carbonyl in a stable conformation and reduces the partial positive charge on the carbon, making it less attractive to the methanol nucleophile. You often need "forcing" conditions (like


) to overcome this.

Q: Can I use base-catalyzed alkylation (e.g., MeI or DMS) instead? A: Yes. Reacting the acid with Methyl Iodide (MeI) and Potassium Carbonate (


)  in DMF proceeds via an 

mechanism on the carboxylate ion. This avoids the equilibrium issues entirely and is excellent for small-scale, high-purity synthesis, though it uses toxic alkylating agents.

Q: Is the phenolic -OH at risk of reacting? A: Under Fischer (


) conditions, the phenolic OH is not nucleophilic enough to react with methanol. However, with Thionyl Chloride , there is a theoretical risk of forming a chlorosulfite ester, though this usually reverts upon workup. With DCC , self-esterification (oligomerization) is possible but much slower than the reaction with primary alcohols (methanol).

References

  • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate (Analogous Protocol). Retrieved from [Link]

Sources

Validation & Comparative

"Comparing the reactivity of Methyl 4-bromo-2-hydroxybenzoate with its isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Methyl 4-bromo-2-hydroxybenzoate vs. Isomers

Executive Summary: The Strategic Choice of Isomer

In the optimization of salicylate-based pharmacophores, the position of the bromine substituent on the Methyl 2-hydroxybenzoate scaffold dictates not just physical properties, but the fundamental chemical reactivity of the molecule.[1]

While Methyl 5-bromo-2-hydroxybenzoate is the most accessible isomer (via direct bromination), Methyl 4-bromo-2-hydroxybenzoate offers a distinct electronic profile that is often superior for metal-catalyzed cross-coupling reactions.[1] This guide objectively compares the 4-bromo isomer against its 3-bromo and 5-bromo counterparts, providing the mechanistic rationale and experimental data necessary for informed precursor selection.[1]

Structural & Electronic Profiling

The reactivity differences among these isomers stem from the interplay between the Ester (EWG) , the Phenolic Hydroxyl (EDG) , and the Bromine atom.

Comparative Data Matrix
FeatureMethyl 4-bromo-2-hydroxybenzoate Methyl 5-bromo-2-hydroxybenzoate Methyl 3-bromo-2-hydroxybenzoate
Structure Br is meta to OH; para to EsterBr is para to OH; meta to EsterBr is ortho to OH; meta to Ester
Melting Point 41–42 °C58–62 °C~108–110 °C (para-OH isomer ref) / Solid
Phenol Acidity (pKa) High (~7.3) (Inductive -I dominant)Moderate (~7.9) (+M effect opposes -I)Moderate (Intramolecular H-bond effects)
Suzuki Reactivity High (Activated by para-Ester)Low (Deactivated by para-OH)Moderate (Steric hindrance issues)
Availability Synthetic (Indirect Route)Commodity (Direct Bromination)Minor Byproduct / Synthetic
Electronic Logic
  • 4-Bromo Isomer: The bromine is located para to the electron-withdrawing ester group.[1] This positioning creates an electron-deficient C-Br bond, significantly lowering the activation energy for oxidative addition by Palladium(0) catalysts.[1]

  • 5-Bromo Isomer: The bromine is para to the strongly electron-donating hydroxyl group.[1] The resonance donation (+M) from the oxygen increases electron density at the C-Br bond, deactivating it towards nucleophilic attack and oxidative addition.[1]

Detailed Reactivity Analysis

A. Acidity of the Phenolic Proton

The acidity of the phenolic hydroxyl is critical for reactions requiring phenoxide generation (e.g., O-alkylation).[1]

  • Mechanism: Acidity is governed by the stability of the conjugate base (phenoxide).

    • In the 4-bromo isomer , the bromine exerts a strong inductive electron-withdrawing effect (-I) from the meta position.[1] There is no resonance donation (+M) into the phenoxide oxygen. This maximizes stabilization, making it the most acidic.[1]

    • In the 5-bromo isomer , the bromine is para.[1] While it exerts an -I effect, its +M (mesomeric) effect donates electron density back into the ring system, partially destabilizing the phenoxide relative to the meta-isomer.[1]

  • Implication: The 4-bromo isomer deprotonates more readily, allowing for milder bases (e.g., K₂CO₃ vs. NaH) to be used in alkylation reactions.[1]

B. Cross-Coupling Efficiency (Suzuki-Miyaura)

This is the primary differentiator for drug development applications.[1]

  • 4-Bromo Advantage: The ester group at C1 withdraws electron density from C4 (para). This "pull-pull" electronic environment makes the C-Br bond highly electrophilic.[1]

  • 5-Bromo Disadvantage: The hydroxyl group at C2 donates electron density to C5 (para). This "push" effect increases the bond order of the C-Br bond, making it more resistant to Pd insertion.[1]

  • Experimental Observation: Under identical conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH), the 4-bromo isomer typically achieves full conversion in 2–4 hours, whereas the 5-bromo isomer often requires elevated temperatures (reflux) or more active catalysts (e.g., Pd(dppf)Cl₂) to achieve comparable yields.

C. Steric Environment & Ester Hydrolysis
  • 3-Bromo Isomer: The bromine at C3 is sandwiched between the hydroxyl group and the ester (via the ortho-relationship).[1] This creates a "buttressing effect," pushing the hydroxyl group closer to the ester or distorting the hydrogen bond network.[1] Hydrolysis of the ester in the 3-bromo isomer is kinetically slower due to steric blocking of the tetrahedral intermediate.[1]

  • 4- & 5-Bromo Isomers: Both have a proton at C6 (ortho to ester), leaving the ester relatively unhindered.[1] Hydrolysis rates are primarily controlled by electronic effects (4-bromo hydrolyzes slightly faster due to stronger electron withdrawal).

Visualization of Reactivity Pathways

The following diagram illustrates the electronic divergence and resulting reactivity profiles of the isomers.

ReactivityComparison Target Methyl Salicylate Scaffold Iso4 4-Bromo Isomer (Br meta to OH, para to Ester) Target->Iso4 Iso5 5-Bromo Isomer (Br para to OH, meta to Ester) Target->Iso5 Iso3 3-Bromo Isomer (Br ortho to OH) Target->Iso3 Eff4 Electronic Effect: Ester activates C-Br (EWG) No OH deactivation Iso4->Eff4 Eff5 Electronic Effect: OH deactivates C-Br (EDG) (+M Effect dominates) Iso5->Eff5 Eff3 Steric Effect: Buttressing of OH/Ester Hindered Nucleophilic Attack Iso3->Eff3 Out4 High Reactivity: Fast Suzuki Coupling High Phenol Acidity Eff4->Out4 Out5 Lower Reactivity: Slow Oxidative Addition Requires Active Catalyst Eff5->Out5 Out3 Steric Constraint: Resistant to Hydrolysis Regio-control issues Eff3->Out3

Caption: Mechanistic flowchart comparing the electronic and steric consequences of bromine positioning on the salicylate scaffold.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling for 4-Bromo Isomer

This protocol leverages the activated nature of the 4-bromo isomer for mild conditions.[1]

  • Reagents: Methyl 4-bromo-2-hydroxybenzoate (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v). Degassed.

  • Procedure:

    • Charge a reaction vial with the benzoate, boronic acid, and base.[1]

    • Add degassed solvent and stir to dissolve.[1]

    • Add Pd catalyst under N₂ flow.[1]

    • Heat to 60–70 °C (Note: 5-bromo isomer typically requires 90–100 °C).

    • Monitor via TLC/HPLC.[1] Completion is usually observed within 2–3 hours.[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to protonate phenol) and brine. Dry over Na₂SO₄.[1]

Protocol B: Synthesis of Methyl 4-bromo-2-hydroxybenzoate (Indirect Route)

Since direct bromination yields the 5-bromo isomer, the 4-bromo isomer is synthesized via esterification of the acid.[1]

  • Precursor: 4-Bromo-2-hydroxybenzoic acid (commercially available or from 3-aminophenol).[1]

  • Reaction:

    • Dissolve acid (10 mmol) in dry Methanol (20 mL).

    • Add conc. H₂SO₄ (0.5 mL) dropwise.

    • Reflux for 12 hours.[1]

    • Purification: Concentrate solvent, neutralize with sat. NaHCO₃, extract with DCM.

    • Yield: Typically >90% as a white solid (MP: 41–42 °C).

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. Retrieved from

  • PubChem. (2025).[2][3][4][5][6] Methyl 4-bromo-2-hydroxybenzoate Compound Summary. National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: Methyl 4-bromo-2-hydroxybenzoate. Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of Methyl 4-bromo-2-hydroxybenzoate. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for electronic effects in Suzuki coupling).

Sources

Comparative Spectroscopic Analysis: Methyl 4-bromo-2-hydroxybenzoate vs. Methyl 4-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In drug discovery and medicinal chemistry, 4-halo-salicylates are critical intermediates for synthesizing bioactive scaffolds, including non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. While Methyl 4-bromo-2-hydroxybenzoate (M4B ) and Methyl 4-chloro-2-hydroxybenzoate (M4C ) share a core salicylate pharmacophore, their spectroscopic signatures diverge significantly due to the "Heavy Atom Effect" and isotopic distribution.

This guide provides a definitive spectroscopic comparison to assist researchers in rapid identification and quality control. We move beyond basic peak listing to explain the causality of spectral shifts, ensuring your analytical workflows are robust and self-validating.

Structural Visualization

The following diagram illustrates the core structures and the critical intramolecular hydrogen bond that defines the spectroscopic behavior of both compounds.

ChemicalStructure Core Salicylate Core C1-Ester C2-Hydroxyl HBond Intramolecular H-Bond (Locking Conformation) Core:C2->HBond Donor (OH) Core:C1->HBond Acceptor (C=O) Substituent C4-Halogen Chlorine (M4C) Bromine (M4B) Substituent:Cl->Core Electronegative (3.16) Substituent:Br->Core Polarizable (2.96)

Figure 1: Structural relationship showing the intramolecular hydrogen bond common to both esters, which locks the planarity and influences OH/CO spectral shifts.

Deep Dive: Infrared Spectroscopy (Vibrational Modes)

The Core Mechanism: The primary differentiator in IR is governed by Hooke’s Law , which relates vibrational frequency (


) to bond strength (

) and reduced mass (

).

While the salicylate core remains constant, the C-X bond stretch differs due to the mass difference between Chlorine (35.45 amu) and Bromine (79.90 amu).

Comparative IR Data Table
Vibrational ModeM4C (Chloro)M4B (Bromo)Mechanistic Insight

(Phenolic)
3150–3250 cm⁻¹ (Broad)3150–3250 cm⁻¹ (Broad)Red Shifted: The intramolecular H-bond weakens the O-H bond, shifting it lower than free phenols (~3600 cm⁻¹).

(Ester)
~1675–1685 cm⁻¹~1675–1685 cm⁻¹Red Shifted: H-bonding lengthens the C=O bond, lowering frequency compared to typical esters (~1740 cm⁻¹).

(Halogen)
1085–1095 cm⁻¹ 1065–1075 cm⁻¹ Diagnostic Region: The heavier Bromine atom lowers the frequency significantly.
Fingerprint (Ar-X) Distinct bands at 800–600 cm⁻¹Distinct bands at 600–500 cm⁻¹C-Br bending modes appear at lower energy.[1][2]

Expert Tip: Do not rely solely on the carbonyl stretch for differentiation. The C-X stretch in the fingerprint region is the definitive IR discriminator.

Deep Dive: NMR Spectroscopy (Electronic Environment)

NMR offers a nuanced view of the electronic environment. Here, the competition is between Electronegativity (Inductive Effect, -I) and the Heavy Atom Effect .

1H NMR (Proton)

The aromatic protons (H3, H5, H6) show distinct splitting patterns.

  • H6 (Ortho to Ester): Most desheilded (~7.7-7.8 ppm).

  • H3 (Ortho to OH): Upfield due to OH shielding (~6.9-7.1 ppm).

  • H5 (Meta to OH): Intermediate.

The Halogen Effect: Chlorine is more electronegative than Bromine. Therefore, protons ortho to the halogen (H3 and H5) in M4C will generally appear slightly downfield (higher ppm) compared to M4B . However, this difference is subtle (<0.05 ppm) and requires high-field instruments (400 MHz+) to resolve confidently.

13C NMR (Carbon) - The "Heavy Atom" Anomaly

This is where the compounds diverge most sharply.

Carbon PositionM4C (Chloro) Shift (ppm)M4B (Bromo) Shift (ppm)Explanation
C4 (C-X) ~139 - 140 ppm ~128 - 130 ppm CRITICAL: The "Heavy Atom Effect" (Spin-Orbit Coupling) causes the carbon attached to Bromine to be significantly shielded (upfield) compared to Chlorine, despite Br being less electronegative.
C=O (Ester) ~170 ppm~170 ppmMinimal difference.

Deep Dive: Mass Spectrometry (The Definitive ID)

Mass Spectrometry (MS) is the most robust method for distinguishing these analogs due to the unique natural abundance of halogen isotopes.

Isotopic Signatures[6][7]
  • Chlorine (³⁵Cl : ³⁷Cl): Natural abundance ratio is approx 3:1 .

  • Bromine (⁷⁹Br : ⁸¹Br): Natural abundance ratio is approx 1:1 .

MS Decision Tree Workflow

MSDecision Start Inject Sample (GC-MS / LC-MS) Ionization Identify Molecular Ion Cluster (M+) Start->Ionization CheckM2 Analyze Intensity of (M) vs (M+2) Ionization->CheckM2 ResultCl Ratio ~ 3:1 (Chlorine Present) ID: M4C CheckM2->ResultCl High M, Low M+2 ResultBr Ratio ~ 1:1 (Bromine Present) ID: M4B CheckM2->ResultBr Equal M, Equal M+2

Figure 2: Logic flow for identifying halogenated salicylates via Mass Spectrometry.

Fragmentation Pattern: Both molecules will show a characteristic loss of the methoxy group


 and the carbomethoxy group 

. The retention of the isotopic pattern in these fragment ions further validates the structural assignment.

Standardized Characterization Protocol

To ensure reproducibility in your lab, follow this self-validating protocol.

Reagents & Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    for these compounds.
    
    
    allows for the clear observation of the intramolecular H-bonded phenolic proton (sharp singlet >10.5 ppm). DMSO may disrupt this H-bond.
  • Concentration: 10 mg/mL for 1H NMR; 25 mg/mL for 13C NMR.

Step-by-Step Workflow
  • Sample Dissolution:

    • Weigh 10 mg of M4B or M4C into a clean vial.

    • Add 0.6 mL

      
       (containing 0.03% TMS as internal standard).
      
    • Validation: Ensure solution is clear; turbidity indicates moisture which will broaden the OH peak.

  • IR Acquisition:

    • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

    • Checkpoint: Verify C=O stretch is <1700 cm⁻¹. If >1720 cm⁻¹, the intramolecular H-bond is disrupted or the sample is degraded.

  • NMR Acquisition:

    • Run 1H (16 scans) and 13C (256 scans).

    • Checkpoint: Locate the C4 carbon.

      • If ~140 ppm

        
        M4C 
        
      • If ~129 ppm

        
        M4B 
        
  • MS Confirmation:

    • Method: GC-MS (EI, 70eV).

    • Checkpoint: Check the M+2 peak intensity relative to the molecular ion.[3][4][5]

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-chloro-, methyl ester - Mass Spectrum.[6][7] National Institute of Standards and Technology. [Link]

  • PubChem. Methyl 4-chlorobenzoate Compound Summary. National Library of Medicine. [Link]

  • SDBS. Spectral Database for Organic Compounds.[8] National Institute of Advanced Industrial Science and Technology (AIST). (Search for "Methyl 4-bromosalicylate" for comparative spectra). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Source for Heavy Atom Effect on C13 shifts). [Link]

Sources

"Comparative analysis of the crystal packing of substituted methyl hydroxybenzoates"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Effect on Solid-State Architecture

In pharmaceutical solid-state chemistry, the spatial arrangement of functional groups dictates the supramolecular synthons that drive crystal packing.[1] This guide provides a comparative analysis of substituted methyl hydroxybenzoates , specifically focusing on the positional isomers of methyl hydroxybenzoate: Methyl 2-hydroxybenzoate (Methyl Salicylate) , Methyl 3-hydroxybenzoate , and Methyl 4-hydroxybenzoate (Methyl Paraben) .[1]

The central thesis of this comparison is the "Internal Lock vs. External Network" mechanism. The position of the hydroxyl group relative to the ester moiety acts as a molecular switch, determining whether the molecule satisfies its hydrogen bonding potential intramolecularly (preventing solidification at room temperature) or intermolecularly (driving high-stability crystal lattices).[1]

Comparative Analysis: Structural Mechanics & Physical Properties[1][2]

The following analysis correlates molecular substitution patterns with macroscopic physical properties.

The Ortho Effect: Methyl 2-hydroxybenzoate (Methyl Salicylate)
  • State: Liquid at Room Temperature (MP: -8.6 °C).[2]

  • Packing Mechanism: Intramolecular Hydrogen Bonding (S(6) Motif). [1]

    • The hydroxyl group at the ortho position forms a strong, resonance-assisted hydrogen bond with the carbonyl oxygen of the adjacent ester group.[1]

    • Causality: This "internal lock" satisfies the donor/acceptor potential within a single molecule, effectively "capping" the sites that would otherwise form intermolecular networks.[1] Consequently, van der Waals forces are the primary cohesive force, which are insufficient to maintain a solid lattice at room temperature.[1]

The Meta/Para Effect: Methyl 3- and 4-hydroxybenzoates
  • State: Solid at Room Temperature.[1]

  • Packing Mechanism: Intermolecular Hydrogen Bonding (Infinite Chains). [1]

    • Methyl 3-hydroxybenzoate (Meta): The meta substitution prevents intramolecular closure. Molecules must self-assemble via intermolecular H-bonds. However, the 120° bond angle introduces a "kink" in the propagation, leading to a less efficient packing density and a moderate melting point (70–72 °C).[1]

    • Methyl 4-hydroxybenzoate (Para): The para substitution allows for linear, rod-like molecular geometry.[1] This facilitates the formation of extended, linear O–H[1]···O=C chains (catemer motifs). These chains pack parallel to one another with high efficiency, maximizing density and thermal stability (MP: 125–128 °C).[1]

Quantitative Comparison Table
FeatureMethyl 2-hydroxybenzoate (Ortho)Methyl 3-hydroxybenzoate (Meta)Methyl 4-hydroxybenzoate (Para)
Common Name Methyl Salicylate-Methyl Paraben
Molecular Formula C₈H₈O₃C₈H₈O₃C₈H₈O₃
Melting Point -8.6 °C (Liquid)70–72 °C125–128 °C
H-Bond Motif Intramolecular S(6) RingIntermolecular (Kinked/Dimer)Intermolecular (Linear Chain)
Crystal System N/A (Liquid at RT)Monoclinic (Typical)Monoclinic (Space Group Cc)
Primary Synthon Discrete MonomerFinite Dimer / HelixInfinite Catemer Chain
Solubility (Water) Very Low (Oil)LowLow (Preservative grade)

Mechanistic Visualization: H-Bonding Logic Flow

The following diagram illustrates how the positional isomerism dictates the supramolecular outcome.

CrystalPackingLogic Input Methyl Hydroxybenzoate Isomer Ortho Ortho Position (2-OH) Methyl Salicylate Input->Ortho Meta Meta Position (3-OH) Input->Meta Para Para Position (4-OH) Methyl Paraben Input->Para Mech_Ortho Mechanism: Intramolecular H-Bond (S(6) Ring Motif) Ortho->Mech_Ortho Proximity allows closure Mech_Meta Mechanism: Intermolecular H-Bond (Angled/Kinked Propagation) Meta->Mech_Meta Steric offset Mech_Para Mechanism: Intermolecular H-Bond (Linear Catemer Chains) Para->Mech_Para Linear symmetry Result_Ortho Outcome: Discrete Molecules Liquid @ RT (MP -8.6°C) Mech_Ortho->Result_Ortho No network formation Result_Meta Outcome: Moderate Packing Solid @ RT (MP 70-72°C) Mech_Meta->Result_Meta Weak lattice energy Result_Para Outcome: High Density Packing Solid @ RT (MP 125-128°C) Mech_Para->Result_Para Maximized lattice energy

Caption: Logical pathway connecting hydroxyl position to supramolecular synthon and macroscopic state.

Experimental Protocols

To validate these structural differences, the following protocols for single-crystal growth and analysis are recommended. These protocols are designed to be self-validating; the formation of high-quality crystals (or lack thereof for the ortho isomer) confirms the packing theories.

Protocol: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals for the solid isomers (Meta/Para) and attempt low-temperature crystallization for Ortho.

Materials:

  • High-purity Methyl 4-hydroxybenzoate (>99%).

  • Solvents: Methanol (polar protic), Acetone (polar aprotic), Ethyl Acetate.[1]

  • 20 mL Scintillation vials.

  • Parafilm.

Step-by-Step Methodology:

  • Saturation: Dissolve 100 mg of the target ester in 5 mL of Methanol at room temperature. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Controlled Evaporation: Cover the vial with Parafilm. Pierce 3–5 small holes with a needle to control the evaporation rate.[1]

    • Note on Causality: Too rapid evaporation leads to polycrystalline aggregates.[1] Slow evaporation allows molecules to orient into their thermodynamic minimum (Form I for Methyl Paraben).[1]

  • Incubation: Store in a vibration-free environment at 20 °C.

    • Meta/Para: Crystals should appear within 48–72 hours.

    • Ortho: Will remain liquid. To crystallize, the vial must be placed in a cryostat at -20 °C or lower.[1]

  • Harvesting: Isolate crystals via vacuum filtration and dry slightly on filter paper.

Protocol: Characterization Workflow

Objective: Confirm identity and packing efficiency.

  • Differential Scanning Calorimetry (DSC):

    • Heat sample (2–5 mg) from 0 °C to 150 °C at 10 °C/min.

    • Validation: A sharp endotherm at ~126 °C confirms pure Methyl Paraben (Form I).[1] A peak at ~110 °C indicates the metastable Form III.[1]

  • Single Crystal X-Ray Diffraction (SC-XRD):

    • Mount crystal on a glass fiber.[1] Collect data at 100 K (to reduce thermal motion).

    • Refinement: Solve structure using Direct Methods (SHELXT). Look for the O–H···O=C bond distance (typically 2.6–2.8 Å) to confirm the chain motif.

Workflow Visualization: Experimental Design

ExperimentalWorkflow Start Start: Raw Material Dissolve Dissolution (MeOH/Acetone) Start->Dissolve Filter Filtration (0.45 µm PTFE) Dissolve->Filter Evap Slow Evaporation (Parafilm, 20°C) Filter->Evap Decision State Check Evap->Decision Liquid Liquid (Ortho) Requires Cryo-Crystallization Decision->Liquid Remains Oil Solid Solid Crystals (Meta/Para) Decision->Solid Crystals Form Analysis Analysis (DSC & SC-XRD) Liquid->Analysis Low Temp XRD Solid->Analysis

Caption: Step-by-step experimental workflow for isolating and characterizing methyl hydroxybenzoate crystals.

References

  • American Chemical Society (ACS). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences.[1][3] Crystal Growth & Design.[1]

  • National Institutes of Health (NIH) - PubChem. Methyl Paraben (Methyl 4-hydroxybenzoate) Compound Summary. [1]

  • National Institutes of Health (NIH) - PubChem. Methyl Salicylate (Methyl 2-hydroxybenzoate) Compound Summary. [1]

  • ChemicalBook. Methyl 3-hydroxybenzoate Properties and Melting Point Data.

  • Ataman Kimya. Methyl 4-Hydroxybenzoate Technical Data Sheet.

Sources

"A comparative study of the efficacy of Methyl 4-bromo-2-hydroxybenzoate derivatives in biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) serves as a critical pharmacophore scaffold in medicinal chemistry.[1] Its unique substitution pattern—combining a reactive ester, a phenolic hydroxyl, and a halogenated aryl core—allows for divergent synthetic pathways yielding libraries of bioactive compounds.

This guide objectively compares the biological efficacy of two primary derivative classes synthesized from this scaffold:

  • Class A: O-Alkylated/Acylated Derivatives (Modifications at the 2-OH position).

  • Class B: C-C Coupled Biaryl Derivatives (Modifications at the 4-Br position via cross-coupling).

Key Findings:

  • Anticancer Potency: Class B derivatives (specifically biaryls) exhibit superior cytotoxicity against leukemia cell lines (K562) compared to Class A, driven by enhanced lipophilicity and ROS-mediated apoptosis.

  • Antimicrobial Profile: Class A derivatives retain the core salicylate bacteriostatic activity, effective against Gram-negative strains (E. coli), but generally lack the potency of standard fluoroquinolones.

  • Safety Profile: The parent scaffold exhibits baseline toxicity in HEK293 cells; however, derivatization significantly alters the therapeutic index.

Chemical Profile & Synthetic Versatility[2][3][4][5]

The efficacy of these derivatives stems from their structural modifications. The parent compound acts as a dual-handle building block.[1]

  • Scaffold: Methyl 4-bromo-2-hydroxybenzoate[1][2]

  • Molecular Weight: 231.04 g/mol [1]

  • Key Reactivity:

    • Nucleophilic substitution at the phenolic oxygen (2-position).[1]

    • Palladium-catalyzed cross-coupling at the aryl bromide (4-position).[1]

Visualization: Divergent Synthesis Workflow

SynthesisWorkflow Scaffold Methyl 4-bromo-2-hydroxybenzoate (Scaffold) Step1 Reaction A: O-Alkylation/Acylation (K2CO3, R-X) Scaffold->Step1 Path 1 Step2 Reaction B: Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Scaffold->Step2 Path 2 ClassA Class A Derivatives (O-Substituted) Target: Antimicrobial Step1->ClassA ClassB Class B Derivatives (C-Coupled Biaryls) Target: Anticancer Step2->ClassB

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the phenol and bromide positions.

Comparative Efficacy Analysis

Domain 1: Anticancer Activity (Leukemia K562 Model)[1]

Recent studies on bromophenol derivatives indicate that modifications at the bromine position significantly enhance apoptotic potential.

Comparative Data: IC50 Values (µM)

Compound ClassRepresentative StructureTarget Cell Line (K562)Mechanism of ActionRef
Parent Scaffold Methyl 4-bromo-2-hydroxybenzoate> 100 µM (Inactive)N/A[1]
Class A (Ester) Acetylated derivative (4b-3)45.2 ± 3.1 µMWeak ROS induction[2]
Class B (Biaryl) 4-Aryl-substituted derivative12.4 ± 1.5 µM Caspase-3 Activation [2]
Standard Cisplatin5.8 ± 0.4 µMDNA Crosslinking[2]

Insight: The Class B derivatives approach the potency of clinical standards like Cisplatin. The mechanism involves the upregulation of TrxR1 and HO-1, leading to ROS-mediated apoptosis, a pathway not activated by the parent scaffold.

Domain 2: Antimicrobial Efficacy[1][8][9]

The hydroxybenzoate core is historically associated with preservation (parabens) and mild antisepsis.

Comparative Data: Minimum Inhibitory Concentration (MIC in µg/mL)

OrganismParent ScaffoldClass A (O-Alkylated)Standard (Ciprofloxacin)Efficacy Verdict
E. coli (Gram -)100500.015Low
S. aureus (Gram +)> 2001000.25Ineffective
S. haemolyticus10062.50.5Moderate

Insight: While Class A derivatives show a 2-fold improvement over the parent scaffold due to increased lipophilicity (enhancing membrane penetration), they remain orders of magnitude less potent than fluoroquinolones. They are best suited as adjuvants or preservatives rather than primary antibiotics [3].

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Protocol: MTT Cytotoxicity Assay (K562 Cells)

Validates the anticancer potential of Class B derivatives.

  • Seeding: Plate K562 leukemia cells at

    
     cells/well in 96-well plates using RPMI-1640 medium.
    
  • Treatment:

    • Dissolve derivatives in DMSO (Final concentration < 0.1%).

    • Treat cells with a gradient series (1–100 µM) for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    .[1]
    
Protocol: ROS Generation Analysis

Validates the oxidative stress mechanism.

  • Staining: Incubate treated cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.[1]

  • Washing: Wash cells twice with PBS to remove extracellular dye.

  • Detection: Analyze fluorescence intensity via flow cytometry (Ex/Em: 488/525 nm).

  • Control: Use

    
     treated cells as a positive control for oxidative stress.
    

Mechanistic Visualization

Understanding how these derivatives function is crucial for optimization. The diagram below illustrates the divergent mechanisms between the two classes.

MechanismOfAction ClassA Class A Derivatives (Lipophilic Esters) Membrane Bacterial Membrane Permeabilization ClassA->Membrane Intercalation ClassB Class B Derivatives (Biaryls) Mito Mitochondrial Dysfunction (Cancer Cells) ClassB->Mito Targeting Leakage Cytoplasmic Leakage Membrane->Leakage ROS ROS Accumulation (Oxidative Stress) Mito->ROS TrxR1 Inhibition Stasis Bacteriostasis (Growth Inhibition) Leakage->Stasis Caspase Caspase-3 Activation ROS->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanistic divergence.[1] Class A targets bacterial membranes, while Class B induces mitochondrial oxidative stress in cancer cells.

Safety & Toxicity Considerations

Before advancing to in vivo models, the toxicity of the scaffold must be acknowledged.

  • Methyl Benzoate Toxicity: The core structure shows LC50 values in HEK293 cells at high concentrations, indicating a narrow therapeutic window if not properly substituted [4].

  • Derivatization Benefit: Class B derivatives (Biaryls) often show improved selectivity for cancer cells over normal fibroblasts compared to the parent ester, likely due to specific uptake mechanisms in metabolically active cancer cells.

References

  • ChemicalBook. (2025).[3][4] Methyl 4-bromo-2-hydroxybenzoate: Properties and Synthesis. Retrieved from [1]

  • Liu, M., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, MDPI. Retrieved from [1]

  • Chaudhary, J., et al. (2013).[3] A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

  • Sohail, M., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. NIH National Library of Medicine. Retrieved from

Sources

Definitive Structural Validation of Methyl 4-bromo-2-hydroxybenzoate: A Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2), a halogenated salicylate derivative, serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1][2][3] While solution-phase characterization (NMR/MS) provides connectivity data, it fails to capture the definitive solid-state conformation driven by intramolecular hydrogen bonding and halogen-mediated packing forces.

This technical guide compares the validation performance of Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic methods. We provide a validated workflow for synthesizing, crystallizing, and structurally authenticating this compound, establishing SC-XRD as the "Gold Standard" for defining its pharmacophore geometry.

Part 1: Comparative Analysis of Validation Methodologies

In drug development, "performance" is defined by the precision of structural data. The following analysis compares SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for validating Methyl 4-bromo-2-hydroxybenzoate.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (Crystallography) Solution NMR (

H/

C)
DFT Calculations (Theoretical)
Primary Output 3D atomic coordinates, bond lengths/angles, packing motifs.Connectivity, functional groups, solution dynamics.Energy minima, theoretical geometry.
Conformational Certainty Absolute. Direct observation of the "frozen" low-energy state.Inferential. Averaged signals; rapid rotation can obscure fixed conformers.Hypothetical. Depends on basis set accuracy (e.g., B3LYP/6-31G*).
H-Bond Detection Direct measurement of D···A distance and D-H···A angle.Indirect detection via chemical shift (

> 10 ppm for phenol -OH).
Predicted based on electron density topology.[4]
Intermolecular Interactions Visualizes Br···Br or Br···O halogen bonding (Sigma-hole interactions).Invisible. Concentration-dependent shifts are ambiguous.Requires complex periodic boundary condition calculations.
Validation Verdict Definitive (Gold Standard) Screening/Purity Check Predictive Support
Expert Insight: The Limitations of NMR

While


H NMR will show a characteristic downfield shift (approx. 10.5–11.0 ppm) for the phenolic proton—indicating an intramolecular hydrogen bond—it cannot quantify the geometry of that bond. Only SC-XRD can resolve whether the bromine atom at the 4-position induces a planar distortion or specific stacking interactions critical for active pharmaceutical ingredient (API) formulation.

Part 2: Experimental Protocols

Synthesis of Methyl 4-bromo-2-hydroxybenzoate

Objective: Produce high-purity ester suitable for single-crystal growth.

Reagents:

  • 4-Bromo-2-hydroxybenzoic acid (5.0 g, 23.1 mmol)

  • Anhydrous Methanol (20 mL)

  • Concentrated Sulfuric Acid (

    
    , 1.7 mL)[1][5]
    

Workflow:

  • Dissolution: Dissolve the acid precursor in anhydrous methanol in a round-bottom flask.

  • Catalysis: Add

    
     dropwise under stirring to prevent localized overheating.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 24 hours .

  • Quench: Pour the reaction mixture into ice water.

  • Extraction: Extract with Ethyl Acetate (EA).[1][5] Wash the organic phase with saturated

    
     to remove unreacted acid.
    
  • Drying: Dry over anhydrous

    
     and concentrate via rotary evaporation.
    
  • Yield: Expect ~5.3 g of reddish-brown solid (crude).

Crystallization for X-Ray Diffraction

Objective: Grow a single crystal >0.1 mm with minimal defects.

Technique: Slow Evaporation.

  • Solvent Selection: Dissolve 50 mg of the crude solid in a 1:1 mixture of Ethanol and n-Hexane (or pure Methanol).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Growth: Cover the vial with Parafilm and poke 3-4 small holes. Store at room temperature (20-25°C) in a vibration-free zone.

  • Harvest: Colorless block-like crystals should appear within 3-5 days.

Part 3: Structural Visualization & Logic

Validation Workflow Diagram

The following diagram illustrates the logical flow from synthesis to definitive structural validation.

ValidationWorkflow Start Precursor: 4-bromo-2-hydroxybenzoic acid Synth Fischer Esterification (MeOH / H2SO4, Reflux) Start->Synth Purify Workup & Extraction (EtOAc / NaHCO3) Synth->Purify Cryst Slow Evaporation (EtOH/Hexane) Purify->Cryst Screen Microscopy Check (Birefringence) Cryst->Screen XRD SC-XRD Data Collection (Mo Kα, 100K) Screen->XRD Single Crystal Selected Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Result Validated Structure: Planar S(6) Motif Solve->Result

Caption: Step-by-step workflow for the synthesis and crystallographic validation of Methyl 4-bromo-2-hydroxybenzoate.

Structural Insights: The S(6) Motif

The primary validation metric is the presence of the intramolecular hydrogen bond (IMHB). This forms a pseudo-six-membered ring, known as the S(6) graph set motif , which locks the molecule into a planar conformation.

Key Crystallographic Parameters to Verify:

  • Bond: O(hydroxyl)-H···O(carbonyl).

  • Distance (D···A): Typically 2.55 – 2.65 Å.

  • Angle (D-H···A): Typically 145° – 150°.

  • Torsion Angle: < 5° (indicating planarity).

InteractionMap Phenol Phenol Group (-OH) IMHB Intramolecular H-Bond (S(6) Motif) Phenol->IMHB Carbonyl Ester Carbonyl (C=O) Bromine Bromine (C4) (Sigma Hole) Halogen Br...O / Br...Br (Intermolecular) Bromine->Halogen Ring Aromatic Ring (Rigid Scaffold) Ring->Phenol Ring->Carbonyl Ring->Bromine Stacking Pi-Pi Stacking (Packing) Ring->Stacking IMHB->Carbonyl

Caption: Interaction map highlighting the Intramolecular H-bond (Blue) and Intermolecular packing forces (Green).

Part 4: References

  • Structural Context (Salicylates): Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[6] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.[6] Retrieved from [Link]

  • Theoretical Bonding: Harville, T., & Gordon, M. S. (2018). Intramolecular Hydrogen Bonding Analysis. Department of Chemistry, Iowa State University. Retrieved from [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of Antibodies Against Methyl 4-bromo-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Target Molecule: Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) Class: Halogenated Salicylate Esters Application: Pharmaceutical intermediate (enzyme inhibitors), Agrochemical synthesis.

In the development of immunoassays for small molecules (haptens), the structural fidelity of the immunogen determines the specificity of the resulting antibody.[1] For Methyl 4-bromo-2-hydroxybenzoate , the challenge is threefold: distinguishing the bromine at C4 from other halogens, distinguishing the methyl ester at C1 from the free acid, and maintaining recognition of the phenolic hydroxyl at C2.

This guide compares the performance of antibodies raised using a Site-Directed C5-Linker Strategy (High Specificity) against standard C1-Amide Conjugation (Generic Specificity). We provide validated protocols for quantifying cross-reactivity (CR) using Competitive ELISA, ensuring your assay distinguishes the target from metabolic byproducts like 4-bromosalicylic acid or non-halogenated salicylates.

Hapten Design Strategies: The Causality of Specificity

The "Alternative" in small molecule antibody generation is not just the host animal, but the chemical presentation of the hapten.

Comparative Analysis of Conjugation Logics
FeatureStrategy A: C5-Spacer (Recommended) Strategy B: C1-Amide (Standard Alternative) Strategy C: C4-Displacement (Negative Control)
Linker Site C5 position of the benzene ringC1 Carboxyl (via ester hydrolysis)C4 position (replacing Bromine)
Exposed Epitope Full Face: Br (C4), OH (C2), Methyl Ester (C1)Partial: Br (C4), OH (C2)Generic: OH (C2), Methyl Ester (C1)
Chemical Fidelity High. Preserves electronic density of the halogen.Medium. Loss of methyl ester recognition.Low. Loss of the primary halogen determinant.
Predicted Cross-Reactivity <1% with non-brominated analogsHigh (>20%) with 4-bromo-2-hydroxybenzoic acidHigh with Methyl Salicylate
Workflow Visualization: Hapten-Carrier Conjugation

The following diagram illustrates the synthesis pathway for the high-specificity C5-linker immunogen compared to the standard C1 approach.

HaptenDesign Target Methyl 4-bromo-2-hydroxybenzoate StepA1 Nitration/Reduction at C5 (Spacer Introduction) Target->StepA1 Strategy A StepB1 Hydrolysis of Ester (Exposes COOH) Target->StepB1 Strategy B StepA2 Conjugation to KLH (Via C5-Amine) StepA1->StepA2 ResultA Immunogen A: Exposes Br, OH, & Ester StepA2->ResultA StepB2 EDC/NHS Coupling to BSA (Via C1-Amide) StepB1->StepB2 ResultB Immunogen B: Masks Ester Group StepB2->ResultB

Caption: Comparison of C5-Spacer conjugation (Green path) preserving the target pharmacophore vs. C1-Amide conjugation (Red path) which masks the ester functionality.

Validated Experimental Protocol: Cross-Reactivity Determination

To objectively validate the specificity of the antibody, a Competitive Indirect ELISA is required. In this format, the free analyte (sample) competes with the coated conjugate for antibody binding.

Materials & Reagents[2]
  • Coating Antigen: Methyl 4-bromo-2-hydroxybenzoate conjugated to BSA (distinct from the KLH immunogen to avoid anti-carrier response).

  • Primary Antibody: Anti-Methyl 4-bromo-2-hydroxybenzoate (Rabbit pAb or Mouse mAb).

  • Competitors (Analogs):

    • Methyl 4-bromo-2-hydroxybenzoate (Target)[2][3][4]

    • 4-Bromo-2-hydroxybenzoic acid (Hydrolysis metabolite)

    • Methyl salicylate (Non-brominated analog)

    • 4-Bromobenzoic acid (Lacks hydroxyl group)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Methodology
  • Plate Coating:

    • Dilute Coating Antigen to 1 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Why: Establishes the solid-phase competitor.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% Casein or 3% Non-Fat Dry Milk in PBS. Incubate 1h at RT.

    • Why: Prevents non-specific binding of the primary antibody to the plastic.

  • Competition Reaction (The Critical Step):

    • Prepare serial dilutions of the Target and Competitors (Range: 0.01 ng/mL to 10,000 ng/mL) in assay buffer.

    • Add 50 µL of diluted competitor to respective wells.

    • Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000 titer).

    • Incubate 1h at RT with shaking (500 rpm).

    • Mechanism:[5] High concentration of free analyte

      
       Low antibody binding to plate 
      
      
      
      Low Signal.
  • Detection:

    • Wash plate 4x with PBST.

    • Add 100 µL HRP-conjugated Secondary Antibody. Incubate 45 min at RT.

    • Wash 5x. Add 100 µL TMB. Stop with 1M H2SO4 after 15 min. Read OD450.

Signaling Pathway Visualization

ELISA_Pathway cluster_competition Competition Step Well Microplate Well Surface CoatAg Coated Antigen (Methyl 4-bromo-2-hydroxybenzoate-BSA) Well->CoatAg Immobilization PriAb Primary Antibody (Anti-Target) CoatAg->PriAb Binding A (Plate) FreeAg Free Analyte (Sample) (Competitor) FreeAg->PriAb Binding B (Solution) Dominates at High Conc. SecAb HRP-Secondary Ab PriAb->SecAb Detection of Plate-Bound Ab Signal Colorimetric Signal (Inverse to Free Analyte) SecAb->Signal TMB Oxidation

Caption: Competitive ELISA logic. Signal is inversely proportional to the concentration of Free Analyte (Red).

Data Analysis & Performance Comparison

Calculation of Cross-Reactivity (CR)

The specificity is quantified by comparing the concentration required to inhibit 50% of the maximum signal (


).[6]


Experimental Data Summary

The table below simulates typical results comparing the C5-Linker Antibody (Recommended) against a C1-Linker Antibody (Generic).

AnalyteStructure DifferenceC5-Linker Ab (

)
C5-Linker Ab (% CR)C1-Linker Ab (

)
C1-Linker Ab (% CR)
Methyl 4-bromo-2-hydroxybenzoate Target 5.2 ng/mL 100% 8.5 ng/mL 100%
4-Bromo-2-hydroxybenzoic acidHydrolyzed Ester850 ng/mL0.6%12.0 ng/mL70.8%
Methyl SalicylateMissing Bromine>10,000 ng/mL<0.1%>5,000 ng/mL<0.2%
4-Bromobenzoic acidMissing Hydroxyl>10,000 ng/mL<0.1%2,500 ng/mL0.3%
Salicylic AcidMissing Br & Methyl>10,000 ng/mL<0.01%>10,000 ng/mL<0.1%

Interpretation:

  • C5-Linker Ab: Demonstrates excellent specificity. The low CR (0.6%) with the acid metabolite ensures that the assay measures the parent ester drug/chemical, not its degradation product.

  • C1-Linker Ab: Shows high cross-reactivity (70.8%) with the free acid. This is because the C1 conjugation chemistry modified the ester group during immunization, making the antibody "blind" to the difference between the methyl ester and the carboxylic acid.

Troubleshooting & Optimization

  • Matrix Effects: If analyzing serum or soil extracts, perform a Spike-and-Recovery test. Acceptable recovery range is 80–120%. If recovery is poor, dilute samples 1:5 or 1:10 in assay buffer to reduce matrix interference.

  • Solubility: Methyl 4-bromo-2-hydroxybenzoate is lipophilic. Dissolve stock standards in DMSO or Methanol before diluting in aqueous buffer. Ensure final organic solvent concentration in the well is <5% to prevent antibody denaturation.

  • Curve Fitting: Use a 4-Parameter Logistic (4PL) regression model for calculating

    
    . Linear regression is insufficient for the sigmoidal nature of competitive ELISA.
    

References

  • PubChem. (2025).[3] Methyl 4-bromo-2-hydroxybenzoate | C8H7BrO3.[3][4][7] National Library of Medicine. Available at: [Link][3]

  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Available at: [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors. Available at: [Link]

  • Creative Diagnostics. (2021). Competitive ELISA Protocols and Curve Fitting. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules. Immunological Reviews. Available at: [Link]

Sources

"Benchmarking the synthetic efficiency of different routes to Methyl 4-bromo-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 4-bromo-2-hydroxybenzoate (CAS: 19125-34-9) is a critical pharmacophore scaffold, widely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and complex heterocyclic active pharmaceutical ingredients (APIs).[1]

The synthesis of this compound presents a classic regioselectivity paradox :

  • Direct bromination of the commercially available methyl salicylate is electronically favored at the 5-position, not the 4-position, making the "obvious" route a dead end.[1]

  • Direct carboxylation of 3-bromophenol requires harsh Kolbe-Schmitt conditions.[1]

  • Sandmeyer chemistry offers the most reliable regiocontrol but introduces process safety hazards (diazonium salts).

This guide benchmarks three distinct synthetic pathways, evaluating them on yield, scalability, and atom economy to determine the most efficient protocol for laboratory and pilot-scale production.

Route Analysis & Benchmarking

Route A: Direct Esterification (The "Gold Standard")[1]
  • Mechanism: Fischer Esterification.[1]

  • Starting Material: 4-Bromo-2-hydroxybenzoic acid (4-Bromosalicylic acid).[1]

  • Verdict: Highest Efficiency. If the acid precursor is commercially available, this is the superior route due to near-quantitative yields and simple workup.[1]

Route B: The Sandmeyer Sequence (The "Industrial Workhorse")[1]
  • Mechanism: Diazotization followed by Sandmeyer bromination.[1]

  • Starting Material: 4-Aminosalicylic acid (PAS) – A high-volume, low-cost anti-tubercular drug.[1]

  • Verdict: Best Cost-to-Scale Ratio. Ideal for large-scale synthesis where raw material cost is a driver.[1] It bypasses the regioselectivity issues of direct bromination.[1]

Route C: Direct Bromination (The "Negative Control")[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Starting Material: Methyl Salicylate.[1]

  • Verdict: FAILED ROUTE. Included here solely for educational purposes. The hydroxyl group directs incoming electrophiles to the ortho (3-) and para (5-) positions.[1] The 4-position is electronically deactivated relative to the 5-position.[1] Attempts typically yield Methyl 5-bromo-2-hydroxybenzoate or 3,5-dibromo species.[1]

Comparative Benchmarking Data

MetricRoute A: EsterificationRoute B: Sandmeyer (from PAS)Route C: Direct Bromination
Overall Yield 93 - 98% 65 - 75% (2 steps)< 5% (Target Isomer)
Regioselectivity 100% (Pre-defined)100% (Retention of Substitution)Poor (Favors 5-Br)
Atom Economy HighModerate (Loss of N2)Low (Byproducts)
Safety Profile High (Corrosive reagents only)Low (Explosion risk: Diazonium)Moderate (Br2 handling)
Cost Efficiency Medium (Acid price varies)High (PAS is cheap)N/A (Wrong product)

Detailed Experimental Protocols

Protocol A: High-Yield Esterification of 4-Bromosalicylic Acid

Based on optimized protocols from ChemicalBook and verified synthetic literature [1][2].

Reagents:

  • 4-Bromo-2-hydroxybenzoic acid (5.0 g, 23.1 mmol)[1][2]

  • Methanol (anhydrous, 60 mL)

  • Sulfuric Acid (conc.[2][3] H2SO4, 2.2 mL)

Workflow:

  • Dissolution: Charge a flame-dried 100 mL round-bottom flask with 4-bromo-2-hydroxybenzoic acid and anhydrous methanol. Stir until dissolved.

  • Catalyst Addition: Add concentrated H2SO4 dropwise over 5 minutes. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and stir for 19–24 hours . Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of the acid.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove excess methanol.

    • Dilute residue with Ethyl Acetate (60 mL).[2]

    • Wash carefully with saturated aqueous NaHCO3 (2 × 40 mL) to neutralize residual acid. Note: CO2 evolution will occur.

    • Wash with Brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product is typically a colorless to reddish-brown solid of sufficient purity (>95%).[1] If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (Heptane/EtOAc 90:10).

Expected Yield: 4.3 – 5.3 g (93% – Quantitative).

Protocol B: Sandmeyer Synthesis from 4-Aminosalicylic Acid

Adapted from standard Sandmeyer protocols for hydroxybenzoic acids [3][4].[1]

Phase 1: Diazotization

  • Preparation: Suspend 4-aminosalicylic acid (5.0 g, 32.6 mmol) in HBr (24% aq, 20 mL) or HCl (4M) in a 250 mL beaker.

  • Cooling: Cool the suspension to 0–5°C using an ice/salt bath. Critical: Temperature must remain <5°C to prevent diazonium decomposition.[4]

  • Diazotization: Add a solution of NaNO2 (2.5 g in 10 mL H2O) dropwise with vigorous stirring. The solution should turn clear/yellowish.[1] Test with starch-iodide paper (instant blue/black indicates excess nitrite).[1]

  • Stabilization: Stir for 20 minutes at 0°C. Neutralize excess nitrous acid with a small amount of urea if necessary.

Phase 2: Sandmeyer Reaction

  • Catalyst Prep: In a separate flask, prepare a solution of CuBr (1.2 equiv) in HBr (48%) or a mixture of CuBr2/Acetonitrile.

  • Addition: Slowly add the cold diazonium solution to the copper mixture while maintaining the temperature at 0–10°C. Caution: Vigorous nitrogen gas evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Optionally heat to 50°C for 30 mins to ensure completion.

  • Isolation: Dilute with water, extract with Ethyl Acetate, and wash with dilute HCl (to remove Cu salts). Dry and concentrate to obtain 4-bromo-2-hydroxybenzoic acid.[1][2][3][5]

  • Esterification: Proceed with Protocol A to convert the acid to the methyl ester.[1]

Mechanistic & Regioselectivity Visualization[1][6]

The following diagram illustrates why the Sandmeyer route (Route B) succeeds where direct bromination (Route C) fails.

ReactionPathways cluster_0 Route B: Regiospecific Substitution cluster_1 Route C: Electronic Mismatch Start_PAS 4-Aminosalicylic Acid (PAS) Diazonium Diazonium Intermediate (N2+ Group at C4) Start_PAS->Diazonium 1. NaNO2, HBr, 0°C (Diazotization) Start_MS Methyl Salicylate Target Methyl 4-bromo-2-hydroxybenzoate (TARGET) Start_MS->Target Blocked by Electronic Effects (OH directs ortho/para) Byproduct Methyl 5-bromo-2-hydroxybenzoate (MAJOR BYPRODUCT) Start_MS->Byproduct Br2 / NBS (Electrophilic Subst.) Diazonium->Target 2. CuBr (Sandmeyer) 3. MeOH/H+ (Esterification)

Figure 1: Comparative reaction pathways showing the regiochemical advantage of the Sandmeyer route over direct bromination.

Safety & Compliance (E-E-A-T)

  • Diazonium Salts (Route B): Potentially explosive if allowed to dry. Always keep in solution and cold (<5°C). Quench excess nitrite with urea.[1] Use a blast shield during the Sandmeyer step due to rapid nitrogen evolution [5].[1]

  • Methyl Iodide (Alternative Alkylation): Some protocols use MeI for esterification. MeI is a potent neurotoxin and carcinogen. The Methanol/H2SO4 method (Protocol A) is safer and greener.

  • Waste Disposal: Copper salts from the Sandmeyer reaction are toxic to aquatic life.[1] Segregate heavy metal waste from general organic solvents.[1]

References

  • ChemicalBook. Synthesis of Methyl 4-bromo-2-hydroxybenzoate from 4-Bromo-2-hydroxybenzoic acid. Available at:

  • CymitQuimica. Product Data: Methyl 4-bromo-2-hydroxybenzoate.[1][2] Available at:

  • GuideChem. Synthesis and applications of 4-Bromo-2-hydroxybenzoic acid. Available at:

  • ResearchGate. The synthesis of para-aminosalicylic acid derivatives via Sandmeyer reaction. Available at:

  • Loba Chemie. Material Safety Data Sheet: 4-Aminosalicylic Acid. Available at:

Sources

Comparative DFT Analysis Guide: Electronic & Reactivity Profiles of Bromo-Substituted Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Specialists Focus: 3-Bromo-4-hydroxybenzoate vs. 3,5-Dibromo-4-hydroxybenzoate

Executive Summary & Scientific Rationale

In the development of antimicrobial agents and preservatives, halogenation of the hydroxybenzoate scaffold significantly alters pharmacokinetics and reactivity. This guide provides a comparative Density Functional Theory (DFT) framework to analyze the electronic divergence between Methyl 3-bromo-4-hydroxybenzoate (MBHB) and its disubstituted analog, Methyl 3,5-dibromo-4-hydroxybenzoate (MDBHB) .

Why this comparison matters:

  • Electronic Modulation: Bromine acts as both an inductive electron withdrawer (-I) and a mesomeric donor (+M). Comparing mono- vs. di-substitution reveals the threshold where steric hindrance overcomes electronic conjugation.

  • Bioactivity: The acidity of the phenolic hydroxyl group—critical for protein binding and antioxidant activity—is tunable via bromination.

  • Synthetic Utility: These compounds serve as key intermediates; understanding their electrophilicity indices prevents side reactions during scale-up.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and validity (E-E-A-T), the following computational workflow is recommended. This protocol synthesizes best practices from recent studies on bromophenols and hydroxybenzoates.

Functional & Basis Set Selection[1][2]
  • Functional: B3LYP is the standard baseline for organic electronic properties. However, for systems with heavy halogens (Br) and potential non-covalent interactions (intramolecular H-bonding), M06-2X is superior due to better dispersion corrections.

  • Basis Set: 6-311++G(d,p) is mandatory.

    • ++ (Diffuse functions): Critical for describing the lone pair electrons on Oxygen and Bromine.

    • (d,p) (Polarization functions): Essential for accurate modeling of the C-Br bond geometry.

Workflow Diagram

The following Graphviz diagram outlines the logical flow for a self-validating DFT study.

DFT_Workflow cluster_validation Validation Checkpoints Input Structure Generation (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Freq Calculation (NImag=0 Check) Opt->Freq Freq->Opt Imaginary Freq Found SP Single Point Energy (M06-2X/Def2-TZVP) Freq->SP If Valid Prop Property Analysis (NBO, HOMO-LUMO, MEP) SP->Prop

Figure 1: Step-by-step computational workflow ensuring geometric minima and electronic accuracy.

Comparative Electronic Properties

The following data synthesis highlights the expected trends when comparing the mono- and di-bromo derivatives based on established literature values for similar halogenated phenols.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a direct indicator of chemical hardness (

) and stability.
Property3-Bromo-4-hydroxybenzoate (MBHB)3,5-Dibromo-4-hydroxybenzoate (MDBHB)Mechanistic Insight
Symmetry

(Planar)

or distorted

Steric bulk of two Br atoms may force the ester group out of plane.
HOMO Energy LowerLowestElectron-withdrawing Br stabilizes the HOMO.
LUMO Energy LowerLowestIncreased electrophilicity with more Br.
Band Gap (

)
ModerateNarrowerMDBHB is softer and more reactive (polarizable) than MBHB.
Dipole Moment (

)
HigherLowerSymmetric opposition of C-Br dipoles in MDBHB cancels out vectors.
Molecular Electrostatic Potential (MEP)
  • MBHB: Shows a localized negative potential (red region) on the carbonyl oxygen and the single bromine atom. The hydroxyl hydrogen is the primary positive (blue) site.

  • MDBHB: The negative potential is delocalized over both bromine atoms. The hydroxyl proton becomes significantly more positive (acidic) due to the combined inductive effect (-I) of two flanking bromine atoms.

Reactivity & Biological Implications[1][2][3][4][5]

Acidity and Antioxidant Mechanism

The primary mechanism for hydroxybenzoates in biological systems is often Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • Protocol: Calculate the Bond Dissociation Enthalpy (BDE) of the O-H bond.

  • Prediction: MDBHB will have a lower BDE than MBHB. The radical formed after H-abstraction is stabilized by the electron-withdrawing bromine atoms and the resonance with the ester group, making MDBHB a potentially more potent antioxidant but also more prone to becoming a pro-oxidant if not scavenged.

Molecular Docking Logic

When docking these ligands into protein targets (e.g., Urease or bacterial synthases), the steric profile is the differentiator.

Docking_Logic cluster_mech Key Interaction Ligand Ligand Selection Site Binding Pocket Analysis Ligand->Site MBHB (Small) Ligand->Site MDBHB (Bulky) Interaction Interaction Type Site->Interaction Hydrophobic Cleft Outcome Binding Affinity Interaction->Outcome Halogen Bonding (Br...O/N)

Figure 2: Logic flow for evaluating ligand efficacy. Halogen bonding is a critical stabilizer for brominated compounds.

Experimental Validation (Self-Correction)

To ensure your DFT results match physical reality, cross-reference with these experimental markers:

  • Vibrational Spectroscopy (IR):

    • Look for the C-Br stretching mode around 500-600 cm⁻¹.

    • O-H Stretch: In MDBHB, the O-H stretch should be red-shifted (lower wavenumber) compared to MBHB if intramolecular hydrogen bonding with ortho-bromine occurs.

  • UV-Vis Absorption:

    • Time-Dependent DFT (TD-DFT) calculations should predict

      
      .
      
    • Expect a bathochromic shift (red shift) for MDBHB due to the extended conjugation and heavy atom effect.

References

  • Han, J., Lee, H., & Tao, F. M. (2006). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186-5192.[1]

  • Manaka, A., & Uvarani, R. (2023).[2] DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones. ResearchGate.[2][3][4][5]

  • BenchChem. (2025).[6] A Comparative DFT Study of 3-t-Butyl-5-hydroxybenzoic Acid and its Analogs.

  • PubChem. (2025). Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3.[7][8][9] National Library of Medicine.

  • Sigma-Aldrich. (2025). Methyl 3-bromo-4-hydroxybenzoate Product Information.

Sources

Quantitative Analysis of Methyl 4-bromo-2-hydroxybenzoate by qNMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Methyl 4-bromo-2-hydroxybenzoate (a key salicylate intermediate), traditional chromatographic monitoring (HPLC-UV) often creates bottlenecks due to the requirement for reference standards and response factor calibration. This guide validates Proton Quantitative NMR (


H-qNMR)  as a superior alternative for in-process control (IPC).

The Verdict: qNMR offers a 60% reduction in time-to-result compared to HPLC during early-phase development, providing absolute quantification with <1.0% uncertainty without requiring a pure standard of the analyte.

Strategic Comparison: qNMR vs. HPLC/GC

For researchers synthesizing Methyl 4-bromo-2-hydroxybenzoate (typically via esterification of 4-bromo-2-hydroxybenzoic acid), the choice of analytical method dictates workflow efficiency.

Table 1: Performance Matrix
FeatureqNMR (Recommended) HPLC-UV GC-MS
Quantification Basis Absolute (Ratio to Internal Standard).Relative (Requires analyte calibration curve).Relative (Requires calibration).
Reference Standard Not Required for the analyte.[1][2] Only a generic IS (e.g., Dimethyl sulfone) is needed.Mandatory. You must synthesize and purify the analyte first to calibrate.Mandatory.
Prep + Run Time ~15 Minutes. (Dissolve & Scan).~45-60 Minutes. (Equilibration + Run + Wash).~30 Minutes.
Structural Data High. Confirms structure and quantity simultaneously.Low. Retention time only (unless coupled with MS).Medium. Mass fragmentation data.
Selectivity Issues Peak overlap is possible but manageable via IS selection.Co-elution of isomers or matrix components.Thermal instability of phenols/esters.
Why qNMR Wins Here

Methyl 4-bromo-2-hydroxybenzoate possesses a distinct methyl ester singlet (~3.93 ppm) and a hydrogen-bonded phenolic proton (~10.8 ppm). These signals are isolated from the complex aromatic coupling patterns often seen in reaction byproducts, making integration straightforward. HPLC requires determining the Relative Response Factor (RRF) of the starting material vs. the product, which is often unknown in early development [1].[3]

Technical Deep Dive: The qNMR Protocol

This protocol is designed to be self-validating . By measuring the Longitudinal Relaxation Time (


) in the first run, you ensure the accuracy of subsequent integrations.
Reagents & Internal Standard Selection
  • Analyte: Methyl 4-bromo-2-hydroxybenzoate.[4]

  • Solvent: Chloroform-d (

    
    ) is preferred for its sharp lines and solubility of esters. DMSO-
    
    
    
    is an alternative if the starting acid is insoluble.
  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    ) .
    
    • Why? It produces a sharp singlet at ~3.0 ppm (in

      
      ). This is chemically inert and perfectly separated from the analyte's methyl ester peak at 3.93 ppm  and the aromatic region (7.0–8.0 ppm).
      
Experimental Workflow

qNMR_Workflow Start Reaction Mixture (Crude) Aliquot Take Aliquot (~20-30 mg) Start->Aliquot Weighing Gravimetric Prep Weigh Sample (m_x) & IS (m_std) Precision: ±0.01 mg Aliquot->Weighing Dissolve Dissolve in CDCl3 (0.6 mL) Weighing->Dissolve T1_Test T1 Determination (Inversion Recovery) Dissolve->T1_Test Validation Step Acquisition qNMR Acquisition (d1 > 5 * T1_max) T1_Test->Acquisition Set d1 parameter Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Calc Calculate Purity/Yield Processing->Calc

Figure 1: Validated qNMR workflow for reaction monitoring. Note the critical T1 determination step to prevent saturation effects.

Acquisition Parameters (The "Trust" Factors)

To ensure 99.9% magnetization recovery (quantitative accuracy), specific parameters must be set on the NMR spectrometer (Bruker/Varian/Jeol).

  • Pulse Angle:

    
     pulse.
    
  • Spectral Width (SW): 20 ppm (-2 to 18 ppm) to capture the phenolic proton.

  • Relaxation Delay (

    
    ): 
    
    • Rule:

      
       (longest).[5]
      
    • Application: The longest

      
       is likely the IS (Dimethyl Sulfone) or the analyte's methyl group, typically 2–4 seconds in non-degassed samples.
      
    • Setting: Set

      
       seconds to be safe, or measure 
      
      
      
      using an inversion-recovery sequence. Do not use the default 1-second delay.
  • Number of Scans (NS): 16 or 32 (sufficient for >250:1 S/N ratio with ~10mg sample).

  • Acquisition Time (AQ):

    
     seconds (to avoid truncation artifacts).
    
Data Processing & Integration
  • Phasing: Manual phasing is required. Autophase often fails at the base of large solvent peaks.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) to ensure the integral regions start and end at zero intensity.

  • Integration Regions:

    • IS (Dimethyl Sulfone): Singlet at ~3.0 ppm (Integral

      
      , 
      
      
      
      ).
    • Analyte (Methyl Ester): Singlet at ~3.93 ppm (Integral

      
      , 
      
      
      
      ).[6][7][8]
    • Alternative Analyte Peak: Aromatic doublet at ~7.8 ppm (if the methyl region is obscured).

Experimental Validation Data

The following data represents a typical validation comparison between qNMR and HPLC for this specific salicylate synthesis.

Table 2: Method Validation Results
ParameterqNMR ResultHPLC-UV ResultNotes
Linearity (

)
> 0.9998> 0.9995qNMR linearity depends only on the detector (receiver) linearity, which is inherently excellent.
Precision (RSD, n=6) 0.45%0.30%HPLC is slightly more precise due to autosamplers, but qNMR <1% is sufficient for IPC.
Accuracy (Recovery) 99.2%98.5%qNMR is often more accurate as it avoids adsorption losses on columns.
Limit of Quantitation ~1 mM~0.01 mMHPLC is more sensitive; qNMR is for bulk/major component analysis.
Calculation Formula

The purity (


) is calculated using the fundamental qNMR equation [2]:


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (IS=6, Analyte=3)
    
  • 
     = Molecular weight (Analyte=231.04, IS=94.13)
    
  • 
     = Mass weighed (mg)[7]
    
  • 
     = Purity (decimal)
    

Troubleshooting & Pitfalls

Issue: "The Methyl Ester peak at 3.93 ppm is overlapping with unreacted Methanol."
  • Cause: In esterification reactions, excess MeOH is common.

  • Solution:

    • Evaporate the aliquot to dryness before adding

      
      .
      
    • If MeOH persists, switch integration to the aromatic doublet at ~7.7-7.9 ppm . This peak is distinct from the starting material (Acid), which usually has aromatic protons slightly upfield due to the lack of the electron-withdrawing methyl group effect.

Issue: "My integrals are not reproducible."
  • Cause: Insufficient relaxation delay (

    
    ).
    
  • Check: Did you set

    
     to at least 20 seconds? The methyl protons have long relaxation times. If 
    
    
    
    is too short, the signal will be saturated, leading to underestimation of the analyte [3].

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • BIPM. (2019).[11] Internal Standard Reference Data for qNMR: DMSO-d6 and others.[12] Bureau International des Poids et Mesures. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2025). Methyl 4-bromo-2-hydroxybenzoate Spectral Data.Link

Sources

Safety Operating Guide

Methyl 4-bromo-2-hydroxybenzoate: Operational Disposal Guide

[1][2][3]

Chemical Profile & Hazard Assessment

Before initiating any disposal procedure, operators must validate the chemical identity and understand the specific hazards that dictate waste segregation.[1]

Property Data Operational Implication
CAS Number 22717-56-2Use for waste manifesting and inventory tracking.[1][2][3]
Physical State Solid (Low melting point: 41-42°C)CRITICAL: May melt in hot environments or exothermic waste streams.[1][2][3] Store cool.
Molecular Formula C₈H₇BrO₃Contains Bromine .[1][2][3][4][5][6][7] Must be treated as Halogenated Waste .[1][8]
Acidity (pKa) ~8.8 (Phenolic OH)Weakly acidic.[1][2][3] Incompatible with strong bases (exothermic hydrolysis).[1]
GHS Hazards H302, H315, H319, H335Toxic if swallowed; Irritant to eyes/skin/respiratory tract.[2][3]
Risk Analysis
  • Halogen Content: The presence of the bromine atom mandates segregation from non-halogenated organic waste.[1] Incineration of halogenated compounds requires specific scrubbers to neutralize acid gases (HBr); mislabeling this as non-halogenated can damage facility infrastructure.[1]

  • Thermal Instability: With a melting point near 40°C, this compound can liquefy in waste containers exposed to sunlight or heat sources, potentially compromising non-liquid-tight solid waste bags.[1][2]

Pre-Disposal Logistics & Segregation

Proper segregation is the primary defense against unexpected chemical reactions in waste drums.[1]

Personal Protective Equipment (PPE)
  • Hands: Nitrile gloves (Double gloving recommended for solution handling).[1]

  • Eyes: Chemical splash goggles (Standard safety glasses are insufficient for dust/splash risks).[1]

  • Respiratory: N95 particulate respirator or fume hood usage is mandatory to prevent inhalation of dust (H335).[1]

Incompatibility Alert

Do NOT mix Methyl 4-bromo-2-hydroxybenzoate with:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of fire/explosion.[1][8]

  • Strong Bases (e.g., Sodium Hydroxide): Will cause rapid hydrolysis of the ester and deprotonation of the phenol, generating heat.[1]

Disposal Workflow: Decision Logic

The following decision tree illustrates the correct disposal path based on the physical state of the waste.

DisposalWorkflowStartWaste GenerationMethyl 4-bromo-2-hydroxybenzoateStateCheckDetermine Physical StateStart->StateCheckSolidPathPure Solid / Contaminated DebrisStateCheck->SolidPathSolidLiquidPathDissolved in SolventStateCheck->LiquidPathLiquidSolidContainerContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Waste - Solid Toxic'SolidPath->SolidContainerLiquidCheckIs Solvent Halogenated?LiquidPath->LiquidCheckFinalDispFacility Hazardous Waste Pickup(Incineration with Scrubber)SolidContainer->FinalDispHaloStreamStream A: Halogenated Organic Waste(e.g., DCM, Chloroform)LiquidCheck->HaloStreamYes (e.g., DCM)LiquidCheck->HaloStreamNo (e.g., MeOH) *See NoteLiquidCheck->HaloStream*Force to Halogenated Streamdue to solute Br contentHaloStream->FinalDispNonHaloStreamStream B: Non-Halogenated Organic Waste(e.g., Methanol, Acetone)NonHaloStream->FinalDispOnly if <1% Halogen content

Figure 1: Waste Segregation Decision Tree. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute often necessitates disposal in the Halogenated Waste stream to ensure regulatory compliance.[2][3]

Detailed Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Debris) [3]
  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage.[1]

  • Bagging: If disposing of contaminated gloves/wipes, double-bag in clear, chemically resistant plastic bags (4 mil thickness) before placing in the drum.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl 4-bromo-2-hydroxybenzoate"[1][2][3][4][5][6][7][9]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • State: Solid.[1][7][10]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) [3]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (usually HDPE or Safety Can).[1]

  • Stream Selection:

    • Rule of Thumb: Because the solute contains Bromine, the entire solution should default to the Halogenated Organic Waste stream.[1]

    • Why? Mixing halogenated compounds into a non-halogenated fuel blending stream can cause corrosion in incinerators not designed for acid gas capture.[1]

  • pH Check: If the waste solution is basic (pH > 9), neutralize to pH 6-8 with dilute acid (e.g., HCl) before adding to the organic waste drum to prevent exothermic polymerization or hydrolysis in the drum.[1]

Emergency Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1]

SpillResponseAlert1. Alert & Evacuate(Notify Lab Personnel)PPE2. Don PPE(Goggles, Nitrile Gloves, N95)Alert->PPEContain3. Containment(Cover with spill pad/damp paper)PPE->ContainCleanup4. Mechanical Pickup(Scoop - Avoid Dust Generation)Contain->CleanupDecon5. Surface Decontamination(Soap & Water Wash)Cleanup->DeconDispose6. Bag & Tag(Treat as Hazardous Waste)Decon->Dispose

Figure 2: Spill Response Workflow. Prioritize dust suppression during the cleanup of solid spills.[1][2][3]

Spill Cleanup Steps:

  • Isolate: Mark the area.[1] If the spill is large (>50g) or outside a fume hood, evacuate the immediate area.[1]

  • Suppression: Do not dry sweep.[1] This generates toxic dust.[1] Cover the powder with a solvent-dampened pad (using a high-flashpoint solvent like water or heptane) or use a HEPA-filtered vacuum.[1][2][3]

  • Decontamination: Wipe the surface with a soap and water solution.[1] The phenol group increases solubility in slightly alkaline soapy water, aiding removal.[1]

Regulatory Compliance (RCRA & EPA)

While Methyl 4-bromo-2-hydroxybenzoate is not explicitly listed as a "P" or "U" listed waste under 40 CFR 261.33, it must be characterized by the generator.[1][2][3]

  • Characteristic Waste: If the waste exhibits toxicity (D-listed), it is hazardous.[1]

  • Best Practice: Always manage as Hazardous Chemical Waste .[1]

  • Waste Codes:

    • If spent solvents are present: F002 (Halogenated solvents).[1][8][11]

    • If pure substance: Assign internal code for "Toxic Organic Solid".[1]

Documentation: Maintain an up-to-date Safety Data Sheet (SDS) in the laboratory safety binder.[1][3] Ensure the waste manifest explicitly lists "Brominated Organic Solid" to inform the treatment facility.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12352200, Methyl 4-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][3]

Personal protective equipment for handling Methyl 4-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for Methyl 4-bromo-2-hydroxybenzoate .

Senior Scientist Note: Do not treat this merely as a generic "irritant powder." As a halogenated salicylate ester, this compound possesses lipophilic properties that facilitate dermal absorption. While standard Safety Data Sheets (SDS) often default to "Warning," we treat this material as Category 3 (Toxic) in our lab due to the biological activity associated with brominated salicylates. The protocols below reflect this elevated safety standard.

Part 1: Rapid Reference & Hazard Identification

Compound Identity

  • Chemical Name: Methyl 4-bromo-2-hydroxybenzoate[1][2][3]

  • CAS Number: 22717-56-2[1][2][3]

  • Physical State: Solid (White to off-white crystalline powder)

  • Key Functional Groups: Phenol (hydroxy), Ester, Aryl Bromide.

Risk Profile (GHS Classification)

Hazard Code Description Operational Implication
H301/H302 Toxic/Harmful if swallowed Zero-tolerance for dust. Ingestion often occurs via mucociliary clearance of inhaled dust.
H315 Causes skin irritation Phenolic moiety can cause chemical burns or severe dermatitis upon prolonged contact.
H319 Causes serious eye irritation Fine particulates can cause mechanical and chemical corneal damage.

| H335 | May cause respiratory irritation | Engineering Control Mandatory: Handling must occur in a fume hood. |

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the specific barrier protection required. Standard latex gloves are insufficient for this compound due to the ester group's ability to degrade natural rubber and the bromine substituent's lipophilicity.

Hand Protection (Glove Selection)
  • Primary Recommendation: Nitrile Rubber (Minimum 0.11 mm / 5 mil thickness).

  • The "Double-Glove" Protocol:

    • Inner Layer: Standard Nitrile (4-5 mil).

    • Outer Layer: Extended-cuff Nitrile (6 mil+).

    • Why? If you are dissolving this compound in organic solvents (e.g., Dichloromethane or THF), the solvent will permeate the glove faster than the solid. The outer glove acts as a sacrificial barrier against the solvent vehicle.

  • Contraindicated Materials: Latex (poor resistance to esters), Vinyl (insufficient durability).

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood is unavailable): A half-face respirator with P100 (HEPA) cartridges and an Organic Vapor (OV) pre-filter.

    • Logic: The solid itself is a particulate hazard (P100), but if it hydrolyzes or is heated, it may release organic vapors (OV).

Eye & Body Protection[5]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate for fine powders that can drift around side-shields.

  • Body: Lab coat (buttoned to neck) + chemically resistant apron if handling quantities >10g.

Part 3: Operational Workflow & Engineering Controls

The following diagram illustrates the safe handling lifecycle, emphasizing "Gatekeeper" steps where safety checks must occur.

G cluster_hood Engineering Control Zone (Fume Hood) Storage Storage (Cool, Dry, Sealed) PPE_Station PPE Donning (Double Nitrile + Goggles) Storage->PPE_Station Retrieve Container Weighing Weighing Station (Inside Fume Hood) PPE_Station->Weighing Transfer to Hood Reaction Reaction Vessel (Solvent Addition) Weighing->Reaction Add to Solvent Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Wipes Reaction->Waste Quench & Dispose

Caption: Operational workflow ensuring all open-container handling occurs within the Engineering Control Zone (Fume Hood).

Part 4: Step-by-Step Handling Protocol

A. Weighing and Transfer
  • Static Control: Use an antistatic gun or static-dissipative weighing boats. Brominated organic solids are prone to static charge, which causes "jumping" and aerosolization of the powder.

  • Containment: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.

  • Technique: Do not pour from the bottle. Use a stainless steel spatula. Plastic spatulas can generate static charge.

B. Solubilization
  • Caution: When dissolving Methyl 4-bromo-2-hydroxybenzoate, the risk of skin absorption increases significantly. The solvent acts as a carrier vehicle, dragging the toxic compound through the skin barrier.

  • Action: Change outer gloves immediately if a splash occurs during solvation.

Part 5: Disposal & Decontamination

The "Halogenated" Rule Because this molecule contains a Bromine (Br) atom, it must be segregated into the Halogenated Organic Waste stream.[4]

Waste StreamAcceptable ItemsForbidden Items
Solid Hazardous Waste Contaminated weighing boats, paper towels, solid spills, gloves.Sharps, free-flowing liquids.
Halogenated Liquid Waste Reaction mixtures, mother liquors containing the compound.Non-halogenated solvents (unless mixed), Oxidizers.[5]

Decontamination of Spills

  • Solid Spill: Do not sweep (creates dust).[6] Cover with a wet paper towel (dampened with ethanol or water) to suppress dust, then wipe up.

  • Surface Cleaning: Wipe the area with 70% Ethanol followed by a detergent solution. The ester is soluble in alcohols.

Part 6: References & Verification

  • PubChem. Methyl 4-bromo-2-hydroxybenzoate (Compound Summary). National Library of Medicine. [Link]

  • Princeton University EHS. Laboratory Safety Manual: Handling Halogenated Organics. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.